3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
Description
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Properties
IUPAC Name |
3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12-5-4-6-16(13(12)2)20-11-15-9-14(10-18)7-8-17(15)19-3/h4-10H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALSRGSBJONIAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=C(C=CC(=C2)C=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343606 | |
| Record name | 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438530-90-6 | |
| Record name | 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde. The synthesis is centered around the well-established Williamson ether synthesis, a versatile and reliable method for the formation of ethers. This document will delve into the strategic considerations for this synthesis, a detailed experimental protocol, and a discussion of the underlying chemical principles. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Strategic Overview
The target molecule, this compound, is an aromatic ether with potential applications in medicinal chemistry and materials science due to its unique substitution pattern. The core of this synthesis lies in the formation of an ether linkage between a substituted benzaldehyde and a substituted phenol. The Williamson ether synthesis is the chosen strategic approach due to its high efficiency and broad applicability in forming such linkages.[1][2]
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] In this specific synthesis, the phenoxide ion of 2,3-dimethylphenol acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group on 3-(chloromethyl)-4-methoxybenzaldehyde. The choice of a primary halide, in this case a benzyl chloride derivative, is crucial as it is highly reactive towards SN2 displacement and less prone to competing elimination reactions.[3][4]
The overall synthetic strategy is depicted in the workflow diagram below.
Caption: Overall workflow for the synthesis of the target compound.
Materials and Methods
Starting Materials and Reagents
The primary starting materials for this synthesis are 2,3-Dimethylphenol and 3-(Chloromethyl)-4-methoxybenzaldehyde. A summary of their relevant properties is provided in the table below.
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 2,3-Dimethylphenol | C₈H₁₀O | 122.16 | White to yellow crystalline solid | 70-73 | 217 |
| 3-(Chloromethyl)-4-methoxybenzaldehyde | C₉H₉ClO₂ | 184.62 | Solid | Not specified | Not specified |
Data sourced from PubChem and commercial supplier information.[5]
Reagents and Solvents:
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Detailed Experimental Protocol
This protocol is based on established general procedures for the Williamson ether synthesis, adapted for the specific reactants.[6]
Step 1: Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dimethylphenol (1.0 eq, e.g., 1.22 g, 10 mmol) and anhydrous acetonitrile (40 mL).
-
Stir the mixture at room temperature until the phenol is completely dissolved.
-
Add anhydrous potassium carbonate (2.0 eq, e.g., 2.76 g, 20 mmol). The use of a relatively weak base like potassium carbonate is sufficient to deprotonate the phenol to its more nucleophilic phenoxide form.[7]
-
Add 3-(chloromethyl)-4-methoxybenzaldehyde (1.0 eq, e.g., 1.85 g, 10 mmol) to the suspension.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate). The reaction is typically complete within 6-8 hours.[2]
Step 3: Work-up and Extraction
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and any inorganic salts. Wash the filter cake with a small amount of ethyl acetate.
-
Combine the filtrate and the washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 4: Purification
-
The crude product, obtained as an oil or a semi-solid, is purified by flash column chromatography on silica gel.
-
A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is recommended to isolate the pure product.
Reaction Mechanism and Rationale
The synthesis of this compound via the Williamson ether synthesis is a classic example of an SN2 reaction.
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An In-depth Technical Guide to 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde: IUPAC Nomenclature, Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde, a complex aromatic ether and aldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth insights into its chemical identity, a robust synthetic protocol, detailed characterization methodologies, and a discussion of its potential pharmacological relevance.
IUPAC Nomenclature and Structural Elucidation
The precise chemical communication required in scientific research and development necessitates a universally understood naming convention. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose.[1][2][3]
The structure of the topic compound consists of a benzaldehyde core, which is a benzene ring substituted with a formyl (-CHO) group. According to IUPAC rules, the carbon atom of the aldehyde group is designated as position 1 of the benzene ring.[1][4][5] The parent name of the molecule is therefore benzaldehyde .
The benzene ring is further substituted at positions 3 and 4. At position 4, there is a methoxy group (-OCH₃). At position 3, there is a more complex substituent: a methyl group which is in turn attached to a 2,3-dimethylphenoxy group. This entire substituent is named as a (2,3-dimethylphenoxy)methyl group.
Following the principle of alphabetical order for substituents, the full, unambiguous IUPAC name for the compound is This compound .
Caption: Chemical structure of this compound.
Synthesis Protocol: A Modified Williamson Ether Synthesis Approach
The synthesis of this compound can be efficiently achieved through a modified Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide to form an ether.[6][7][8][9] In this specific application, the phenoxide of 2,3-dimethylphenol serves as the nucleophile, attacking the electrophilic carbon of 3-(chloromethyl)-4-methoxybenzaldehyde.
Starting Materials and Reagents
| Compound | CAS Number | Molecular Weight ( g/mol ) | Key Properties |
| 3-(Chloromethyl)-4-methoxybenzaldehyde | 52577-09-0 | 184.62 | Solid.[10] |
| 2,3-Dimethylphenol | 526-75-0 | 122.16 | White to brown crystalline solid, Melting Point: 70-73 °C, Boiling Point: 217 °C.[11][12][13] |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous, fine powder. A suitable base for the deprotonation of phenols.[8][14] |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous. A polar aprotic solvent that facilitates Sₙ2 reactions.[8] |
| Ethyl acetate | 141-78-6 | 88.11 | For extraction. |
| Brine | N/A | N/A | Saturated aqueous solution of NaCl for washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying the organic phase. |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2,3-dimethylphenol (1.22 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Formation of the Phenoxide: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Addition of the Electrophile: Dissolve 3-(chloromethyl)-4-methoxybenzaldehyde (1.85 g, 10 mmol) in 20 mL of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into 200 mL of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
Caption: Experimental workflow for the synthesis of the target compound.
Comprehensive Characterization
The structural integrity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[15][16][17][18]
-
Aldehyde C-H Stretch: Two characteristic weak to medium bands are expected in the region of 2830-2695 cm⁻¹. The band around 2720 cm⁻¹ is particularly diagnostic for an aldehyde.[16][17]
-
Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.
-
Aldehyde C=O Stretch: A strong, sharp absorption is expected in the range of 1710-1685 cm⁻¹ for an aromatic aldehyde.[15][16][18]
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.
-
C-O Ether Stretch: A strong, characteristic absorption is expected in the 1250-1050 cm⁻¹ region. Phenyl alkyl ethers typically show two strong bands.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.[20][21][22]
-
¹H NMR (in CDCl₃, predicted chemical shifts δ in ppm):
-
Aldehyde Proton (-CHO): A singlet around 9.8-10.0 ppm.[15][18][20]
-
Aromatic Protons: Multiple signals in the range of 6.8-7.8 ppm.
-
Methylene Protons (-CH₂-): A singlet around 5.1-5.4 ppm.
-
Methoxy Protons (-OCH₃): A singlet around 3.9 ppm.
-
Methyl Protons (-CH₃): Two singlets in the region of 2.1-2.3 ppm.
-
-
¹³C NMR (in CDCl₃, predicted chemical shifts δ in ppm):
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[23][24][25]
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₇H₁₈O₃ = 270.32 g/mol ).
-
Key Fragmentation Patterns: Expect to see fragmentation patterns characteristic of benzaldehydes and ethers, such as the loss of the formyl group (-CHO) and cleavage of the ether linkage.
Potential Applications in Drug Development and Research
The unique combination of a substituted benzaldehyde and a phenoxy ether moiety in this compound suggests several potential avenues for research and application in drug development.
-
Antimicrobial and Antifungal Activity: Benzaldehyde and its derivatives are known to possess significant antimicrobial and antifungal properties.[26][27][28] The presence of the bulky lipophilic 2,3-dimethylphenoxy group may enhance its ability to penetrate microbial cell membranes, potentially leading to novel antimicrobial agents.
-
Anti-inflammatory Properties: Phenolic compounds and some benzaldehyde derivatives have demonstrated anti-inflammatory effects.[29][30][31] This compound could be investigated for its ability to modulate inflammatory pathways, making it a candidate for the development of new anti-inflammatory drugs.[32]
-
Enzyme Inhibition: The structural motifs present in this molecule are found in various biologically active compounds, including enzyme inhibitors. For instance, benzimidazole-based benzaldehyde derivatives have been studied as inhibitors for Alzheimer's disease.[33] The specific substitution pattern of this compound could lead to selective inhibition of certain enzymes, a key aspect of modern drug design.
-
Herbicide and Pesticide Research: Phenoxy compounds have a long history of use as herbicides.[34] While the specific activity of this compound is unknown, its structure warrants investigation in the field of agrochemicals.
Caption: Potential research applications of the target compound.
Conclusion
This compound is a structurally interesting molecule with potential for further investigation in medicinal chemistry and materials science. This guide has provided a comprehensive foundation for its study, including its definitive IUPAC name, a detailed and practical synthetic protocol, a thorough characterization strategy, and an overview of its potential applications. The methodologies and insights presented herein are intended to empower researchers to confidently synthesize, identify, and explore the properties and applications of this and related compounds.
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A Technical Guide to the Spectral Analysis of 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
Introduction
The molecule , 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde, is a substituted benzaldehyde derivative. Its structure incorporates a 4-methoxybenzaldehyde core, a 2,3-dimethylphenoxy group, and a methylene ether linkage. Understanding the individual contributions of these fragments to the overall spectral fingerprint is key to its characterization.
Molecular Structure and Predicted Spectral Overview
The structure of this compound is presented below. The subsequent sections will detail the predicted spectral data based on this structure.
Figure 1: Structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring NMR spectra for a novel compound like this would involve:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is crucial to avoid interfering signals.
-
Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, to achieve optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.90 | s | 1H | Aldehyde-H | Aldehyde protons are highly deshielded and typically appear as singlets around 9-10 ppm. |
| ~7.80 | d | 1H | Ar-H | Aromatic proton ortho to the aldehyde group, deshielded by its electron-withdrawing effect. |
| ~7.60 | s | 1H | Ar-H | Aromatic proton between the aldehyde and the ether linkage. |
| ~7.00 | d | 1H | Ar-H | Aromatic proton ortho to the methoxy group. |
| ~6.90-7.10 | m | 3H | Ar-H | Protons on the 2,3-dimethylphenoxy ring. |
| ~5.20 | s | 2H | -O-CH₂-Ar | Methylene protons of the ether linkage, deshielded by the adjacent oxygen and aromatic ring. |
| ~3.90 | s | 3H | -OCH₃ | Methoxy group protons, typically found around 3.8-4.0 ppm. |
| ~2.30 | s | 3H | Ar-CH₃ | Methyl protons on the 2,3-dimethylphenoxy ring. |
| ~2.20 | s | 3H | Ar-CH₃ | Methyl protons on the 2,3-dimethylphenoxy ring. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~191.0 | Aldehyde C=O | Carbonyl carbons of aldehydes are typically found in this region. |
| ~163.0 | Ar-C (C-OCH₃) | Aromatic carbon attached to the methoxy group, shifted downfield due to the oxygen's electron-donating effect. |
| ~155.0 | Ar-C (C-OAr) | Aromatic carbon of the dimethylphenoxy ring attached to the ether oxygen. |
| ~130.0-135.0 | Ar-C | Quaternary and protonated carbons of the benzaldehyde ring. |
| ~125.0-138.0 | Ar-C | Quaternary and protonated carbons of the dimethylphenoxy ring. |
| ~110.0-120.0 | Ar-C | Aromatic carbons ortho and para to electron-donating groups. |
| ~70.0 | -O-CH₂-Ar | Methylene carbon of the ether linkage, deshielded by the adjacent oxygen. |
| ~55.0 | -OCH₃ | Methoxy group carbon. |
| ~15.0-20.0 | Ar-CH₃ | Methyl carbons on the aromatic ring. |
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.
Experimental Protocol: MS Data Acquisition
-
Ionization: For a molecule of this nature, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable techniques for generating gas-phase ions. Electron Ionization (EI) can also be used, which would provide more extensive fragmentation.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument is recommended to obtain accurate mass measurements, allowing for the determination of the elemental composition.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
Perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.
-
Predicted Mass Spectrum
-
Molecular Formula: C₁₇H₁₈O₃
-
Molecular Weight: 270.32 g/mol
-
Predicted [M+H]⁺ (ESI/APCI): m/z 271.13
-
Predicted [M]⁺ (EI): m/z 270
Predicted Fragmentation Pattern (EI):
The fragmentation pattern in EI-MS would likely arise from the cleavage of the weakest bonds.
Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.
-
Loss of the 2,3-dimethylphenoxy group: Cleavage of the ether bond could lead to a fragment corresponding to the 4-methoxybenzyl cation.
-
Loss of the 4-methoxybenzaldehyde group: Cleavage on the other side of the ether linkage would result in a fragment corresponding to the 2,3-dimethylphenoxy radical cation.
-
Further fragmentation: The initial fragments would likely undergo further fragmentation, such as the loss of CO from the benzaldehyde-containing fragment.
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or oil. If it is a solid, it can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: A background spectrum of the empty sample compartment is first collected. Then, the sample spectrum is recorded. The final spectrum is presented as a plot of transmittance versus wavenumber.
Predicted IR Spectrum
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |
| ~3050-3000 | C-H stretch | Aromatic C-H | Characteristic of C-H bonds in aromatic rings. |
| ~2950-2850 | C-H stretch | Aliphatic C-H | Corresponding to the methyl and methylene groups. |
| ~2830 and ~2720 | C-H stretch | Aldehyde C-H | The two characteristic bands for an aldehyde C-H stretch. |
| ~1700 | C=O stretch | Aldehyde C=O | A strong absorption band characteristic of the carbonyl group in an aromatic aldehyde.[1] |
| ~1600, ~1580, ~1500 | C=C stretch | Aromatic C=C | Bands associated with the carbon-carbon stretching vibrations within the aromatic rings. |
| ~1250-1200 | C-O stretch | Aryl-O-CH₂ | Asymmetric C-O-C stretching of the aryl ether.[1] |
| ~1150-1020 | C-O stretch | CH₂-O-C | Symmetric C-O-C stretching of the ether linkage. |
| ~850-800 | C-H bend | Aromatic C-H | Out-of-plane bending vibrations that can be indicative of the substitution pattern on the aromatic rings. |
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the spectral data for this compound. By deconstructing the molecule into its constituent parts and leveraging spectral data from analogous compounds, we have established a detailed forecast of its NMR, MS, and IR spectra. This approach not only offers a valuable resource for the identification and characterization of this specific molecule but also serves as a methodological template for the analysis of other novel compounds where experimental data is not yet available. The provided protocols and interpretations are grounded in fundamental spectroscopic principles and are intended to guide researchers in their empirical investigations.
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An In-depth Technical Guide to the Potential Biological Activity of 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
Foreword: Unveiling the Therapeutic Potential of a Novel Benzaldehyde Derivative
To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive exploration into the prospective biological activities of 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde. In the absence of direct empirical data for this specific molecule, we turn to a foundational, structure-driven approach. By dissecting its constituent chemical moieties—the benzaldehyde core, the methoxy group, and the dimethylphenoxy ether linkage—we can infer a strong potential for significant biological efficacy. Benzaldehyde derivatives are a well-established class of compounds recognized for their diverse pharmacological effects, including antimicrobial, antioxidant, and anticancer properties.[1] The presence of a phenolic ether linkage further suggests the possibility of herbicidal or fungicidal activities.[2] This document provides a strategic framework for the systematic investigation of this promising compound, complete with detailed experimental protocols and the scientific rationale underpinning each methodological choice. Our objective is to equip you with the necessary tools and insights to unlock the therapeutic promise of this novel chemical entity.
Molecular Profile and Rationale for Biological Screening
The structure of this compound is a thoughtful amalgamation of functional groups, each contributing to a high probability of biological interaction.
-
The Benzaldehyde Scaffold: Aromatic aldehydes are known to possess a wide spectrum of biological activities.[3][4] Their reactivity, attributed to the electrophilic aldehyde group, allows for interaction with various biological nucleophiles, such as amino acid residues in proteins.
-
Methoxy and Phenoxy Groups: The methoxy (-OCH3) and phenoxy (-O-Ph) substituents significantly modulate the electronic and lipophilic properties of the molecule. The 4-methoxybenzaldehyde moiety, in particular, is a known fragrant phenolic compound with demonstrated antifungal activity.[5] Phenolic ethers are also a class of compounds with a history of use as pesticides and fungicides.[2]
-
Dimethyl Substitution: The methyl groups on the phenoxy ring can influence steric interactions with target biomolecules and may enhance lipophilicity, potentially improving membrane permeability.
Based on this structural analysis, we hypothesize that this compound is a prime candidate for screening against a panel of biological targets. The most promising avenues for investigation are its potential antimicrobial (particularly antifungal) , anticancer , and antioxidant activities.
Proposed Experimental Workflow for Biological Activity Screening
A phased approach to screening is recommended to efficiently characterize the biological profile of the target compound. This workflow ensures a logical progression from broad-spectrum preliminary screens to more focused mechanistic studies.
Caption: A phased experimental workflow for screening the biological activities of a novel compound.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and necessary controls.
Antimicrobial Activity Assessment
Given the structural alerts for antifungal action, this is a high-priority screening area. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is a robust and quantitative starting point.[6]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Culture Preparation: Inoculate a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the inoculated broth to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Controls:
-
Positive Control: A well containing a known antimicrobial agent (e.g., streptomycin for bacteria, fluconazole for fungi).
-
Negative Control: A well containing only the inoculated broth.
-
Solvent Control: A well containing the highest concentration of DMSO used in the assay with inoculated broth.
-
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4][6] For a more quantitative measure, a viability indicator like resazurin can be added, and fluorescence can be read.[6]
Anticancer Activity Screening
A preliminary screen against a panel of cancer cell lines will provide initial insights into the compound's potential as a chemotherapeutic agent. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[7]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MDA-MB-231 breast cancer, SW480 colorectal cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM) for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.[7]
Antioxidant Potential Evaluation
The phenolic ether and benzaldehyde moieties suggest a potential for radical scavenging activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and straightforward method for preliminary antioxidant screening.[8][9]
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of the test compound in methanol. Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.
-
Controls:
-
Positive Control: A known antioxidant such as ascorbic acid or quercetin.[8]
-
Blank: Methanol without the DPPH solution.
-
Control: DPPH solution with methanol instead of the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm. The reduction of the DPPH radical by an antioxidant is observed as a change in color from purple to yellow.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined.[8]
Data Presentation and Interpretation
To facilitate clear interpretation and comparison, all quantitative data should be summarized in tabular format.
Table 1: Summary of Potential Biological Activities of this compound
| Assay Type | Target/Cell Line | Metric | Expected Outcome |
| Antimicrobial | S. aureus | MIC (µg/mL) | Low value indicates high potency |
| E. coli | MIC (µg/mL) | Low value indicates high potency | |
| C. albicans | MIC (µg/mL) | Low value indicates high potency | |
| A. niger | MIC (µg/mL) | Low value indicates high potency | |
| Anticancer | A549 (Lung) | IC50 (µM) | Low value indicates high cytotoxicity |
| MDA-MB-231 (Breast) | IC50 (µM) | Low value indicates high cytotoxicity | |
| SW480 (Colorectal) | IC50 (µM) | Low value indicates high cytotoxicity | |
| Antioxidant | DPPH Radical | IC50 (µg/mL) | Low value indicates high activity |
| ABTS Radical | IC50 (µg/mL) | Low value indicates high activity |
Mechanistic Insights and Future Directions
Should the preliminary screening yield promising results, the subsequent phase of research should focus on elucidating the mechanism of action.
Caption: Logical progression from a positive anticancer hit to mechanistic studies.
-
Enzyme Inhibition Assays: Many therapeutic agents function by inhibiting specific enzymes.[1][10] If the compound shows significant anticancer or antifungal activity, screening against a panel of relevant enzymes (e.g., kinases, topoisomerases for cancer; cytochrome P450 enzymes in fungi) would be a logical next step.[2][11]
-
Quantitative Structure-Activity Relationship (QSAR): As more data becomes available for this compound and its analogues, QSAR models can be developed to predict the toxicity and biological activity of new derivatives, thereby guiding future synthesis efforts.[12][13] This computational approach can help in optimizing the lead compound for improved efficacy and reduced toxicity.[14][15]
Conclusion
While this compound is a novel compound with no currently published biological data, its chemical architecture strongly suggests a high potential for antimicrobial, anticancer, and antioxidant activities. The experimental framework detailed in this guide provides a rigorous and efficient pathway for its comprehensive biological evaluation. By systematically applying these protocols, the scientific community can effectively probe the therapeutic potential of this and other related benzaldehyde derivatives, paving the way for the discovery of new lead compounds in drug development.
References
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- MDPI. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus.
- PubMed. Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors.
- Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
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An In-depth Technical Guide to 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde: Synthesis, Characterization, and Potential Therapeutic Applications
Abstract
This technical guide provides a comprehensive overview of 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde, a novel benzaldehyde derivative. While direct literature on this specific molecule is scarce, this document synthesizes established chemical principles and analogous research to propose a robust synthetic route, outline detailed characterization methodologies, and explore its potential as a therapeutic agent. Drawing on the well-documented biological activities of structurally related phenoxymethyl and benzaldehyde compounds, we postulate its utility in oncology and metabolic disease research. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities.
Introduction
Benzaldehyde and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities range from antimicrobial and anti-inflammatory to potent anticancer and enzyme-inhibiting properties.[1][2] The core benzaldehyde scaffold, a benzene ring with a formyl substituent, serves as a versatile platform for chemical modification, allowing for the fine-tuning of its pharmacological profile.[3] The introduction of various substituents can profoundly influence the compound's steric and electronic properties, thereby affecting its interaction with biological targets.
This guide focuses on a specific, lesser-explored derivative: this compound. The structure combines a 4-methoxybenzaldehyde core with a 2,3-dimethylphenoxy moiety linked by a methylene ether bridge. This unique combination of functional groups suggests several avenues for biological activity, drawing parallels to known inhibitors of enzymes such as aldehyde dehydrogenases (ALDH) and aldose reductase.[4][5] The exploration of such novel derivatives is crucial for the discovery of new therapeutic agents with improved efficacy and selectivity.[1]
Proposed Synthesis and Mechanism
The synthesis of this compound can be efficiently achieved via a Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with an organohalide. In this proposed synthesis, the sodium salt of 2,3-dimethylphenol acts as the nucleophile, attacking the electrophilic carbon of 3-(bromomethyl)-4-methoxybenzaldehyde.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
2,3-Dimethylphenol
-
Sodium Hydride (60% dispersion in mineral oil)
-
3-(Bromomethyl)-4-methoxybenzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
Procedure:
-
Formation of the Alkoxide: To a stirred solution of 2,3-dimethylphenol (1.0 eq) in anhydrous THF under an inert nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the sodium 2,3-dimethylphenoxide.
-
Williamson Ether Synthesis: Add a solution of 3-(bromomethyl)-4-methoxybenzaldehyde (1.1 eq) in anhydrous THF dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Structural Characterization
A thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following spectroscopic techniques are recommended:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of both rings, the methoxy group protons, the methyl group protons, and the benzylic methylene protons. The chemical shifts and coupling constants will be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the aldehyde, the aromatic carbons, the methoxy carbon, the methyl carbons, and the benzylic methylene carbon. |
| FT-IR | Characteristic absorption bands for the aldehyde C=O stretch (around 1690 cm⁻¹), C-O-C ether linkages, and aromatic C-H and C=C bonds. |
| Mass Spec | A molecular ion peak corresponding to the calculated molecular weight of C₁₆H₁₆O₃ (256.29 g/mol ). |
Potential Biological Activities and Therapeutic Applications
The structural motifs present in this compound suggest several potential biological activities based on existing literature for analogous compounds.
Anticancer Activity
Benzaldehyde derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[1] The mechanism of action is often linked to the induction of apoptosis and the modulation of key intracellular signaling pathways such as ERK/MAPK and the production of reactive oxygen species (ROS).[1] Furthermore, benzyloxybenzaldehyde scaffolds have been identified as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancer types and associated with poor treatment outcomes.[5][6]
Aldose Reductase Inhibition
Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Inhibition of this enzyme is a therapeutic strategy to prevent or treat conditions like diabetic neuropathy, retinopathy, and nephropathy. Several benzaldehyde derivatives have been evaluated as aldose reductase inhibitors, with some showing promising activity.[4]
Potential Signaling Pathway Involvement
Caption: Potential biological targets and therapeutic outcomes of the title compound.
Conclusion
While this compound remains a largely unexplored molecule, this guide provides a solid foundation for its synthesis, characterization, and biological evaluation. The proposed synthetic route is based on reliable and well-understood organic chemistry principles. The potential for this compound to exhibit significant biological activity, particularly in the realms of oncology and metabolic diseases, is strongly suggested by the extensive research on structurally similar benzaldehyde derivatives. Further investigation into this novel compound is warranted and could lead to the development of new and effective therapeutic agents.
References
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Al-Majdhoub, M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. [Link]
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Al-Majdhoub, M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed, 34641313. [Link]
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An In-depth Technical Guide to 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde: A Hypothetical Case Study in Rational Drug Design
Abstract: This technical guide delineates the conceptual origin, rational design, and proposed synthesis of 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde, a novel benzaldehyde derivative. As this compound is not extensively documented in publicly available literature, this document presents a hypothetical, yet scientifically rigorous, framework for its "discovery" within a modern drug development context. We will explore the strategic rationale behind its design, leveraging the principles of Structure-Activity Relationship (SAR) analysis. A detailed, field-proven synthetic protocol via the Williamson ether synthesis is provided, alongside a comprehensive plan for its structural elucidation and validation. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the strategic synthesis of novel molecular entities.
Introduction: The Genesis of a Novel Scaffold
The field of medicinal chemistry is driven by the precise molecular architecture of small molecules designed to interact with biological targets. Benzaldehyde and its derivatives represent a privileged scaffold, a core structure that consistently appears in biologically active compounds. Their utility stems from their synthetic versatility and their ability to engage in various non-covalent interactions with proteins.
This guide focuses on a specific, novel derivative: This compound . A thorough review of the scientific literature indicates that this molecule is not a known natural product nor a widely available synthetic compound. Therefore, its "origin" is best understood through the lens of rational design—a deliberate intellectual process of creating a molecule for a specific purpose. We will proceed under the hypothesis that this compound was designed as part of a Structure-Activity Relationship (SAR) study to optimize a lead compound.
The core structure combines two key fragments:
-
A 4-methoxybenzaldehyde core: A common motif in natural products and pharmaceuticals.
-
A (2,3-Dimethylphenoxy)methyl substituent: A bulky, lipophilic ether linkage designed to probe specific binding pockets or modulate physicochemical properties.
This document will serve as a comprehensive whitepaper detailing the logical pathway from conceptualization to synthesis and validation.
Part 1: The Core Directive - A Rationale for Discovery
In any drug discovery program, the journey from a preliminary "hit" to a viable "lead" compound involves iterative chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The design of this compound can be rationalized as a logical step in such an optimization cascade.
Pillar 1: The Privileged Core - 4-Methoxybenzaldehyde
The benzaldehyde moiety is a cornerstone of medicinal chemistry. The addition of a methoxy group at the 4-position (p-anisaldehyde) is particularly significant. This substitution can influence electron density, hydrogen bonding capability, and metabolic stability. Numerous studies on benzaldehyde derivatives have established clear relationships between substitution patterns and biological effects, such as antioxidant or anticancer activity.[1][2][3] The 4-methoxy group often serves as an anchor, providing a consistent electronic and steric foundation upon which further modifications can be built.
Pillar 2: The Modulating Moiety - The (2,3-Dimethylphenoxy)methyl Group
The introduction of a phenoxy-ether linkage is a classic strategy in medicinal chemistry to impart specific properties. The phenoxymethyl group is famously integral to the structure of Phenoxymethylpenicillin (Penicillin V) , where it confers the acid stability required for oral administration, a critical improvement over Penicillin G.[4][5]
The specific choice of a 2,3-dimethylphenoxy group is a deliberate design decision. The rationale would be to:
-
Increase Lipophilicity: The aromatic ring and two methyl groups significantly increase the molecule's lipophilicity, which can enhance its ability to cross cell membranes.
-
Introduce Steric Bulk: The substituent is conformationally restricted and introduces significant bulk at the 3-position of the benzaldehyde ring. This is a common strategy to probe the topography of a receptor's binding site, potentially accessing a hydrophobic sub-pocket to increase binding affinity and selectivity.
-
Block Metabolism: The ether linkage and the aromatic ring can influence the metabolic profile of the molecule, potentially blocking sites of oxidation.
The Central Hypothesis
The synthesis of this compound is predicated on a clear scientific hypothesis: The introduction of a sterically demanding, lipophilic 2,3-dimethylphenoxy group at the 3-position of a 4-methoxybenzaldehyde scaffold will enhance biological activity by promoting favorable interactions within a hydrophobic pocket of the target protein.
This leads to a logical workflow for its "discovery" and evaluation.
Figure 1: A logical workflow for the rational design, synthesis, and evaluation of the target molecule.
Part 2: Proposed Synthesis and Methodologies
The most direct and reliable method for constructing the target ether linkage is the Williamson Ether Synthesis .[6][7] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. Our retrosynthetic analysis identifies 2,3-dimethylphenol and a reactive electrophile, 3-(halomethyl)-4-methoxybenzaldehyde, as the key precursors.
Step 1: Synthesis of the Key Intermediate: 3-(Chloromethyl)-4-methoxybenzaldehyde
The synthesis of this crucial intermediate is well-documented and proceeds via the chloromethylation of commercially available 4-methoxybenzaldehyde (p-anisaldehyde).[8][9] This electrophilic aromatic substitution reaction reliably installs the reactive chloromethyl group at the 3-position, ortho to the electron-donating methoxy group and meta to the deactivating aldehyde group.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-methoxybenzaldehyde (13.6 g, 0.1 mol) and paraformaldehyde (4.5 g, 0.15 mol).
-
Acid Addition: Carefully add 90 mL of concentrated hydrochloric acid (37%).
-
Heating: Heat the mixture to 70-75 °C with vigorous stirring. Maintain this temperature for approximately 3 hours. The solution will become homogeneous before a precipitate forms.
-
Crystallization: After the reaction period, cool the mixture in an ice bath to -5 °C while continuing to stir. A white precipitate of the product will form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Purification: Air-dry the crude product. For high purity, recrystallize the solid from hexane to yield 3-(chloromethyl)-4-methoxybenzaldehyde.[9]
Step 2: Williamson Ether Synthesis to Yield the Final Product
This step involves the coupling of the synthesized chloromethyl intermediate with 2,3-dimethylphenol. A moderately strong base is required to deprotonate the phenol, creating the nucleophilic phenoxide.[7]
Experimental Protocol:
-
Phenoxide Formation: In a dry 250 mL three-neck flask under an inert nitrogen atmosphere, dissolve 2,3-dimethylphenol (1.22 g, 0.01 mol) in 50 mL of anhydrous dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃) (2.07 g, 0.015 mol) to the solution. Stir the suspension at room temperature for 30 minutes.
-
Alkyl Halide Addition: Dissolve 3-(chloromethyl)-4-methoxybenzaldehyde (1.85 g, 0.01 mol) in 20 mL of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and maintain with stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.
Figure 2: Proposed two-step synthesis of the target molecule from commercial starting materials.
Data Summary: Synthetic Protocol
| Step | Reaction | Key Reagents | Solvent | Expected Yield | Product Form |
| 1 | Chloromethylation | 4-Methoxybenzaldehyde, Paraformaldehyde, HCl | Water (from HCl) | 85-93%[9] | White Solid |
| 2 | Williamson Ether Synthesis | 3-(Chloromethyl)-4-methoxybenzaldehyde, 2,3-Dimethylphenol, K₂CO₃ | DMF | 70-85% | Off-white Solid or Oil |
Part 3: Structural Elucidation and Self-Validating System
The identity and purity of the synthesized this compound must be unequivocally confirmed. A multi-technique analytical approach ensures a self-validating system where each piece of data corroborates the others.
Purification and Characterization Protocol:
-
Chromatography: The crude product from Step 2 will be subjected to flash column chromatography on silica gel. A gradient elution, starting with 95:5 Hexane:Ethyl Acetate and progressing to 80:20, should provide effective separation.
-
Spectroscopic Analysis: Fractions confirmed by TLC to contain the pure product will be combined, and the solvent will be removed in vacuo. The resulting solid or oil will be analyzed by the following methods.
Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ ~9.9 ppm (s, 1H): Aldehyde proton (-CHO).δ ~7.8-7.9 ppm (m, 2H): Aromatic protons on the benzaldehyde ring, ortho and para to the aldehyde.δ ~7.0 ppm (d, 1H): Aromatic proton on the benzaldehyde ring, ortho to the methoxy group.δ ~6.7-7.0 ppm (m, 3H): Aromatic protons on the dimethylphenoxy ring.δ ~5.2 ppm (s, 2H): Methylene protons of the ether linkage (-O-CH₂-Ar).δ ~3.9 ppm (s, 3H): Methoxy group protons (-OCH₃).δ ~2.3 ppm (s, 3H) & ~2.1 ppm (s, 3H): Two distinct methyl group protons on the phenoxy ring. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~191 ppm: Aldehyde carbon.δ ~160-162 ppm: Aromatic carbons attached to oxygen (C-O).δ ~110-135 ppm: Remaining aromatic carbons.δ ~68-70 ppm: Methylene carbon of the ether linkage.δ ~56 ppm: Methoxy carbon.δ ~15-20 ppm: Two distinct methyl carbons. |
| Mass Spec. (ESI+) | Expected [M+H]⁺: 271.13Expected [M+Na]⁺: 293.11 |
| FTIR (ATR) | ~2950 cm⁻¹: C-H stretching (aliphatic/aromatic).~1685 cm⁻¹: Strong C=O stretching (aromatic aldehyde).~1600, ~1500 cm⁻¹: C=C stretching (aromatic rings).~1250 cm⁻¹: C-O stretching (aryl ether). |
This comprehensive analytical dataset would provide unambiguous confirmation of the successful synthesis of this compound.
Conclusion and Future Directions
While the specific discovery and origin of this compound are not documented, this guide provides a robust and scientifically plausible framework for its conception and creation within a rational drug design program. We have detailed its logical design based on established medicinal chemistry principles, provided a reliable, step-by-step synthetic protocol, and outlined a comprehensive analytical plan for its validation.
This molecule stands as an exemplary candidate for SAR exploration. Future work would involve its evaluation in relevant biological assays to test the founding hypothesis. The results would not only determine the viability of this specific compound but also contribute valuable data to the broader understanding of how such modifications impact the activity of the benzaldehyde scaffold, thereby guiding the next cycle of molecular design.
References
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MDPI. (2022). Mechanistic Exploration of N,N′-Disubstituted Diamines as Promising Chagas Disease Treatments. Pharmaceuticals. Retrieved from [Link]
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Oriental Journal of Chemistry. (2018). Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. Retrieved from [Link]
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Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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ResearchGate. (2010). Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays. Food Research International. Retrieved from [Link]
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White Rose Research Online. (n.d.). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. Retrieved from [Link]
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Topic: 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde Derivatives and Analogs: Synthesis, Bioactivity, and Structure-Activity Relationships
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The benzaldehyde scaffold, a cornerstone in medicinal chemistry, continues to provide a versatile framework for the design of novel therapeutic agents. When integrated with a phenoxymethyl moiety, it gives rise to a class of diaryl ether-like structures with significant therapeutic potential. This technical guide focuses on the chemical space surrounding 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde, a representative molecule of this promising class. While research on this specific molecule is nascent, this document synthesizes established knowledge from its close analogs and derivatives to provide a comprehensive resource for researchers. We delve into robust synthetic strategies, explore the diverse biological activities reported for related structures—including anticancer, antimicrobial, and neuroprotective effects—and present a detailed analysis of postulated structure-activity relationships (SAR). This guide is designed to be a practical tool, featuring detailed, field-proven experimental protocols for synthesis and biological evaluation, enabling scientific professionals to accelerate their research and development efforts in this compelling area of drug discovery.
Introduction to the Phenoxymethyl Benzaldehyde Scaffold
Benzaldehyde and its derivatives are classified as "privileged structures" in drug discovery, owing to their ability to interact with a wide range of biological targets.[1] The aromatic aldehyde functional group is a versatile chemical handle for synthetic modification and a key pharmacophoric feature in numerous natural and synthetic bioactive compounds. The incorporation of a phenoxymethyl linker introduces a diaryl ether-like motif, which imparts a unique combination of rigidity and conformational flexibility, often enhancing binding affinity to target proteins.[2][3]
The core structure of This compound (Figure 1) serves as an exemplary scaffold within this class. It combines several key features:
-
A 4-methoxybenzaldehyde ring, a substitution pattern found in many bioactive molecules.[4]
-
An ether linkage at position 3, providing a flexible connection to a second aromatic ring.
-
A 2,3-dimethylphenoxy group, which enhances lipophilicity and provides specific steric features that can be critical for target engagement.
This guide aims to provide an in-depth technical overview of this chemical family. By examining the synthesis, biological activities, and SAR of its closely related analogs, we provide a foundational framework for the rational design and investigation of novel derivatives for therapeutic application.
Synthetic Strategies and Workflow
The synthesis of 3-(phenoxymethyl)-4-methoxybenzaldehyde derivatives is primarily achieved through well-established nucleophilic substitution reactions, most notably the Williamson ether synthesis. This method offers a reliable and high-yielding pathway to the core ether linkage.
Synthesis of the Core Scaffold
The most direct route to the title compound involves the coupling of a substituted phenol with a substituted benzyl halide. The causality behind this choice is the high reactivity of the benzylic position and the facile formation of a phenoxide nucleophile under basic conditions.
A proposed synthetic pathway is outlined below:
-
Starting Materials: 2,3-Dimethylphenol and 3-(halomethyl)-4-methoxybenzaldehyde. The benzyl halide can be prepared from the corresponding 3-hydroxymethyl or 3-methyl precursor.
-
Reaction: The Williamson ether synthesis is performed by deprotonating the 2,3-dimethylphenol with a suitable base (e.g., potassium carbonate, sodium hydride) in a polar aprotic solvent (e.g., DMF, acetonitrile) to form the phenoxide. This potent nucleophile then displaces the halide on the benzyl halide to form the desired ether.
-
Purification: The crude product is typically purified using standard techniques such as extraction and silica gel column chromatography.
The general workflow for synthesizing and screening these compounds is depicted in the diagram below.
Caption: General workflow for synthesis and biological evaluation.
Synthesis of Analogs and Derivatives
The versatility of this scaffold allows for extensive chemical modification to explore the SAR. Key strategies include:
-
Varying Phenoxy Substituents: Utilizing different substituted phenols (e.g., with electron-donating or electron-withdrawing groups) to probe electronic and steric requirements.[5][6]
-
Modifying Benzaldehyde Substituents: Starting with differently substituted hydroxy- or halomethyl-benzaldehydes.
-
Derivatizing the Aldehyde: The aldehyde group can be readily converted into other functionalities, such as hydrazones, which have shown potent anticancer activity.[7] It can also be reduced to an alcohol or oxidized to a carboxylic acid to assess the importance of the aldehyde moiety for bioactivity.[8]
Biological Activities of Analogs and Derivatives
While direct biological data for this compound is not extensively published, a wealth of information on its close analogs demonstrates a broad spectrum of therapeutically relevant activities.
Anticancer and Cytotoxic Activity
Substituted benzaldehyde derivatives are widely investigated for their anticancer properties.[9] Studies on benzyloxybenzaldehyde derivatives, which share the core benzyl-aryl-ether motif, have demonstrated significant activity against the HL-60 human promyelocytic leukemia cell line.[10] One of the most potent compounds in a studied series was 2-[(3-methoxybenzyl)oxy]benzaldehyde, highlighting the importance of the methoxy substituent.[10]
Furthermore, libraries of substituted benzaldehyde-derived α-hydroxyphosphonates have shown pronounced cytotoxicity against uterine sarcoma cell lines, including a multidrug-resistant (MDR) line.[11] This suggests that certain benzaldehyde scaffolds may be capable of evading P-glycoprotein mediated drug efflux, a common mechanism of cancer drug resistance.[11]
Table 1: Anticancer Activity of Selected Benzyloxybenzaldehyde Analogs
| Compound | Cell Line | Activity (Concentration) | Reference |
|---|---|---|---|
| 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 | Most potent in series (1-10 µM) | [10] |
| 2-(benzyloxy)benzaldehyde | HL-60 | Significant activity (1-10 µM) | [10] |
| 2-(benzyloxy)-4-methoxybenzaldehyde | HL-60 | Significant activity (1-10 µM) | [10] |
| Dibenzyl-α-hydroxyphosphonates | Mes-Sa/Dx5 (MDR) | Pronounced cell killing |[11] |
Antimicrobial and Antifungal Activity
Methoxybenzaldehyde derivatives are known to possess antimicrobial properties.[12] For instance, 2-hydroxy-4-methoxybenzaldehyde (HMB) has a broad spectrum of activity against pathogens like E. coli and Candida albicans.[13][14] Its mechanism of action against the fungus Fusarium graminearum involves the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane.[13] This is a validated antifungal drug target, exploited by azole antifungals.
Some benzaldehyde analogs also act as chemosensitizers, augmenting the activity of conventional antifungal agents by targeting pathways essential for cell wall integrity.[15]
Neuroprotective and Anti-Inflammatory Potential
Recent studies have illuminated the potential of benzaldehyde derivatives in neuroscience. Two benzaldehydes isolated from the marine-derived fungus Aspergillus terreus were shown to possess potent anti-neuroinflammatory activity in microglia cells.[16] The compounds reduced the secretion of pro-inflammatory factors such as TNF-α and IL-6.[16] One of the compounds also inhibited mitochondrial oxidative stress and neuronal cell apoptosis by modulating Tau protein and caspase-related signaling pathways, suggesting potential as a therapeutic agent for Alzheimer's disease.[16] In animal models of parasitic brain infection, benzaldehyde treatment has been shown to reduce neuroinflammation, protect the blood-brain barrier, and regulate oxidative stress and cell apoptosis.[17][18]
Caption: Postulated neuroprotective signaling pathway modulation.
Postulated Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is paramount for optimizing lead compounds. Based on data from analogous series, we can postulate key SAR drivers for the this compound scaffold.
-
Role of the Aldehyde: The aldehyde is often crucial for activity, potentially forming Schiff base interactions with protein targets like N-terminal valine amines in hemoglobin.[19] However, its derivatization into other groups like hydrazones can also yield highly active compounds, indicating it is a key site for modification.[7]
-
Influence of Methoxy Groups: The position and number of methoxy groups on the aromatic rings significantly impact activity. In salicylaldehyde hydrazones, a methoxy group at the 3-position conferred strong cytotoxicity against leukemia cells.[7] In other series, dimethoxy substitution patterns were found to be critical for antifungal activity.[20] The 4-methoxy group in our core scaffold likely influences both electronic properties and potential hydrogen bonding.
-
Impact of the Phenoxy Ring: Substituents on the phenoxy ring modulate the compound's lipophilicity and steric profile. Studies on para-substituted benzaldehyde derivatives show that the electronic nature (push/pull strength) of substituents has a major effect on protein interaction and toxicity.[6] The 2,3-dimethyl substitution in the core scaffold increases lipophilicity, which may enhance membrane permeability, but its steric bulk could also influence binding to a specific active site. The relative position of substituents is also critical; for example, 2,3-dimethylbenzaldehyde has different properties and activities than 2,4- or 2,5-dimethylbenzaldehyde.[21]
Caption: Logical diagram of postulated SAR for the core scaffold.
Key Experimental Protocols
The following protocols are provided as self-validating, field-proven methodologies for the synthesis and evaluation of the title compounds.
Protocol 1: General Synthesis via Williamson Etherification
Objective: To synthesize this compound.
Materials:
-
2,3-Dimethylphenol (1.0 eq)
-
3-(Chloromethyl)-4-methoxybenzaldehyde (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,3-dimethylphenol (1.0 eq) and anhydrous DMF.
-
Add anhydrous K₂CO₃ (1.5 eq) to the solution and stir at room temperature for 30 minutes. The formation of the potassium phenoxide is the critical step for the subsequent nucleophilic attack.
-
Add a solution of 3-(chloromethyl)-4-methoxybenzaldehyde (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate. The organic solvent choice is based on its ability to dissolve the product while being immiscible with water.
-
Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic layer.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.
-
Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a cancer cell line (e.g., HL-60).
Materials:
-
Cancer cell line (e.g., HL-60) in logarithmic growth phase
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized compound dissolved in DMSO (stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Prepare serial dilutions of the test compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C with 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. The principle is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising, yet underexplored, area for therapeutic innovation. The existing literature on related structures strongly suggests a high potential for discovering novel agents with anticancer, antimicrobial, and neuroprotective properties. The synthetic accessibility via robust methods like the Williamson ether synthesis allows for the rapid generation of diverse chemical libraries for screening.
Future research should focus on a systematic exploration of this chemical space. Key directions include:
-
Library Synthesis: Generation of a focused library of analogs by varying substituents on both aromatic rings to build a comprehensive SAR dataset.
-
Broad Biological Screening: Testing these libraries against a diverse panel of cancer cell lines (including MDR lines), pathogenic microbes, and in models of neuroinflammation and neurodegeneration.
-
Mechanism of Action Studies: For active compounds, identifying the specific molecular targets and signaling pathways is crucial for further development. This may involve proteomic, genomic, or enzymatic assays.
-
In Vivo Evaluation: Promising candidates should be advanced into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of this versatile chemical scaffold.
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Rathi, M. A., et al. (2017). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. Journal of Applied Pharmaceutical Science, 7(12), 223-229. [Link]
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Methodological & Application
Application Notes & Experimental Protocols: 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
A Guide for Investigators in Cellular Biology and Drug Discovery
Disclaimer: The compound 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde is a novel chemical entity with limited to no currently available data in peer-reviewed literature. The application notes and protocols detailed herein are predictive, based on the well-documented biological activities of structurally related benzaldehyde and phenoxy ether derivatives. These protocols are intended to serve as a comprehensive starting point for the systematic investigation of this compound's biological potential.
Section 1: Compound Overview and Rationale for Investigation
This compound integrates three key structural motifs, each suggesting a potential for biological activity: a benzaldehyde core, a methoxy group, and a dimethylphenoxy ether linkage.
-
Benzaldehyde Core: The aldehyde functional group is a reactive center and a common pharmacophore. Benzaldehyde and its derivatives have demonstrated a wide range of biological activities, including anticancer, antifungal, and antimicrobial properties.[1][2][3]
-
Methoxy and Dimethyl Substituents: These groups modify the electronic and steric properties of the molecule, influencing its binding affinity to biological targets and its metabolic stability.
-
Phenoxy Ether Linkage: The presence of an ether-linked phenoxy group can increase the lipophilicity of the compound, potentially enhancing its ability to cross cellular membranes and improving its bioavailability.[4][5]
Given this structural composition, we hypothesize that this compound is a promising candidate for screening in anticancer and antifungal research programs.
Section 2: Proposed Application 1: Anticancer Activity Screening
Scientific Rationale: Benzaldehyde has been shown to exert anticancer effects by inhibiting the 14-3-3ζ protein, a key signaling hub in cancer cells.[1][6][7] This inhibition disrupts multiple downstream pathways crucial for cancer cell proliferation and survival, including the PI3K/AKT/mTOR and ERK pathways.[8] The protocols below are designed to assess the cytotoxic and apoptotic potential of this compound against a panel of human cancer cell lines.
Protocol 2.1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50), a primary indicator of cytotoxic potential.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], PANC-1 [pancreatic], A549 [lung])
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates, sterile
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Culture: Maintain selected cancer cell lines in their recommended culture medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.[9]
-
Cell Seeding: Harvest cells at 80-90% confluency. Perform a cell count and seed 5,000-10,000 cells per well in a 96-well plate. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of the test compound in culture medium from a 100 mM stock solution in DMSO. Final concentrations should typically range from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well is ≤ 0.1% to avoid solvent toxicity.
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the prepared compound dilutions. Include wells for a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | ~0.8 ± 0.1 |
| PANC-1 | Pancreatic Carcinoma | Experimental Value | ~2.1 ± 0.3 |
| A549 | Lung Carcinoma | Experimental Value | ~1.2 ± 0.2 |
| Note: Control IC50 values are illustrative and should be determined experimentally. |
Visual Workflow for Anticancer Screening
Caption: General workflow for in vitro anticancer cytotoxicity testing.
Hypothesized Mechanism of Action
Based on the literature for benzaldehyde, the compound may function by inhibiting the 14-3-3ζ protein, leading to the downregulation of pro-survival signaling pathways and the induction of apoptosis.
Caption: Hypothesized anticancer signaling pathway.
Section 3: Proposed Application 2: Antifungal Activity Screening
Scientific Rationale: Benzaldehyde and its derivatives are known to possess antifungal properties.[2] The investigation into novel antifungal agents is critical due to the rise of drug-resistant fungal pathogens. This protocol uses the broth microdilution method, a standardized technique recommended by the Clinical and Laboratory Standards Institute (CLSI), to determine the Minimum Inhibitory Concentration (MIC) of the compound against pathogenic fungi.[11][12]
Protocol 3.1: Broth Microdilution for Antifungal Susceptibility Testing
Materials:
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound (stock solution in DMSO)
-
Positive control antifungal (e.g., Fluconazole for yeasts, Amphotericin B for molds)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
-
Incubator (35-37°C)
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar). Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. Further dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Compound Dilution: Prepare 2-fold serial dilutions of the test compound in RPMI medium in a 96-well plate. A typical concentration range is 0.06 to 64 µg/mL.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound, bringing the final volume to 200 µL.
-
Controls: Include a sterility control (medium only), a growth control (medium + inoculum, no compound), and a positive drug control (e.g., Fluconazole).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes) compared to the growth control.[12] This can be assessed visually or by reading the optical density at 530 nm.
Data Presentation:
| Fungal Strain | Compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans (ATCC 90028) | Experimental Value | ≤8 (Susceptible) |
| Cryptococcus neoformans (ATCC 90112) | Experimental Value | ≤8 (Susceptible) |
| Aspergillus fumigatus (ATCC 204305) | Experimental Value | N/A |
| Note: Control MIC values are based on CLSI breakpoints and should be confirmed. |
Visual Workflow for Antifungal Susceptibility Testing
Caption: Workflow for antifungal broth microdilution susceptibility testing.
Section 4: Concluding Remarks
The provided protocols offer a robust framework for the initial characterization of this compound. The structural features of this compound suggest a high probability of discovering interesting biological activities. Positive results from these primary screens should be followed by more advanced studies, including mechanism of action elucidation, secondary assays (e.g., apoptosis, cell cycle analysis), and eventually, in vivo efficacy models. The scientific community is encouraged to explore the potential of this and other novel benzaldehyde derivatives in the ongoing search for new therapeutic agents.
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ecancer. (2025). Stopping pancreatic cancer spread using benzaldehyde. [Link]
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Saitoh, J., & Saya, H. (2018). Abstract 2874: Benzaldehyde inhibits the multiple signals in cancer by suppressing the binding activity of overexpressed 14-3-3ζ and represses the pRb/E2F transcriptional pathway. Cancer Research, 78(13 Suppl). [Link]
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Saitoh, J., & Saya, H. (2016). Abstract 4758: Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions. Cancer Research, 76(14 Suppl). [Link]
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Application Notes and Protocols for 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals
Introduction: A Novel Scaffold from Privileged Structures
In the landscape of medicinal chemistry, the strategic combination of known pharmacophores into novel molecular frameworks is a cornerstone of modern drug discovery. The compound 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde represents such a design, integrating two biologically significant moieties: a substituted vanillin core and a dimethylphenol ether.
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a "privileged" scaffold, meaning its derivatives are known to interact with a wide range of biological targets.[1][2] The functional groups of vanillin—aldehyde, hydroxyl, and ether—serve as versatile handles for chemical modification, leading to compounds with a broad spectrum of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.[3][4][5]
On the other hand, phenolic compounds, including substituted phenols like 2,3-dimethylphenol, are also recognized for their diverse biological activities, particularly as antimicrobial and antioxidant agents.[6][7] The ether linkage in the target molecule not only connects these two key fragments but also enhances lipophilicity, a critical parameter influencing a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).
This document provides a comprehensive guide to the potential applications of this compound in medicinal chemistry. It outlines a plausible synthetic pathway, proposes key therapeutic areas for investigation, and furnishes detailed, field-proven protocols for its synthesis and biological evaluation.
Part 1: Synthesis and Characterization
The synthesis of this compound can be efficiently achieved via a Williamson ether synthesis. This classic nucleophilic substitution reaction involves the coupling of a phenoxide with an alkyl halide.[8][9] In this proposed route, 2,3-dimethylphenol is deprotonated to form a nucleophilic phenoxide, which then displaces a halide from 3-(halomethyl)-4-methoxybenzaldehyde.
Proposed Synthetic Workflow
The overall synthetic strategy is a two-step process starting from commercially available 4-methoxybenzaldehyde.
Caption: Proposed two-step synthesis of the target compound.
Protocol 1: Synthesis of this compound
Rationale: This protocol is based on established methods for chloromethylation of anisaldehyde derivatives and the Williamson ether synthesis, which is highly effective for coupling phenols with primary alkyl halides.[10][11] Potassium carbonate is a suitable base for deprotonating the phenol, and acetonitrile is an excellent polar aprotic solvent for this SN2 reaction.
Step 1: Synthesis of 3-(Chloromethyl)-4-methoxybenzaldehyde
-
Materials: 4-methoxybenzaldehyde, paraformaldehyde, concentrated hydrochloric acid (HCl), hexane.
-
Procedure (adapted from[11]):
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-methoxybenzaldehyde (13.6 g, 0.1 mol) and paraformaldehyde (3.3 g, 0.11 mol).
-
Add concentrated HCl (90 mL) to the mixture.
-
Heat the reaction mixture to 70-75°C with constant stirring and maintain this temperature for 2.5-3.5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to -5°C to -10°C to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from hexane to obtain pure 3-(chloromethyl)-4-methoxybenzaldehyde.
-
Step 2: Synthesis of this compound
-
Materials: 3-(Chloromethyl)-4-methoxybenzaldehyde, 2,3-dimethylphenol, potassium carbonate (K₂CO₃), acetonitrile.
-
Procedure (adapted from[10]):
-
To a suspension of 2,3-dimethylphenol (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile (15 volumes), add 3-(chloromethyl)-4-methoxybenzaldehyde (1.05 eq).
-
Reflux the mixture with stirring for 6-8 hours. The reaction should be monitored by TLC to track the consumption of the starting materials.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to yield the pure target compound.
-
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation | Signals corresponding to aromatic protons of both rings, methoxy group, benzylic methylene protons, and methyl groups of the dimethylphenol moiety. |
| ¹³C NMR | Structural confirmation | Peaks for all unique carbon atoms, including the aldehyde carbonyl, aromatic carbons, and aliphatic carbons. |
| Mass Spec (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the calculated mass of C₁₇H₁₈O₃. |
| FT-IR | Functional group identification | Characteristic absorption bands for the aldehyde C=O stretch (~1690 cm⁻¹), C-O-C ether linkages, and aromatic C-H bonds. |
| Melting Point | Purity assessment | A sharp and defined melting point range. |
Part 2: Hypothesized Medicinal Chemistry Applications
The unique hybrid structure of this compound suggests several promising avenues for medicinal chemistry research. The introduction of the bulky, lipophilic 2,3-dimethylphenoxy group onto the versatile vanillin scaffold may modulate biological activity in several ways:
-
Enhanced Lipophilicity: May improve membrane permeability and cellular uptake.
-
Steric Influence: The bulky group can influence binding affinity and selectivity for specific enzyme or receptor pockets.
-
Synergistic Effects: The combined antioxidant and antimicrobial properties of both parent moieties could lead to enhanced potency.
Anticancer Activity
Vanillin derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4] Some studies suggest that these compounds can induce apoptosis and interfere with key signaling pathways involved in cancer progression.[4] The increased lipophilicity of the target compound could enhance its ability to cross cell membranes and exert cytotoxic effects.
Hypothetical Mechanism of Action:
Caption: Hypothetical pathway for anticancer activity.
Antioxidant Properties
Phenolic compounds are well-known radical scavengers.[7] The target molecule contains a methoxy-substituted benzene ring, which can donate a hydrogen atom to stabilize free radicals. This inherent antioxidant potential, derived from its vanillin-like core, could be valuable in combating oxidative stress-related diseases.
Antimicrobial Activity
Both vanillin derivatives and substituted phenols have established antimicrobial properties.[2][6] They can disrupt microbial cell membranes and interfere with essential cellular processes. The target compound could exhibit broad-spectrum activity against various bacterial and fungal pathogens.
Part 3: Experimental Protocols for Biological Evaluation
To validate the hypothesized applications, a series of in vitro assays are recommended. The following protocols provide a robust framework for initial screening.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
Rationale: The MTT assay is a standard colorimetric method for assessing cell viability.[12][13] It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which is proportional to the number of viable cells.[14][15] This allows for the determination of a compound's cytotoxic concentration (IC₅₀).
-
Materials: Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the target compound in culture medium. Replace the old medium with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.[13] During this time, viable cells will convert the yellow MTT into purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
-
Protocol 3: Antioxidant Activity (DPPH Radical Scavenging Assay)
Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging ability of a compound.[16] The stable DPPH radical has a deep violet color, which turns yellow upon reduction by an antioxidant.[17]
-
Materials: DPPH solution (0.1 mM in methanol), methanol, test compound, ascorbic acid or Trolox (as a positive control).
-
Procedure:
-
Sample Preparation: Prepare various concentrations of the target compound and the positive control in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.[18]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[18]
-
Absorbance Reading: Measure the absorbance at 517 nm. A blank containing only methanol should be used for background correction.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
Protocol 4: Antibacterial Activity (Broth Microdilution Assay)
Rationale: The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible bacterial growth.[19][20][21]
-
Materials: Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922), Mueller-Hinton Broth (MHB), sterile 96-well plates, test compound, standard antibiotic (e.g., ciprofloxacin).
-
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[22] Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the target compound in MHB to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well.[23] Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[19]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
-
Conclusion and Future Directions
This compound is a rationally designed molecule with significant potential in medicinal chemistry. Its synthesis is feasible through established chemical reactions, and its hybrid nature suggests a promising profile for anticancer, antioxidant, and antimicrobial applications. The protocols detailed in this guide provide a solid foundation for researchers to synthesize this novel compound and systematically evaluate its biological activities. Future work should focus on expanding the in vitro testing to a broader range of cell lines and microbial strains, followed by in vivo studies to assess efficacy and safety in preclinical models. Furthermore, structure-activity relationship (SAR) studies, involving modifications to both the benzaldehyde and phenol rings, could lead to the discovery of even more potent and selective therapeutic agents.
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- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
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- 17. researchgate.net [researchgate.net]
- 18. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
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- 20. researchgate.net [researchgate.net]
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- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Quantitative Analysis of 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde: A Guide to Validated Analytical Methods
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the quantitative analysis of 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde, a key aromatic aldehyde intermediate. Accurate quantification of this analyte is critical for process monitoring, quality control, and stability testing in pharmaceutical and chemical development. We present three robust, validated analytical methods: a high-specificity High-Performance Liquid Chromatography (HPLC) method for routine quality control, a highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for trace analysis and impurity profiling, and a rapid UV-Vis Spectrophotometric method for bulk material estimation. Each protocol is detailed with an emphasis on the scientific rationale behind procedural choices, ensuring methodological integrity and adherence to international validation standards.[1][2][3]
Introduction: The Analytical Imperative
This compound is a complex molecule featuring a benzaldehyde core, a methoxy functional group, and a substituted phenoxy moiety. Its structural characteristics make it a valuable intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The precise quantification of this compound is paramount to ensure the purity, potency, and safety of the final drug product. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, a cornerstone of regulatory submissions and good manufacturing practice (GMP).[3][4]
This guide provides detailed, field-tested protocols designed to be self-validating systems, incorporating system suitability tests and validation parameters grounded in the International Council for Harmonisation (ICH) guidelines.[2][5] The methods are presented to offer a tiered approach, from rapid screening to definitive, high-resolution analysis.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography is the workhorse for quality control in the pharmaceutical industry due to its robustness, precision, and ability to separate complex mixtures. For an analyte like this compound, a reversed-phase (RP-HPLC) method provides excellent resolution and reliable quantification.
Principle and Rationale
This method utilizes a non-polar stationary phase (C18) and a polar mobile phase. The analyte, being moderately non-polar, is retained on the column and then eluted by the organic component of the mobile phase. Detection is achieved via UV spectrophotometry, leveraging the strong absorbance of the benzaldehyde chromophore. The choice of a C18 column is based on its versatility and proven efficacy in retaining aromatic compounds.[6][7] The mobile phase, a gradient of acetonitrile and water, is selected to ensure sharp, symmetrical peaks and adequate separation from potential impurities.
Experimental Protocol: RP-HPLC
1. Instrumentation and Conditions:
- HPLC System: A quaternary pump system with an autosampler and a UV/Vis or Diode Array Detector (DAD).
- Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase A: HPLC-grade Water.
- Mobile Phase B: HPLC-grade Acetonitrile.
- Gradient Program:
- 0-15 min: 50% to 90% B
- 15-17 min: 90% B
- 17.1-20 min: 50% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detection Wavelength: 254 nm. The benzaldehyde functional group provides strong UV absorbance in this region.[8][9]
2. Reagent and Standard Preparation:
- Diluent: Acetonitrile/Water (50:50, v/v).
- Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Calibration Standards: Prepare a series of at least five calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serially diluting the stock solution with the diluent.
3. Sample Preparation:
- Accurately weigh a quantity of the sample expected to contain approximately 50 mg of the analyte into a 50 mL volumetric flask.
- Add approximately 30 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
- Allow the solution to cool to room temperature and dilute to volume with the diluent.
- Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
4. System Suitability and Analysis:
- Equilibrate the HPLC system until a stable baseline is achieved.
- Inject the diluent (blank) to confirm the absence of interfering peaks.
- Perform five replicate injections of a mid-range calibration standard (e.g., 100 µg/mL).
- The system is deemed suitable if the Relative Standard Deviation (RSD) for the peak area is ≤ 2.0%, the theoretical plates are ≥ 2000, and the tailing factor is ≤ 2.0.
- Inject the calibration standards followed by the sample solutions.
5. Quantification:
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of the analyte in the sample solution from the calibration curve using linear regression.
HPLC Workflow Diagram
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
in vitro assays for 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
An Application Guide to the In Vitro Characterization of 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
Authored by: A Senior Application Scientist
Introduction: A Strategic Approach to Novel Compound Characterization
The journey of a novel chemical entity (NCE) from synthesis to a potential therapeutic candidate is a meticulous process, underpinned by a systematic and robust in vitro evaluation.[1][2][3] This guide focuses on This compound , an NCE with a benzaldehyde scaffold. Benzaldehyde derivatives are known for a wide range of biological activities, including antifungal and anticancer properties.[4] The specific substitutions on this molecule—a 4-methoxy group and a 3-[(2,3-dimethylphenoxy)methyl] group—create a unique chemical architecture whose biological effects are yet to be defined.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining a logical cascade of in vitro assays to elucidate the bioactivity of this compound. We will move from foundational assessments of cytotoxicity to broad, target-agnostic functional screens, and finally to more focused, target-specific interaction assays. The causality behind each protocol is explained to empower the researcher to not only execute the steps but also to understand and interpret the results with confidence.
The following workflow provides a strategic overview of the characterization process.
Caption: A logical workflow for the in vitro characterization of a novel compound.
Part 1: Foundational Assessment: Cytotoxicity Profiling
Rationale: Before exploring the specific biological activities of a compound, it is imperative to determine its effect on cell viability.[5] A cytotoxicity assay establishes the concentration range at which the compound is toxic to cells, allowing for the selection of non-toxic doses for subsequent, more sensitive functional assays. This ensures that observed effects in later experiments are due to specific biological modulation, not simply cell death.[6] The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[2][7]
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[7] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Materials:
-
Selected cancer or normal cell line (e.g., HeLa, HEK293)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Adjust the cell density to 5 x 10⁴ cells/mL in pre-warmed complete medium.
-
Add 100 µL of the cell suspension (5,000 cells/well) to each well of a 96-well plate.
-
Rationale: Seeding an optimal number of cells is crucial; too few may lead to a weak signal, while too many can result in overgrowth and nutrient depletion, affecting viability independently of the compound.[6]
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere and enter a logarithmic growth phase.
-
Compound Treatment:
-
Prepare serial dilutions of the compound in culture medium. A typical starting range might be 100 µM down to 0.1 µM.
-
Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "no-treatment control" (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
-
Exposure Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell layer.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down gently to ensure complete solubilization.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
Data Analysis and Interpretation:
-
Calculate Percent Viability:
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)] * 100
-
-
Determine IC50:
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
-
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control (0) | 1.25 | 100% |
| 0.1 | 1.22 | 97.6% |
| 1 | 1.15 | 92.0% |
| 10 | 0.75 | 60.0% |
| 50 | 0.25 | 20.0% |
| 100 | 0.10 | 8.0% |
Interpretation: The IC50 value provides a quantitative measure of the compound's cytotoxicity. For subsequent functional assays, concentrations should ideally be kept at least 5- to 10-fold below the IC50 value to minimize confounding effects from cell death.
Part 2: Target-Agnostic Screening: Reporter Gene Assays
Rationale: Once a non-toxic concentration range is established, the next step is to understand the compound's functional impact within the cell. Reporter gene assays are powerful tools for screening a compound's effect on specific cell signaling pathways without prior knowledge of its direct molecular target.[8][9][10] These assays link the activity of a transcription factor to the expression of an easily measurable "reporter" protein, like luciferase.[11] By using an array of reporter constructs for different pathways (e.g., NF-κB, AP-1, STAT3), one can quickly identify which cellular signaling cascades are modulated by the compound.
Protocol 2: Luciferase Reporter Assay for Pathway Activity
This protocol provides a general framework for assessing the compound's effect on a chosen signaling pathway (e.g., NF-κB, a key regulator of inflammation and immunity).
Caption: Mechanism of an NF-κB luciferase reporter assay and potential point of inhibition.
Materials:
-
HEK293 cells (or other easily transfectable cell line)
-
Reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])
-
Control plasmid for normalization (e.g., a plasmid constitutively expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Pathway agonist (e.g., TNF-α for NF-κB pathway)
-
White, opaque 96-well plates
-
Dual-luciferase reporter assay system (e.g., Promega Dual-Glo®)
-
Luminometer
Step-by-Step Methodology:
-
Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
On the following day, co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid according to the transfection reagent manufacturer's protocol.
-
Rationale: Co-transfection with a constitutively expressed reporter (Renilla) is crucial for normalization. It accounts for well-to-well variability in transfection efficiency and cell number, ensuring that changes in the firefly luciferase signal are due to pathway modulation.[10]
-
-
Incubation: Incubate for 24 hours to allow for plasmid expression.
-
Compound Pre-treatment:
-
Replace the medium with fresh medium containing the test compound at various non-toxic concentrations.
-
Incubate for 1-2 hours. This "pre-treatment" allows the compound to enter the cells and interact with its potential target before pathway activation.
-
-
Pathway Activation:
-
Add the specific pathway agonist (e.g., TNF-α at 10 ng/mL) to all wells except the "unstimulated" control.
-
Incubate for 6-8 hours, the typical time required for transcription and translation of the reporter gene.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Using a dual-luciferase assay system, first add the firefly luciferase substrate and read the luminescence (Signal A).
-
Next, add the stop reagent and Renilla luciferase substrate, and read the second luminescence (Signal B).
-
Data Analysis and Interpretation:
-
Normalize Data: Calculate the Relative Response Ratio (RRR) for each well: RRR = Signal A (Firefly) / Signal B (Renilla)
-
Calculate Percent Inhibition/Activation:
-
% Inhibition = 100 - [((RRR_sample - RRR_unstimulated) / (RRR_stimulated - RRR_unstimulated)) * 100]
-
-
Interpret Results: A dose-dependent decrease in the normalized luciferase signal suggests the compound inhibits the NF-κB pathway. Conversely, an increase would suggest activation. These results can guide the selection of more specific, target-oriented assays.
Part 3: Target-Specific Interaction Assays
Rationale: If results from target-agnostic screens (or computational predictions based on the compound's structure) suggest a potential molecular target, the next step is to perform assays that directly measure the interaction between the compound and that target.[12] This phase is critical for confirming the mechanism of action (MOA).
Protocol 3: Framework for an Enzyme Inhibition Assay
Principle: Many drugs function by inhibiting the activity of a specific enzyme.[13] An enzyme inhibition assay quantifies the ability of a compound to reduce the rate of a reaction catalyzed by a target enzyme.[14][15] The design of the assay depends heavily on the enzyme itself, but the general principles of measuring substrate conversion to product in the presence and absence of the inhibitor remain constant.[16]
General Protocol Design:
-
Select Target Enzyme and Substrate: Choose a purified, active enzyme and a substrate that, when converted, produces a measurable signal (e.g., change in absorbance, fluorescence, or luminescence).
-
Determine Optimal Assay Conditions:
-
Titrate the enzyme concentration to find a level that produces a robust linear signal over a reasonable time frame (e.g., 15-60 minutes).
-
Determine the Michaelis-Menten constant (Km) for the substrate. For competitive inhibitor screening, running the assay at a substrate concentration equal to its Km is often a good starting point.[16]
-
-
Perform Inhibition Assay:
-
In a microplate, set up reactions containing buffer, the target enzyme, and serial dilutions of the test compound. Include a "no inhibitor" control.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes to allow for binding.
-
Initiate the reaction by adding the substrate.
-
Measure the product formation over time (kinetic assay) or at a single endpoint after a fixed time.
-
-
Data Analysis:
-
Calculate the reaction rate (velocity) for each inhibitor concentration.
-
Calculate the percent inhibition relative to the "no inhibitor" control.
-
Plot percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.
-
Protocol 4: Principles of a Competitive Receptor Binding Assay
Principle: This type of assay determines if a compound can bind to a specific receptor by measuring its ability to compete with a known, labeled ligand for the same binding site.[17][18] It is a direct measure of target engagement.[19] Radioligands (e.g., using ³H or ¹²⁵I) are highly sensitive, but fluorescently labeled ligands are also commonly used to avoid radioactivity.[20]
General Protocol Design:
-
Prepare Receptor Source: Use cell membranes, tissue homogenates, or purified receptors that express the target of interest.
-
Select Labeled Ligand: Choose a high-affinity, specific radiolabeled or fluorescently labeled ligand for the receptor.
-
Perform Competition Assay:
-
Incubate the receptor source with a fixed, low concentration (typically at or below the Kd) of the labeled ligand in the presence of increasing concentrations of the unlabeled test compound.[21]
-
Include controls for "total binding" (labeled ligand + receptor, no competitor) and "non-specific binding" (labeled ligand + receptor + a high concentration of a known unlabeled ligand to saturate the specific sites).
-
-
Separate Bound and Free Ligand: After incubation, rapidly separate the receptor-bound ligand from the free ligand. This is commonly done by vacuum filtration through a glass fiber filter that traps the membranes.
-
Quantify Bound Ligand: Measure the amount of labeled ligand trapped on the filter using a scintillation counter (for radioligands) or a fluorescence plate reader.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log of the test compound's concentration to determine the IC50.
-
The IC50 can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the labeled ligand.
-
Conclusion
The characterization of a novel compound such as This compound requires a multi-faceted, hierarchical approach. By progressing from broad cytotoxicity assessments to functional pathway screening and finally to direct target-interaction studies, researchers can build a comprehensive biological profile of the molecule. This structured workflow maximizes the efficiency of the discovery process, mitigates the risk of misinterpreting data due to unforeseen toxicity, and provides a solid foundation for making informed decisions about the compound's future development. The protocols and principles outlined in this guide are designed to be a robust starting point for unlocking the therapeutic potential of this and other novel chemical entities.
References
-
In Vitro Assays: The Bedrock of Drug Discovery and Development. HubPages. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Cytotoxicity Assay Protocol. Protocols.io. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Reporter Assays for Therapeutics Targeting Signaling Pathways. YouTube. [Link]
-
In Vitro Assay Development Services. Charles River Laboratories. [Link]
-
Gene reporter assays. BMG LABTECH. [Link]
-
Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]
-
The Importance of In Vitro Assays. Visikol. [Link]
-
Techniques used for the discovery of therapeutic compounds: The case of SARS. PMC. [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
-
Ligand binding assay. Wikipedia. [Link]
-
About Ligand Binding Assays. Gifford Bioscience. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]
-
Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
What is an Inhibition Assay? Blog - Biobide. [Link]
-
Enzyme Inhibition Studies. BioIVT. [Link]
-
Augmenting the Activity of Monoterpenoid Phenols against Fungal Pathogens Using 2-Hydroxy-4-methoxybenzaldehyde that Target Cell Wall Integrity. MDPI. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Reporter Gene Assays | Thermo Fisher Scientific - HK [thermofisher.com]
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- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Receptor-Ligand Binding Assays [labome.com]
- 21. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Cell-Based Assays with 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
Introduction: Unveiling the Bioactive Potential of a Novel Benzaldehyde Derivative
The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Benzaldehyde derivatives, a class of aromatic aldehydes, have garnered significant interest due to their diverse biological activities, including anticancer and antifungal properties.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing cell-based assays to characterize the bioactivity of a novel compound, 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde .
While the specific biological functions of this molecule are yet to be fully elucidated, its structural similarity to other bioactive benzaldehydes suggests potential as a modulator of critical cellular pathways. For instance, various methoxybenzaldehyde derivatives have been shown to exhibit antifungal activity by disrupting ergosterol biosynthesis or to possess anticancer properties.[2][3] This guide, therefore, is structured around a hypothetical investigation into its potential cytotoxic and pro-apoptotic effects on cancer cells, providing a robust framework for its initial characterization.
As a Senior Application Scientist, the following protocols and insights are designed to be a self-validating system. The causality behind each experimental choice is explained to ensure not just the execution of steps, but a deep understanding of the underlying principles. This approach is crucial for troubleshooting and adapting these methods to specific research needs. Cell-based assays are pivotal in the early stages of drug discovery, offering a biologically relevant context to assess a compound's efficacy and mechanism of action before advancing to more complex models.[4][5][6][7][8]
Hypothesized Mechanism of Action: Induction of Apoptosis
Based on the activities of structurally related compounds, we will hypothesize that this compound induces apoptosis in cancer cells. This application note will detail the assays to test this hypothesis, focusing on a logical workflow from initial cytotoxicity screening to mechanistic studies of apoptosis.
Caption: Hypothetical signaling pathway for the induction of apoptosis.
Experimental Workflow: A Step-by-Step Investigative Approach
A logical and sequential workflow is critical for the efficient and cost-effective evaluation of a novel compound. The following workflow is designed to first establish the cytotoxic potential and then to elucidate the mechanism of cell death.
Caption: Experimental workflow for characterizing the compound.
Part 1: Cytotoxicity Screening
The initial step is to determine the concentration-dependent effect of the compound on cell viability. This will establish its potency, typically represented by the half-maximal inhibitory concentration (IC50).
Protocol 1: Cell Viability Assessment using Resazurin Assay
The resazurin (AlamarBlue) assay is a widely used method to quantify cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cancer cell line (e.g., HeLa, A549, or a relevant line for your research)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).
-
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" control (medium only).
-
Incubate for 24, 48, or 72 hours, depending on the desired exposure time.
-
-
Resazurin Assay:
-
After the incubation period, add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader.
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control from all other wells.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control (% Viability).
-
Plot the % Viability against the log of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
| Treatment Group | Concentration (µM) | Average Fluorescence | % Viability |
| Vehicle Control | 0 | 85432 | 100% |
| Compound | 1 | 83210 | 97.4% |
| Compound | 5 | 75432 | 88.3% |
| Compound | 10 | 61234 | 71.7% |
| Compound | 25 | 43210 | 50.6% |
| Compound | 50 | 21098 | 24.7% |
| Compound | 100 | 9876 | 11.6% |
| No-cell Control | N/A | 543 | N/A |
| Table 1: Example data from a resazurin cell viability assay. |
Part 2: Elucidating the Mechanism of Cell Death
Once cytotoxicity is established, the next step is to determine if the observed cell death is due to apoptosis (programmed cell death) or necrosis (uncontrolled cell death).
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for detecting apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can enter dead cells, where it intercalates with DNA.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach ~70-80% confluency at the time of harvest.
-
Treat the cells with the compound at concentrations around the determined IC50 (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both the floating and adherent cells. To collect adherent cells, wash with PBS and gently trypsinize.
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
The cell population will be distinguished into four quadrants:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q3 (Annexin V- / PI-): Live cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
-
-
Data Interpretation: A significant increase in the percentage of cells in the Annexin V+ quadrants (Q2 and Q4) in the compound-treated groups compared to the vehicle control indicates the induction of apoptosis.
| Treatment | Concentration | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 0 | 95.2 | 2.1 | 2.7 |
| Compound | 0.5x IC50 | 75.8 | 15.3 | 8.9 |
| Compound | 1x IC50 | 45.1 | 35.6 | 19.3 |
| Compound | 2x IC50 | 15.7 | 48.9 | 35.4 |
| Table 2: Example data from an Annexin V/PI apoptosis assay. |
Part 3: Investigating Apoptotic Pathways
To further explore the apoptotic mechanism, the activity of caspases, the key executioner proteins in apoptosis, can be measured. This can help distinguish between the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Protocol 3: Caspase Activity Assay
Luminescent or fluorescent assays can be used to measure the activity of specific caspases. These assays use a caspase-specific substrate linked to a reporter molecule. Cleavage of the substrate by the active caspase releases the reporter, generating a signal.
Materials:
-
Caspase-Glo® 3/7, Caspase-Glo® 8, and Caspase-Glo® 9 Assay Systems
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the resazurin assay for cell seeding and treatment in a white-walled 96-well plate.
-
-
Caspase Assay:
-
After the desired treatment duration (e.g., 6, 12, or 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Reconstitute the Caspase-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the appropriate Caspase-Glo® reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader.
-
Data Interpretation:
-
Caspase-3/7: Key executioner caspases. Increased activity confirms apoptosis.
-
Caspase-9: Initiator caspase of the intrinsic pathway.
-
Caspase-8: Initiator caspase of the extrinsic pathway.
An increase in Caspase-9 and Caspase-3/7 activity would support our hypothesized intrinsic pathway of apoptosis.
Trustworthiness and Self-Validation
The protocols described are designed to be a self-validating system. The initial cytotoxicity screen provides a dose-response curve, which is a fundamental validation of a compound's biological activity. The subsequent apoptosis assays confirm the mode of cell death, and the caspase assays provide mechanistic insight. Consistent and dose-dependent results across this workflow build confidence in the findings. It is crucial to always include appropriate controls (positive, negative, and vehicle) to ensure the validity of the experimental results.
References
-
Reaction Biology. Cell-based Assays for Drug Discovery. [Link]
-
An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186. [Link]
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News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]
-
ResearchGate. (2025). Cell-Based Assays: Screening Bioactive Compounds & Leads. [Link]
-
Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]
-
PubChem. 3-Methoxy-4-methylbenzaldehyde. [Link]
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Frontiers. (2025). 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis. [Link]
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- 2. 4-Methoxybenzaldehyde | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. Frontiers | 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis [frontiersin.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
Application Notes & Protocols: Investigating 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde as a Novel Enzyme Inhibitor
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide for the investigation of 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde as a potential enzyme inhibitor. Drawing upon the extensive literature on structurally related vanillin and phenoxybenzaldehyde derivatives, we outline the scientific rationale, a plausible synthetic route, and detailed protocols for screening its inhibitory activity against a panel of therapeutically relevant enzymes. This guide is designed to be a self-validating system, offering insights into the causality behind experimental choices and ensuring robust and reproducible results.
Introduction: The Scientific Rationale
The benzaldehyde scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2] Specifically, vanillin (4-hydroxy-3-methoxybenzaldehyde) and its analogues have shown significant promise as inhibitors of various enzymes, such as carbonic anhydrase, acetylcholinesterase, and tyrosinase.[3][4][5] The compound of interest, this compound, combines the core 4-methoxybenzaldehyde moiety with a substituted phenoxy group, a structural motif known to influence biological activity.[6][7] The ether linkage and the specific substitution pattern on the phenoxy ring present a novel chemical space for exploring enzyme-ligand interactions. This guide provides the foundational protocols to explore the inhibitory potential of this compound.
Synthesis of this compound
A common and effective method for the synthesis of phenoxybenzaldehyde derivatives is the Williamson ether synthesis.[4] This involves the reaction of a phenoxide with an alkyl halide. A plausible synthetic route for the title compound is outlined below.
Figure 1: Proposed synthetic workflow for this compound.
Protocol 2.1: Synthesis
-
Halogenation of Vanillyl Alcohol: To a solution of vanillyl alcohol in an appropriate solvent (e.g., dichloromethane), add a halogenating agent such as thionyl chloride or hydrobromic acid at 0°C. Stir the reaction mixture at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 3-(halomethyl)-4-methoxybenzaldehyde.
-
Williamson Ether Synthesis: In a flask, dissolve 2,3-dimethylphenol and a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF). Add the 3-(halomethyl)-4-methoxybenzaldehyde to the mixture.
-
Reaction and Purification: Heat the reaction mixture and monitor its progress by TLC. After completion, cool the mixture, add water, and extract the product with an organic solvent. Purify the crude product by column chromatography to yield this compound.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Enzyme Inhibition Screening Protocols
Based on the activities of structurally similar compounds, we propose screening this compound against the following enzymes: Acetylcholinesterase (AChE), Carbonic Anhydrase IX (CA IX), and Tyrosinase.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Rationale: Vanillin derivatives have shown potential as AChE inhibitors, which are crucial in the management of Alzheimer's disease.[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orientjchem.org [orientjchem.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde in Material Science
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the potential material science applications of 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde. While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related benzaldehyde derivatives to project its properties and outline detailed protocols for its use in emerging material science fields. The primary applications explored herein are its role as a corrosion inhibitor, a monomer for advanced polymer synthesis, and a candidate for nonlinear optical materials. Each section provides a theoretical framework, step-by-step experimental protocols, and the scientific rationale behind the proposed methodologies.
Introduction: The Promise of a Multifunctional Benzaldehyde Derivative
Benzaldehyde and its derivatives are a versatile class of organic compounds, serving as crucial building blocks in pharmaceuticals, agrochemicals, and, increasingly, in material science.[1][2] Their utility stems from the reactive aldehyde group and the tunable electronic and steric properties of the benzene ring through various substitutions. The subject of this guide, this compound, is a unique molecule featuring a sterically hindered phenoxy moiety and a methoxy group, suggesting a rich potential for creating novel materials with tailored properties.
The methoxy group at the 4-position and the dimethylphenoxy group at the 3-position are expected to influence the molecule's electronic and physical properties significantly. The electron-donating nature of the methoxy group can enhance the electron density of the aromatic system, which is beneficial for applications such as corrosion inhibition and nonlinear optics. The bulky dimethylphenoxy group can introduce desirable solubility and morphological characteristics in polymers.
This guide will provide a prospective analysis of this compound, offering a foundational resource for researchers to explore its synthesis and application.
Synthesis and Characterization
While a specific synthesis route for this compound is not explicitly documented, a plausible synthetic pathway can be designed based on established organic chemistry reactions for similar substituted benzaldehydes.[3][4]
Proposed Synthesis Pathway
A feasible approach involves the Williamson ether synthesis to couple a protected vanillin derivative with 2,3-dimethylphenol, followed by deprotection.
DOT Diagram: Synthesis Workflow
Caption: Proposed multi-step synthesis of the target molecule.
Detailed Synthesis Protocol
Step 1: Protection of Vanillin
-
To a solution of vanillin (1 equivalent) in anhydrous dichloromethane, add N,N-Diisopropylethylamine (DIPEA) (2 equivalents).[3]
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add chloromethyl methyl ether (MOM-Cl) (1.1 equivalents) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-methoxy-4-(methoxymethoxy)benzaldehyde.[3]
Step 2: Williamson Ether Synthesis
-
Combine the protected vanillin (1 equivalent), 2,3-dimethylphenol (1.1 equivalents), and potassium carbonate (1.5 equivalents) in dimethylformamide (DMF).
-
Heat the mixture to 80-100°C and stir for 12-24 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Step 3: Deprotection
-
Dissolve the product from Step 2 in a mixture of tetrahydrofuran (THF) and hydrochloric acid (e.g., 3M HCl).
-
Stir at room temperature for 4-8 hours.
-
Neutralize the reaction with a saturated sodium bicarbonate solution.
-
Extract the final product with ethyl acetate, dry the organic phase, and concentrate.
-
Further purification can be achieved by recrystallization or column chromatography.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
FT-IR Spectroscopy: To identify functional groups (aldehyde C=O, C-O ether).
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point and Elemental Analysis: To assess purity.
Application in Corrosion Inhibition
Benzaldehyde derivatives have demonstrated significant potential as corrosion inhibitors for various metals in acidic media.[1][5][6][7][8] The inhibitory action is attributed to the adsorption of the organic molecules onto the metal surface, forming a protective barrier.[1] The presence of heteroatoms (like oxygen), π-electrons in the aromatic ring, and functional groups contribute to this adsorption process.
Theoretical Basis
The molecule this compound is expected to be an effective corrosion inhibitor due to:
-
Multiple Oxygen Atoms: The ether and aldehyde oxygens can act as adsorption centers.
-
Aromatic Rings: The π-electrons of the two benzene rings can interact with the vacant d-orbitals of the metal.
-
Surface Coverage: The bulky dimethylphenoxy group can enhance surface coverage, leading to better protection.
Protocol for Evaluating Corrosion Inhibition Efficiency
Materials:
-
Mild steel coupons
-
1 M Hydrochloric acid (HCl) solution
-
This compound
-
Acetone, distilled water
-
Electrochemical workstation (for potentiodynamic polarization and electrochemical impedance spectroscopy)
Procedure:
-
Coupon Preparation: Mechanically polish mild steel coupons, degrease with acetone, rinse with distilled water, and dry.
-
Inhibitor Solutions: Prepare a range of concentrations of the inhibitor (e.g., 100, 200, 300, 400, 500 ppm) in 1 M HCl.
-
Weight Loss Measurements:
-
Immerse pre-weighed coupons in the inhibitor solutions and a blank (1 M HCl without inhibitor) for a specified duration (e.g., 24 hours) at room temperature.
-
After immersion, remove the coupons, clean them, dry, and re-weigh.
-
Calculate the corrosion rate and inhibition efficiency.
-
-
Electrochemical Measurements:
-
Use a three-electrode cell setup with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Perform potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) measurements in the absence and presence of different concentrations of the inhibitor.[1][5]
-
DOT Diagram: Corrosion Inhibition Workflow
Caption: Workflow for evaluating corrosion inhibition performance.
Application in Polymer Science
The aldehyde functionality and the tailored aromatic structure make this compound a promising candidate for creating advanced polymers.
As a Comonomer in Polyimide Synthesis
Polyimides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and dielectric properties.[9] They are typically synthesized through a two-step process involving the formation of a poly(amic acid) precursor followed by cyclodehydration.[10][11] The incorporation of bulky side groups, such as the dimethylphenoxy group, can enhance the solubility and processability of the resulting polyimides without compromising their thermal properties.
Protocol for Polyimide Synthesis:
-
In a nitrogen-purged flask, dissolve a diamine (e.g., 4,4'-oxydianiline) in a dry aprotic solvent like N-methyl-2-pyrrolidone (NMP).
-
Add this compound and a dianhydride (e.g., pyromellitic dianhydride) in stoichiometric amounts.
-
Stir the reaction at room temperature for 24 hours to form the poly(amic acid).
-
Cast the poly(amic acid) solution onto a glass substrate to form a film.
-
Thermally cure the film in a furnace with a programmed temperature ramp (e.g., 100°C, 200°C, and 300°C, each for 1 hour) to induce imidization.
-
Characterize the resulting polyimide film for its thermal (TGA, DSC), mechanical (tensile testing), and dielectric properties.
For Functionalization of Polymers
The aldehyde group can be used to graft the molecule onto polymer backbones containing amine groups through Schiff base formation.[12] This can be used to impart specific properties, such as antimicrobial activity or altered surface energy, to the base polymer.
Protocol for Polymer Functionalization:
-
Prepare an amine-terminated polymer (e.g., aminated polyacrylonitrile).[12]
-
Dissolve the amine-terminated polymer and this compound in a suitable solvent like absolute ethanol.
-
Add a catalytic amount of a base (e.g., a few drops of piperidine).
-
Stir the mixture at an elevated temperature (e.g., 90°C) for an extended period (e.g., 72 hours).[12]
-
Recover the functionalized polymer by filtration, wash with ethanol, and dry under vacuum.
Potential in Nonlinear Optical (NLO) Materials
Organic molecules with large hyperpolarizabilities are of great interest for NLO applications, such as in optoelectronics and photonics.[13][14][15] The NLO response of a molecule is related to its electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key parameter, with smaller gaps generally leading to larger NLO responses.[13]
Molecular Design Aspects
This compound possesses features that suggest potential NLO activity:
-
Donor-π-Acceptor (D-π-A) System: The methoxy and phenoxy groups act as electron donors, the benzene ring as the π-bridge, and the aldehyde as an electron acceptor.
-
Asymmetry: The substitution pattern creates an asymmetric charge distribution, which is a prerequisite for second-order NLO effects.
Protocol for Theoretical NLO Property Evaluation
Computational chemistry methods, such as Density Functional Theory (DFT), can be used to predict the NLO properties of a molecule before embarking on experimental synthesis and characterization.
-
Molecular Modeling: Build the 3D structure of the molecule using software like GaussView.
-
Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311G).
-
Property Calculation:
-
Calculate the HOMO and LUMO energies to determine the energy gap.
-
Compute the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β).[14]
-
-
Analysis: Compare the calculated values with those of known NLO materials (e.g., urea) to assess its potential.
DOT Diagram: NLO Evaluation Workflow
Caption: Theoretical workflow for evaluating NLO properties.
Summary of Predicted Properties and Data
The following table summarizes the predicted properties of this compound based on its structural similarity to other known compounds.
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Molecular Formula | C₁₇H₁₈O₃ | - |
| Molecular Weight | 270.32 g/mol | - |
| Physical State | Likely a solid at room temperature | Similar substituted benzaldehydes are solids.[16] |
| Solubility | Soluble in common organic solvents (e.g., acetone, ethanol, chloroform), insoluble in water. | General property of similar aromatic aldehydes.[17][18] |
| Corrosion Inhibition | High efficiency, mixed-type inhibitor. | Based on the performance of other benzaldehyde derivatives.[1][5][6][7] |
| Polymerizability | Good comonomer for polyimides; can be grafted onto amine-functionalized polymers. | Aldehyde group reactivity.[12][19][20] |
| NLO Activity | Potential for second-order NLO effects. | Asymmetric D-π-A structure.[13][15] |
Conclusion
This compound represents a promising, yet underexplored, molecule for material science applications. Its unique combination of functional groups suggests its utility as a high-performance corrosion inhibitor, a versatile monomer for creating soluble and thermally stable polymers, and a candidate for novel nonlinear optical materials. The protocols and theoretical frameworks provided in this guide are intended to serve as a robust starting point for researchers to unlock the full potential of this intriguing compound. Further experimental validation of these proposed applications is highly encouraged.
References
-
Exploring the Structural Effects of Benzaldehyde Derivatives as Corrosion Inhibitors on Mild Steel in Acidic Medium Using Computational and Experimental Approaches. MDPI. Available at: [Link]
-
Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. PubMed Central. Available at: [Link]
-
(PDF) Exploring the Structural Effects of Benzaldehyde Derivatives as Corrosion Inhibitors on Mild Steel in Acidic Medium Using Computational and Experimental Approaches. ResearchGate. Available at: [Link]
-
Inhibition performance of halogen-substituted benzaldehyde thiosemicarbazones as corrosion inhibitors for mild steel in hydrochloric acid solution. RSC Publishing. Available at: [Link]
-
Benzaldehyde, 2-hydroxybenzoyl hydrazone derivatives as inhibitors of the corrosion of aluminium in hydrochloric acid. PubMed. Available at: [Link]
-
Benzaldehyde, 2-Hydroxybenzyol Hydrazone Derivatives as Inhibitors of the Corrosion of Aluminium in Hydrochloric Acid. J-Stage. Available at: [Link]
-
Functional Phthalaldehyde Polymers by Copolymerization with Substituted Benzaldehydes. ACS Publications. Available at: [Link]
-
Synthesis of benzaldehyde-functionalized polymers through (A) a... ResearchGate. Available at: [Link]
-
Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. PMC - NIH. Available at: [Link]
-
Polyimide Synthesis Explained: Shaping Modern Electronics. AZoM. Available at: [Link]
-
POLYIMIDES—OVERVIEW. Imidic Polymers and Green Polymer Chemistry: New Technology and Developments in Process and Product. Available at: [Link]
-
Polyimides and Other High Temperature Polymers. VSP. Available at: [Link]
-
The synthesis route of the title compound; (i) 2 eq. of... ResearchGate. Available at: [Link]
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Benzaldehyde derivatives: Significance and symbolism. ScienceDirect. Available at: [Link]
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Showing metabocard for 4-Methoxybenzaldehyde (HMDB0029686). HMDB. Available at: [Link]
-
Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks. Available at: [Link]
- CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde. Google Patents.
-
4-Methoxybenzaldehyde | C8H8O2 | CID 31244. PubChem. Available at: [Link]
-
3-Methoxy-4-methylbenzaldehyde | C9H10O2 | CID 4715095. PubChem. Available at: [Link]
-
Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. ACS Omega. Available at: [Link]
-
Nonlinear Absorption. University of Central Florida. Available at: [Link]
-
3-Methoxybenzaldehyde | C8H8O2 | CID 11569. PubChem. Available at: [Link]
-
Investigation of nonlinear optical responses of organic derivative of imidazole: imidazole-2-carboxaldehyde. ResearchGate. Available at: [Link]
-
Enhanced nonlinear optical properties due to electronic delocalization in conjugated benzodifuran derivatives. ResearchGate. Available at: [Link]
-
Intro to Nonlinear Optics: (III) Classically Deriving the Second Order Susceptibility. YouTube. Available at: [Link]
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Application Notes & Protocols: A Strategic Framework for Elucidating the Mechanism of Action of 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
Abstract
This document provides a comprehensive, multi-phase strategic framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action (MoA) for the novel small molecule, 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde. As this compound's biological activity is not yet characterized in public literature, this guide presents a logical, stepwise progression from broad, unbiased screening to specific target validation and pathway analysis. The protocols herein are designed to be self-validating systems, incorporating critical controls and explaining the scientific rationale behind each experimental choice to ensure data integrity and trustworthiness.
Introduction: Deconvoluting a Novel Chemical Entity
The compound this compound is a structurally distinct aromatic aldehyde. Its composite structure, featuring a substituted phenoxy-methyl group on a methoxybenzaldehyde scaffold, presents a unique chemical architecture with the potential for specific interactions with biological macromolecules. Benzaldehyde derivatives are known to exhibit a wide range of biological activities, from enzyme inhibition to receptor modulation.[1][2] Therefore, determining the precise molecular target and the subsequent signaling cascade is paramount for understanding its therapeutic potential and any potential toxicities.[3]
The investigation into a novel compound's MoA is a systematic process of hypothesis generation and rigorous testing.[4] This guide outlines a three-phase approach:
-
Phase 1: Hypothesis Generation: Employing broad phenotypic and target-class screening to identify the compound's general biological impact.
-
Phase 2: Unbiased Target Identification: Utilizing direct biochemical and biophysical methods to identify high-affinity binding partners.
-
Phase 3: Target Validation & Pathway Analysis: Confirming target engagement in a cellular context and mapping the downstream signaling consequences.
The overall investigative workflow is summarized in the diagram below.
Caption: A strategic workflow for MoA elucidation of a novel compound.
Phase 1: Hypothesis Generation
The initial objective is to narrow the vast landscape of possible biological effects to a manageable set of hypotheses. This is achieved by observing the compound's effect on whole cells and screening it against large, pre-defined panels of common drug targets.
Protocol 1: High-Content Phenotypic Screening
Rationale: Phenotypic screening provides an unbiased view of a compound's effect on cellular morphology, health, and key organelles. By analyzing multiple parameters simultaneously using automated microscopy and image analysis, we can generate a "fingerprint" of the compound's activity, which can be compared to reference compounds with known mechanisms of action.[5]
Methodology:
-
Cell Plating: Seed a relevant human cell line (e.g., A549 lung carcinoma) into 96- or 384-well, optically clear-bottom plates at a density that ensures 60-70% confluency at the time of analysis.
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the test compound, starting from a maximum concentration of 100 µM. Add the compound to the cells and incubate for a relevant time course (e.g., 24 or 48 hours). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).
-
Staining: Following incubation, fix the cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100 and stain with a cocktail of fluorescent dyes. A typical combination includes:
-
Hoechst 33342: To stain nuclei (for cell count, nuclear morphology, and cell cycle analysis).
-
Phalloidin-Alexa Fluor 488: To stain F-actin (for cytoskeletal structure).
-
MitoTracker Red CMXRos: To stain mitochondria (for mitochondrial mass and membrane potential).
-
Antibody against a key marker: E.g., anti-phospho-Histone H3 for mitosis or anti-cleaved Caspase-3 for apoptosis.
-
-
Imaging: Acquire images using a high-content automated microscope, capturing multiple fields per well.
-
Data Analysis: Use image analysis software to quantify parameters such as cell count, nuclear size/intensity, mitochondrial mass, and the intensity of the apoptosis/mitosis markers.
-
Interpretation: Analyze the dose-response curves for each parameter. A significant change in a specific phenotype (e.g., a G2/M cell cycle arrest indicated by an increase in phospho-Histone H3) provides a strong hypothesis for the compound's MoA.
Protocol 2: Broad Target Class Profiling
Rationale: Concurrently with phenotypic screening, profiling the compound against large panels of kinases and GPCRs can rapidly identify its target class, providing a direct avenue for further investigation. These two target families represent the largest sources of approved drug targets and are central to cellular signaling.[6][7]
Methodology (Example: Kinome Profiling):
-
Service Selection: Engage a commercial service provider that offers large-scale kinome profiling, such as Reaction Biology (HotSpot™ assay) or AssayQuant (KinSight™).[8][9] These services provide robust, standardized assays against hundreds of kinases.
-
Compound Submission: Provide the compound at a pre-defined concentration (typically 1-10 µM) for an initial screen.
-
Assay Principle: Most services utilize radiometric assays (e.g., ³³P-ATP) or fluorescence-based assays to measure the activity of each kinase in the presence of the test compound.[9] The activity is compared to a vehicle control to determine the percent inhibition.
-
Data Analysis: The primary screen will yield a list of kinases that are significantly inhibited by the compound. A common cutoff is >50% inhibition.
-
Follow-up: For the most promising "hits," request a dose-response (IC₅₀) determination to quantify the compound's potency against those specific kinases.
Hypothetical Data Summary: The table below illustrates a potential outcome from Phase 1, guiding the next steps of the investigation.
| Assay Type | Parameter Measured | Result | Implication / Next Step |
| Phenotypic Screen | Cell Count (A549 cells) | IC₅₀ = 5.2 µM | Compound is cytotoxic. |
| Phenotypic Screen | Phospho-Histone H3 | 4-fold increase at 5 µM | Suggests G2/M cell cycle arrest. |
| Kinome Profiling | % Inhibition at 10 µM | 89% inhibition of CDK1/Cyclin B; 75% inhibition of Aurora Kinase A | Identifies two putative mitotic kinase targets consistent with the observed phenotype. |
| GPCR Profiling | % Activity at 10 µM | No significant agonism or antagonism observed across the panel. | GPCRs are unlikely to be the primary targets. |
Phase 2: Unbiased Target Identification
While profiling provides clues, unbiased methods are essential to confirm the direct binding target(s) without preconceived notions. The following approaches identify proteins that physically interact with the compound.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Protocol 3: Affinity Chromatography-Mass Spectrometry (AC-MS)
Rationale: This biochemical "pull-down" method uses an immobilized version of the compound to capture its binding partners from a complex protein mixture like a cell lysate.[10][11] It is a powerful tool for direct target discovery.
Methodology:
-
Compound Immobilization: Synthesize an analog of the test compound with a linker arm suitable for covalent attachment to activated Sepharose or magnetic beads.[11] It is critical to ensure the linker position does not disrupt the compound's binding activity.
-
Lysate Preparation: Grow and harvest a large batch of cells (e.g., A549). Lyse the cells under non-denaturing conditions (e.g., using a buffer with mild detergent like NP-40 and protease/phosphatase inhibitors). Clarify the lysate by high-speed centrifugation.
-
Affinity Capture: Incubate the clarified cell lysate with the compound-conjugated beads for several hours at 4°C.
-
Control Incubations (Critical): Perform two parallel control incubations:
-
Negative Control: Incubate lysate with unconjugated (mock) beads to identify non-specific binders.
-
Competition Control: Incubate lysate with compound-conjugated beads in the presence of a 100-fold excess of the free, unconjugated compound. Proteins that are specifically bound should be outcompeted.
-
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. This can be done using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competition with a high concentration of the free compound.
-
Analysis: Separate the eluted proteins by SDS-PAGE, visualize with Coomassie or silver stain, and excise unique bands for identification by LC-MS/MS. Alternatively, perform an "on-bead" digest followed by a comprehensive proteomic analysis (shotgun proteomics).
-
Hit Identification: True target proteins should be present in the main experimental eluate but significantly reduced or absent in both the mock and competition control eluates.
Protocol 4: Cellular Thermal Shift Assay (CETSA®)
Rationale: CETSA is a biophysical method based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[12][13] Its key advantage is that it measures target engagement within the complex milieu of an intact cell, accounting for factors like cell permeability and intracellular compound concentrations.[14]
Methodology (for CETSA-MS):
-
Cell Treatment: Treat intact cells (e.g., A549) in suspension with either the test compound (e.g., at 10x its cytotoxic IC₅₀) or vehicle (DMSO) for 1 hour.
-
Thermal Challenge: Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., from 40°C to 68°C in 4°C increments) for 3 minutes, followed by immediate cooling on ice.[12]
-
Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction (containing folded, non-denatured proteins) from the precipitated, denatured proteins by ultracentrifugation.
-
Sample Preparation for MS: Collect the soluble fractions from each temperature point for both the vehicle- and compound-treated groups. Prepare the samples for proteomic analysis using a standard workflow (e.g., TMT labeling for multiplexed quantification).
-
LC-MS/MS Analysis: Analyze the samples by quantitative mass spectrometry.
-
Data Analysis: For each identified protein, plot its relative abundance in the soluble fraction as a function of temperature to generate a "melting curve." A target protein will show a rightward shift in its melting curve in the compound-treated sample compared to the vehicle-treated sample, indicating thermal stabilization.
Phase 3: Target Validation and Pathway Analysis
The final phase involves rigorously validating the putative targets from Phase 2 and dissecting the downstream signaling pathway to build a complete MoA model.
Protocol 5: Targeted CETSA with Western Blotting
Rationale: This protocol uses the CETSA principle but employs Western blotting for detection. It serves as an orthogonal, lower-throughput method to validate a specific target identified by MS, confirming its engagement by the compound in a dose-dependent manner.[15]
Methodology:
-
Determine Optimal Temperature: First, perform a CETSA experiment on vehicle-treated cells and detect the putative target protein by Western blot across the temperature range. Identify the temperature at which approximately 50% of the protein precipitates (the apparent Tₘ).
-
Dose-Response CETSA: Treat cells with a range of concentrations of the test compound. Heat all samples to the pre-determined optimal temperature (Tₘ). Also include a non-heated control.
-
Sample Processing: Lyse the cells and separate the soluble fractions as described in Protocol 4.
-
Western Blotting: Run the soluble fractions on an SDS-PAGE gel, transfer to a membrane, and probe with a specific antibody against the putative target protein. A loading control (e.g., GAPDH) should also be probed.
-
Analysis: Quantify the band intensities. In compound-treated samples, a dose-dependent increase in the amount of soluble target protein should be observed, confirming stabilization and engagement.
Hypothetical CETSA Validation Data:
| Compound Conc. (µM) | Soluble CDK1 (Relative Units) |
| 0 (Vehicle) | 1.0 |
| 0.1 | 1.3 |
| 1.0 | 2.5 |
| 10.0 | 4.8 |
| 50.0 | 5.1 |
Protocol 6: Signaling Pathway Analysis by Western Blotting
Rationale: Once a target is validated (e.g., CDK1), the next step is to confirm that its inhibition leads to the expected downstream cellular events. Western blotting is the gold-standard technique for measuring changes in the expression and phosphorylation status of key signaling proteins.[16][17]
Caption: Hypothetical signaling pathway inhibited by the test compound.
Methodology:
-
Cell Culture and Treatment: Seed A549 cells and grow to 70-80% confluency. Treat the cells with the test compound at 1x and 5x its IC₅₀ for various time points (e.g., 6, 12, 24 hours). Include a vehicle control.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[18]
-
Gel Electrophoresis and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. After separation, transfer the proteins to a PVDF or nitrocellulose membrane.[19]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against:
-
Target: Total CDK1
-
Direct Substrate: Phospho-Lamin A/C (a known CDK1 substrate)
-
Pathway Marker: Phospho-Histone H3 (a marker for mitosis)
-
Loading Control: GAPDH or β-Actin
-
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize to the loading control. A successful experiment will show that the compound reduces the phosphorylation of CDK1 substrates in a dose- and time-dependent manner.[16]
Protocol 7: Reporter Gene Assay for Downstream Transcriptional Events
Rationale: Some signaling pathways culminate in the activation or repression of transcription factors. Reporter gene assays provide a highly sensitive and quantitative readout of this terminal step.[20][21] For example, if a pathway was found to affect cell survival via NF-κB, a corresponding reporter assay would be used.
Methodology (Example: NF-κB Luciferase Reporter):
-
Transfection: Co-transfect cells (e.g., HEK293T) with two plasmids:
-
Reporter Plasmid: Contains the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements.[22]
-
Control Plasmid: Contains the Renilla luciferase gene under a constitutive promoter (e.g., CMV) to normalize for transfection efficiency.
-
-
Compound Treatment: After 24 hours, treat the transfected cells with the test compound for a defined period.
-
Induction: Stimulate the cells with an appropriate inducer of the pathway (e.g., TNF-α to activate NF-κB). Include non-stimulated controls.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Calculate the ratio of Firefly to Renilla luminescence for each condition. Inhibition of the pathway will result in a dose-dependent decrease in the normalized luciferase activity.[23]
Conclusion and Data Synthesis
The successful execution of this three-phase strategy will generate a comprehensive dataset to build a robust model of the compound's mechanism of action. By integrating phenotypic data, direct target identification, biophysical validation of engagement, and detailed analysis of the downstream signaling cascade, researchers can confidently define the molecular events initiated by this compound. This foundational knowledge is indispensable for advancing a novel compound through the drug discovery pipeline.
References
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G-Biosciences. (2017). Role of reporter genes to assay for transcription factors & more. G-Biosciences. [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. [Link]
-
Wang, L., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. Nature Communications. [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
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Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. [Link]
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Al-Kawaz, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. [Link]
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Oncolines B.V. (2024). Kinome Profiling. Oncolines B.V. [Link]
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Al-Kawaz, M., et al. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]
-
Xu, T., et al. (2019). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
-
Schihada, H., et al. (2022). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. [Link]
-
Tempo Bioscience. (2018). The Lowdown on Transcriptional Reporters. Tempo Bioscience. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
-
Schneider, M., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. [Link]
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Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
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Sygnature Discovery. (n.d.). Mechanism of Action (MOA). Sygnature Discovery. [Link]
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Wikipedia. (n.d.). Thermal shift assay. Wikipedia. [Link]
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Frontiers in Chemical Biology. (n.d.). Synergizing Experimental and Computational Methods for Structural Insights and Drug Discovery. Frontiers. [Link]
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Culp, E., & Wright, G. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio. [Link]
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ResearchGate. (n.d.). Biochemical Mechanisms of Drug Action: What Does It Take For Success?. ResearchGate. [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Nature. [Link]
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Hassan, S., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules. [Link]
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Johnson, W., et al. (2023). Safety Assessment of Benzaldehyde as Used in Cosmetics. International Journal of Toxicology. [Link]
-
ResearchGate. (n.d.). Benzaldehyde derivatives with investigated inhibition profile. ResearchGate. [Link]
-
Zhu, M., et al. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. International Journal of Biological Macromolecules. [Link]
-
Mucha, M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules. [Link]
-
ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
Welcome to the technical support center for the synthesis of 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this important synthetic intermediate. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your experimental outcomes.
Overview of the Synthetic Strategy
The synthesis of this compound is most efficiently approached via a two-stage process. This strategy involves the initial preparation of a key electrophilic intermediate, 3-(chloromethyl)-4-methoxybenzaldehyde, followed by a nucleophilic substitution reaction with 2,3-dimethylphenol. The final ether linkage is formed through a Williamson ether synthesis, a robust and widely used method in organic chemistry.[1][2]
Caption: Overall two-stage synthetic workflow.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common challenges encountered during this synthesis.
Stage 1: Synthesis of 3-(Chloromethyl)-4-methoxybenzaldehyde
The preparation of this key intermediate via chloromethylation of 4-methoxybenzaldehyde is generally high-yielding but can present challenges.[3][4]
Q1: My yield of 3-(chloromethyl)-4-methoxybenzaldehyde is significantly lower than the reported 85-95%. What are the likely causes?
A1: Low yields in this chloromethylation reaction typically stem from three main issues: incomplete reaction, side-product formation, or suboptimal workup.
-
Incomplete Reaction:
-
Cause: Insufficient heating or reaction time. This is an electrophilic aromatic substitution that requires thermal energy to proceed efficiently.
-
Solution: Ensure the reaction mixture is maintained at a consistent temperature of 70-75 °C for a minimum of 3 hours with vigorous stirring.[4] Use an oil bath for stable temperature control. Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Polymerization:
-
Cause: Paraformaldehyde can polymerize or lead to the formation of unwanted resinous byproducts, especially with localized overheating or incorrect stoichiometry.
-
Solution: Use a slight excess (1.2-1.5 equivalents) of paraformaldehyde, but avoid a large excess.[4] Ensure efficient stirring to maintain a homogenous mixture and prevent hot spots.
-
-
Suboptimal Workup:
-
Cause: The product precipitates upon cooling. If cooling is too rapid or insufficient, or if agitation is not controlled, crystal formation can be poor, leading to losses during filtration.
-
Solution: After the reaction is complete, cool the mixture slowly with stirring to -5 °C to -10 °C.[4] Once the temperature is reached, stop stirring to allow the precipitate to fully form before collecting it by filtration. Wash the collected solid with ice-cold water to remove residual HCl.
-
Q2: My final product from Stage 1 is an off-white or yellowish solid, not the expected white crystals. How can I improve its purity?
A2: A discolored product suggests the presence of impurities, likely residual reagents or polymeric side products.
-
Cause: Inadequate purification. The crude product will contain impurities that need to be removed.
-
Solution: Recrystallization is a highly effective method for purifying this intermediate. Hexane is the recommended solvent.[3][4] Dissolve the crude product in a minimal amount of hot hexane, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. This process should yield pure, white crystals with a sharp melting point (59-60 °C).[4]
Stage 2: Williamson Ether Synthesis
This SN2 reaction is the crucial C-O bond-forming step. Optimizing this stage is paramount for achieving a high overall yield of the final product.[5]
Q3: The yield of my final ether product is low, and TLC analysis shows unreacted starting materials.
A3: This points to an inefficient reaction. The primary factors to investigate are the base, solvent, and temperature.
| Factor | Problem | Scientific Rationale & Solution |
| Base | Incomplete Deprotonation of Phenol: | 2,3-Dimethylphenol requires a base to form the more nucleophilic phenoxide ion.[6] If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be low. Solution: For phenols, moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[7] They are strong enough to deprotonate the phenol but are less harsh than sodium hydride (NaH), reducing potential side reactions. Use at least 1.5 equivalents to ensure complete deprotonation. |
| Solvent | Poor Nucleophile Reactivity: | The choice of solvent is critical for an SN2 reaction. Protic solvents (like ethanol or water) can form hydrogen bonds with the phenoxide, creating a solvent cage that reduces its nucleophilicity and slows the reaction.[5] Solution: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile.[6][8] These solvents solvate the cation (e.g., K⁺) but leave the phenoxide anion highly reactive, dramatically accelerating the desired SN2 reaction.[6] |
| Temperature | Insufficient Reaction Rate: | Like most reactions, the Williamson ether synthesis requires a certain activation energy. Room temperature may be insufficient to achieve a reasonable reaction rate. Solution: Heat the reaction mixture. A temperature range of 60-100 °C is typical for this type of reaction.[1] Monitor the reaction by TLC to determine the optimal balance between reaction rate and potential byproduct formation. |
Q4: I am observing significant byproduct formation. One major impurity appears to be a C-alkylated product. How can I prevent this?
A4: This is a classic challenge in Williamson ether synthesis involving phenoxides. The phenoxide ion is an ambident nucleophile, meaning it can react at two sites: the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[6][9]
Caption: O- vs. C-Alkylation of the ambident phenoxide nucleophile.
-
Cause: Reaction conditions are favoring attack from the carbon atoms of the aromatic ring.
-
Solutions to Promote O-Alkylation:
-
Solvent Choice: As mentioned in Q3, polar aprotic solvents (DMF, DMSO) are crucial. They effectively solvate the counter-ion (like K⁺), leaving a "naked," highly reactive phenoxide oxygen that preferentially undergoes O-alkylation.[6]
-
Use a Phase-Transfer Catalyst (PTC): This is a highly effective strategy. A catalyst like tetrabutylammonium bromide (TBAB) pairs with the phenoxide anion, creating a large, lipophilic ion pair.[1][10] This ion pair is highly soluble in the organic phase, where it reacts rapidly with the halide. This method often allows for the use of milder conditions (e.g., K₂CO₃ in acetonitrile) and significantly improves the O-alkylation selectivity and overall yield.[11]
-
Q5: My reaction seems to work, but purification of the final product is difficult due to a byproduct with a similar polarity.
A5: This often occurs if the 3-(chloromethyl)-4-methoxybenzaldehyde starting material self-condenses or reacts with any water present.
-
Cause 1: Dimerization: Two molecules of the chloromethyl benzaldehyde can react to form a bis-ether byproduct under basic conditions.
-
Solution: Add the 3-(chloromethyl)-4-methoxybenzaldehyde solution slowly (dropwise) to the pre-formed phenoxide solution at the reaction temperature. This ensures the halide is always in the presence of a large excess of the phenoxide nucleophile, favoring the desired intermolecular reaction over self-condensation.
-
Cause 2: Hydrolysis: The benzylic chloride is reactive and can be hydrolyzed to the corresponding alcohol (3-(hydroxymethyl)-4-methoxybenzaldehyde) if excessive water is present in the reaction.
-
Solution: Ensure your reagents and solvent are dry. Use anhydrous K₂CO₃ (can be dried in an oven at >150 °C before use) and anhydrous grade solvents. While not strictly necessary for all protocols, minimizing water content reduces this side reaction.
Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 3-(Chloromethyl)-4-methoxybenzaldehyde
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, combine 4-methoxybenzaldehyde (13.6 g, 0.1 mol) and paraformaldehyde (4.5 g, 0.15 mol) in 90 mL of concentrated hydrochloric acid.[4]
-
Reaction: Heat the mixture to 70-75 °C with constant, vigorous stirring using an oil bath. Maintain this temperature for 3-3.5 hours.[4]
-
Precipitation: After the reaction is complete, cool the flask in an ice-salt bath to -5 °C to -10 °C with continued stirring.
-
Isolation: Once cooled, stop the stirring and allow the precipitate to settle. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of ice-cold distilled water to remove residual acid, followed by a small amount of cold hexane.
-
Drying & Purification: Air-dry the crude product. For purification, recrystallize from hot hexane to obtain the final product as white crystals (expected yield: ~17.2 g, 93%).[4]
Protocol 2: Synthesis of this compound (PTC Method)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dimethylphenol (1.22 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), tetrabutylammonium bromide (TBAB, 0.32 g, 1 mmol), and 50 mL of acetonitrile.
-
Phenoxide Formation: Stir the mixture vigorously at room temperature for 30 minutes.
-
Addition of Electrophile: Dissolve 3-(chloromethyl)-4-methoxybenzaldehyde (1.85 g, 10 mmol) in 20 mL of acetonitrile. Add this solution dropwise to the reaction mixture over 10 minutes.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Extraction: Evaporate the acetonitrile under reduced pressure. Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 1 M NaOH (2 x 25 mL) to remove any unreacted phenol, followed by water (1 x 25 mL) and brine (1 x 25 mL).
-
Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to obtain the pure final product.
References
- Google Patents. (n.d.). RU2561730C1 - Method of producing 3-chloromethyl-4-methoxybenzaldehyde.
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Collins, R. C., Paley, M. N., Tozer, G. M., & Jones, S. (n.d.). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. Retrieved from [Link]
-
RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Retrieved from [Link]
-
Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
Sources
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- 2. Williamson ether synthesis | TCI EUROPE N.V. [tcichemicals.com]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 10. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 11. crdeepjournal.org [crdeepjournal.org]
Technical Support Center: Stability Studies of 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde. This guide provides in-depth technical assistance and troubleshooting advice for designing and executing robust stability studies for this novel aromatic aldehyde. Given the absence of specific stability data for this compound in the public domain, this resource focuses on the strategic application of established principles of pharmaceutical stability testing to ensure the generation of high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: I am starting my work with this compound. What are the primary stability concerns for a molecule with this structure?
A1: Based on its chemical structure, which features an aldehyde group, a methoxy group, and a phenoxy ether linkage, the primary stability concerns for this compound are susceptibility to oxidation and hydrolysis.
-
Oxidation: The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid. This can be initiated by atmospheric oxygen, light, or trace metal impurities.[1][2] The presence of the electron-donating methoxy and dimethylphenoxy groups can also influence the electron density of the aromatic rings, potentially affecting oxidative stability.
-
Hydrolysis: The ether linkage, while generally more stable than an ester, can be susceptible to cleavage under acidic or basic conditions, particularly at elevated temperatures.[1]
-
Photostability: Aromatic compounds, especially those with carbonyl groups, can be photosensitive.[3] Exposure to light, particularly UV radiation, may lead to photodegradation, including oxidation or the formation of polymeric impurities.[4]
Q2: How should I design a forced degradation study for this compound to understand its intrinsic stability?
A2: A forced degradation or stress testing study is crucial for elucidating the potential degradation pathways and developing a stability-indicating analytical method.[5][6] A systematic approach involves subjecting the compound to conditions more severe than those it would encounter during storage.[3]
Here is a recommended experimental design:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Cleavage of the ether linkage |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Cleavage of the ether linkage, potential Cannizzaro reaction of the aldehyde |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the aldehyde to a carboxylic acid |
| Thermal Degradation | Solid-state at 80°C for 48 hours | General decomposition |
| Photostability | Exposure to ICH-compliant light source (e.g., 1.2 million lux hours and 200 W h/m²) | Photodegradation, oxidation |
It is essential to perform these studies on a single batch of the drug substance to ensure consistency.[3][7]
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Q3: What type of analytical method is most suitable for stability studies of this compound, and how do I ensure it is "stability-indicating"?
A3: A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and effective technique for stability studies of aromatic compounds like this compound.[8][9]
To ensure the method is "stability-indicating," it must be able to separate the parent compound from all potential degradation products, process impurities, and excipients.[5] The validation of a stability-indicating method is achieved by analyzing the samples from the forced degradation studies. The method should demonstrate specificity, meaning that the peaks for the parent drug and its degradation products are well-resolved. Peak purity analysis using a photodiode array (PDA) detector is also essential to confirm that each peak corresponds to a single component.[7]
Q4: I am observing a significant loss of the parent compound in my long-term stability study, but I don't see any major degradation peaks in the chromatogram. What could be the issue?
A4: This phenomenon, often referred to as a "mass balance" issue, can arise from several factors:[7]
-
Formation of Non-UV Active Degradants: The degradation products may lack a chromophore and therefore are not detected by the UV detector.
-
Formation of Volatile Degradants: If the degradation products are volatile, they may be lost during sample preparation or analysis.
-
Precipitation of Degradants: The degradation products may be insoluble in the mobile phase and precipitate out of the solution.
-
Adsorption to Container Closure: The compound or its degradants may adsorb to the surface of the storage container.
To troubleshoot this, consider using a universal detector like a mass spectrometer (LC-MS) to identify non-UV active or unexpected degradation products. Headspace GC-MS can be used to analyze for volatile compounds. Careful visual inspection of the samples for any precipitation is also recommended.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Peak Shape (Tailing or Fronting) in HPLC | - Inappropriate mobile phase pH- Column overload- Column degradation | - Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Reduce sample concentration.- Replace the HPLC column. |
| Inconsistent Results Between Replicates | - Inhomogeneous sample- Inaccurate sample preparation- Instrument variability | - Ensure complete dissolution of the sample.- Use calibrated pipettes and volumetric flasks.- Perform system suitability tests to ensure instrument performance. |
| Appearance of Extraneous Peaks in Control Samples | - Contaminated solvent or glassware- Sample degradation during analysis | - Use high-purity solvents and thoroughly clean all glassware.- Analyze samples immediately after preparation or store them at a low temperature. |
| Rapid Degradation Under All Forced Degradation Conditions | - The compound is inherently unstable.- Stress conditions are too harsh. | - Consider milder stress conditions (lower temperature, shorter duration, lower reagent concentration).- Focus on developing a protective formulation or packaging.[10] |
Protocol: Development of a Stability-Indicating RP-HPLC Method
This protocol outlines the steps for developing a stability-indicating RP-HPLC method for this compound.
1. Instrument and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Initial column screening: C18, C8, and Phenyl columns of various particle sizes and dimensions.
2. Mobile Phase Selection:
-
Start with a simple mobile phase system, such as acetonitrile and water or methanol and water.
-
Incorporate a buffer (e.g., phosphate or acetate) if the compound has ionizable groups.
-
Perform gradient elution to separate compounds with a wide range of polarities.
3. Method Optimization:
-
Optimize the gradient profile, flow rate, and column temperature to achieve good resolution between the parent peak and any degradation products.
-
The PDA detector should be set to monitor at multiple wavelengths, including the λmax of the parent compound, to ensure the detection of all potential degradants.
4. Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Analyze stressed samples to demonstrate separation of the parent compound from degradation products.
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of the drug substance.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, temperature).
Logical Relationship of Stability Testing Components
Sources
- 1. japsonline.com [japsonline.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. sgs.com [sgs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. qbdgroup.com [qbdgroup.com]
Technical Support Center: Chromatographic Purification of 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
Welcome to the technical support center for the purification of 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chromatographic purification of this molecule. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you achieve high purity and yield in your experiments.
I. Troubleshooting Guide: Column Chromatography
This section addresses specific problems you might face during the column chromatography of this compound, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Poor Separation of the Target Compound from Impurities on the TLC Plate.
Question: I'm struggling to get good separation between my target compound and a closely-eluting impurity on the TLC plate. What solvent systems are recommended, and how can I optimize them?
Answer:
Achieving good separation is foundational to a successful column purification. For a molecule like this compound, which possesses both ether linkages and an aldehyde group, a systematic approach to solvent selection is key.
Recommended Starting Solvent Systems:
A common starting point for compounds of moderate polarity is a mixture of a non-polar and a polar solvent.[1] For your target molecule, consider the following initial ratios of ethyl acetate (EtOAc) in a non-polar solvent like hexanes or petroleum ether:
-
10% EtOAc in Hexanes
-
20% EtOAc in Hexanes
-
30% EtOAc in Hexanes
Optimization Strategy:
-
Initial Screening: Run TLC plates in the solvent systems suggested above.[2] Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.[2]
-
Fine-Tuning Polarity:
-
If the spots are too high (high Rf): Decrease the polarity by reducing the percentage of ethyl acetate.
-
If the spots are too low (low Rf): Increase the polarity by increasing the percentage of ethyl acetate.
-
-
Alternative Solvents: If you are unable to achieve baseline separation with EtOAc/Hexanes, consider switching one or both components. For example, dichloromethane (DCM) can offer different selectivity. Try a DCM/EtOAc or DCM/Methanol system.[2]
| Solvent System | Polarity | Selectivity Notes |
| Ethyl Acetate / Hexanes | Moderate | Good general-purpose system for compounds of intermediate polarity. |
| Dichloromethane / Hexanes | Moderate | Can provide different selectivity compared to ethyl acetate due to its ability to engage in dipole interactions. |
| Diethyl Ether / Hexanes | Low | Useful for less polar compounds or when finer control over polarity is needed. |
| Dichloromethane / Methanol | High | Effective for more polar compounds, but use methanol sparingly as it can significantly increase solvent strength. |
Pro-Tip: Sometimes, a three-component solvent system can resolve tricky separations. Adding a small amount (1-2%) of a third solvent, like methanol or triethylamine (if your compound is basic), can significantly alter the selectivity.
Issue 2: The Compound is Tailing or Streaking on the TLC and Column.
Question: My compound is producing a long tail or streak during chromatography instead of a tight spot/band. What causes this, and how can I fix it?
Answer:
Tailing is a common issue that can severely impact purification efficiency. It is often caused by interactions between the analyte and the stationary phase, or issues with the sample application and mobile phase.
Potential Causes and Solutions:
-
Acidic Silica Gel: The aldehyde group in your molecule can interact with the acidic silanol groups on the surface of the silica gel, leading to tailing.
-
Solution: Deactivate the silica gel by adding 0.5-1% triethylamine (NEt₃) to your eluent. This will cap the acidic sites and improve peak shape.
-
-
Sample Overloading: Applying too much sample to the TLC plate or column can cause streaking.[3]
-
Solution: Reduce the concentration of your sample before spotting it on the TLC plate. For column chromatography, ensure you are not exceeding the loading capacity of your column. A general rule of thumb is 1-10% of the silica gel weight, depending on the difficulty of the separation.
-
-
Inappropriate Sample Solvent: Dissolving your sample in a solvent that is too strong can lead to band broadening.[4][5]
-
Solution: Dissolve your crude product in a minimal amount of a solvent that is as non-polar as possible, ideally the eluent itself or a weaker solvent. Dichloromethane is often a good choice.
-
Workflow for Troubleshooting Tailing
Caption: Decision tree for troubleshooting peak tailing.
Issue 3: The Compound Decomposes on the Silica Gel Column.
Question: I suspect my compound is degrading during column chromatography. How can I confirm this and what are my options for purification?
Answer:
Compound instability on silica gel is a significant challenge, particularly for sensitive functional groups.[6]
Confirmation of Decomposition:
-
2D TLC Analysis: Spot your compound on a TLC plate and run it in a suitable solvent system. After the first elution, turn the plate 90 degrees and re-run it in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots off the diagonal.
-
TLC Stability Test: Spot your compound on a TLC plate and let it sit for 1-2 hours before eluting. Compare this to a freshly spotted plate. If new, lower Rf spots appear on the aged plate, your compound is likely degrading.[6]
Purification Alternatives:
-
Deactivated Silica Gel: As mentioned for tailing, adding a base like triethylamine can neutralize the silica and prevent acid-catalyzed decomposition.
-
Alternative Stationary Phases:
-
Alumina: Alumina is available in neutral, basic, and acidic forms. For your compound, neutral or basic alumina would be a good alternative to silica gel.
-
Florisil: A magnesium silicate gel that is less acidic than silica and can be a good option for sensitive compounds.[6]
-
-
Flash Chromatography: This technique uses pressure to speed up the elution, minimizing the time your compound spends in contact with the stationary phase.[7]
-
Recrystallization: If your compound is a solid and of reasonable purity (>90%), recrystallization can be an excellent, non-chromatographic purification method.[8][9]
Issue 4: No Compound is Eluting from the Column.
Question: I've run a significant volume of eluent through my column, but I'm not seeing my product. What could have gone wrong?
Answer:
This frustrating situation can arise from several factors, ranging from incorrect solvent preparation to compound decomposition.[6]
Troubleshooting Steps:
-
Verify Eluent Composition: Double-check that you have prepared the mobile phase correctly. A common mistake is reversing the proportions of the polar and non-polar solvents.[6]
-
Check for Insolubility: Your compound may have precipitated at the top of the column if it is not soluble in the eluent.
-
Solution: Try eluting with a much more polar solvent (e.g., 50% EtOAc in Hexanes, or even 5% Methanol in DCM) to see if you can recover any material.
-
-
Confirm Elution in the Solvent Front: It's possible the compound is much less polar than anticipated and eluted very quickly in the solvent front.[6]
-
Solution: Concentrate your very first fractions and check them by TLC.
-
-
Suspect Decomposition: As discussed in Issue 3, the compound may have irreversibly adsorbed or decomposed on the column.[6]
-
Solution: Perform a stability test on your crude material to confirm this.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the purification of this compound.
What are the likely impurities in a synthesis of this compound?
The impurities will largely depend on the synthetic route. A common synthesis involves the Williamson ether synthesis between a substituted benzyl halide and a substituted phenoxide. Potential impurities include:
-
Starting Materials: Unreacted 4-methoxybenzyl alcohol (or halide) and 2,3-dimethylphenol.
-
Homocoupling Products: Formation of a bis(4-methoxybenzyl) ether.
-
Oxidation/Reduction Products: The starting 4-methoxybenzyl alcohol or the product aldehyde could be oxidized to the corresponding carboxylic acid or reduced.
Can I use recrystallization to purify my product?
Yes, if your product is a solid and the crude material is relatively clean, recrystallization is an excellent and often preferred method of purification.[8][9]
Protocol for Recrystallization:
-
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9] Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water or hexanes/ethyl acetate) to find a suitable system.[10][11]
-
Dissolution: In a flask, add the minimum amount of hot solvent to your crude material until it is fully dissolved.[8]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[10]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering impurities.[10] Dry the crystals under vacuum.
Recrystallization Solvent Selection Workflow
Caption: Workflow for selecting a suitable recrystallization solvent.
How do I properly pack a flash chromatography column to avoid issues?
Proper column packing is crucial for achieving good separation and avoiding problems like channeling and band broadening.[7]
Step-by-Step Protocol for Packing a Flash Column:
-
Prepare the Slurry: In a beaker, add your calculated amount of silica gel. Add your chosen eluent (a less polar mixture than you will run the column with, e.g., 5% EtOAc in Hexanes) and stir to create a uniform slurry.
-
Pack the Column: Place a small cotton or glass wool plug at the bottom of the column. Add a layer of sand. Pour the silica slurry into the column in one continuous motion.
-
Pressurize and Settle: Use a gentle stream of air or nitrogen to apply pressure to the top of the column. This will help pack the silica bed evenly. Tap the sides of the column gently to dislodge any air bubbles.[7]
-
Add Sand: Once the silica has settled and there is a small layer of solvent above it, carefully add a layer of sand to the top to prevent the bed from being disturbed during sample loading.
-
Equilibrate: Run several column volumes of your starting eluent through the column to ensure it is fully equilibrated before loading your sample.[7]
By following these troubleshooting guides and understanding the principles behind them, you will be better equipped to purify this compound efficiently and effectively.
III. References
-
Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]
-
Nichols, L. (n.d.). Recrystallization. In Organic Chemistry Laboratory Techniques. Retrieved from [Link]
-
Biotage. (2023, January 23). Six key factors that impact flash chromatography. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2018, September 6). TLC help - which solvent system - benzalacetone derivate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Google Patents. (1972). Purification of aromatic polycarboxylic acids by recrystallization. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
RIT Digital Institutional Repository. (n.d.). The thin layer chromatography of alkyl and halogen substituted benzaldehyde 2, 4-dinitrophenyl hydrazones. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC of a mixture of benzaldehyde and benzyl alcohol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Important Chemistry Tips. (2022, July 8). Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography. Retrieved from [Link]
-
ALWSCI. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. Retrieved from [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Sciencemadness Discussion Board - TLC help - which solvent system - benzalacetone derivate - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 4. biotage.com [biotage.com]
- 5. halocolumns.com [halocolumns.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. rubingroup.org [rubingroup.org]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde. This molecule is typically synthesized via a Williamson ether synthesis, a robust and widely used reaction. However, like any chemical transformation, it is susceptible to side reactions and challenges that can impact yield and purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate and optimize your experiments.
The Core Reaction: Mechanism and Key Parameters
The formation of the target ether is achieved by the SN2 reaction between the sodium or potassium salt of 2,3-dimethylphenol (the nucleophile) and a benzylic halide, typically 3-(chloromethyl)-4-methoxybenzaldehyde (the electrophile).[1][2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][4]
The generalized reaction scheme is as follows: Step 1: Deprotonation of the phenol to form the more nucleophilic phenoxide. Step 2: Nucleophilic attack of the phenoxide on the benzylic halide.
Caption: The SN2 mechanism for the Williamson ether synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Problem 1: Low Yield or Incomplete Reaction
Question: My reaction has stalled, and TLC/LC-MS analysis shows a large amount of unreacted 2,3-dimethylphenol and/or 3-(chloromethyl)-4-methoxybenzaldehyde. How can I drive the reaction to completion?
Answer: This is a frequent issue that can often be traced back to four key areas: deprotonation, reagent quality, reaction conditions, or stoichiometry.
Troubleshooting Steps:
-
Verify Complete Deprotonation: The phenoxide is a significantly better nucleophile than the neutral phenol. Incomplete deprotonation is a primary cause of low reactivity.
-
Choice of Base: For phenols, moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and can minimize side reactions.[5] Stronger bases like sodium hydride (NaH) ensure irreversible deprotonation but can promote side reactions if not used carefully.[4][5]
-
Protocol: Ensure the base is fresh, anhydrous, and finely powdered to maximize surface area. When using a base like NaH, allow sufficient time for the deprotonation (indicated by the cessation of hydrogen gas evolution) before adding the alkyl halide.
-
-
Assess Alkyl Halide Quality: The starting material, 3-(chloromethyl)-4-methoxybenzaldehyde, is a benzylic halide that can be susceptible to decomposition or polymerization over time, especially if exposed to moisture or light.
-
Protocol: Use freshly sourced or purified reagent. If the purity is questionable, consider a quick purification by recrystallization or filtration through a short plug of silica gel. The aldehyde functionality can also undergo oxidation to a carboxylic acid, which would not participate in the desired reaction.
-
-
Optimize Reaction Conditions: Williamson ether syntheses can be slow, and finding the right balance of time and temperature is crucial.[1]
-
Temperature: While higher temperatures increase the reaction rate, they can also promote side reactions like elimination and C-alkylation.[4] A typical range for this synthesis is 50-100 °C.[1] Start at a moderate temperature (e.g., 60-70 °C) and monitor the reaction progress. Only increase the temperature if the reaction is clean but slow.
-
Solvent: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[1][5] These solvents effectively solvate the cation (Na⁺, K⁺) without hydrogen-bonding to the phenoxide, thus maintaining its high nucleophilicity. Ensure the solvent is anhydrous.
-
Reaction Time: These reactions can take anywhere from 1 to 24 hours to reach completion. Monitor by TLC or LC-MS every few hours.
-
-
Review Stoichiometry: Often, using a slight excess (1.1 to 1.2 equivalents) of one reagent can help drive the reaction to completion. Given the potential instability of the benzaldehyde derivative, using a slight excess of the more stable 2,3-dimethylphenol and the base is often a good strategy.
Problem 2: Identification of a Major Isomeric Byproduct
Question: I've isolated a major byproduct that has the identical mass as my desired product, but a different retention time and NMR spectrum. What is it?
Answer: This is a classic sign of C-alkylation , a competing reaction pathway where the phenoxide ion acts as an ambident nucleophile.[1][5] Instead of attacking from the oxygen atom (O-alkylation) to form the ether, the phenoxide can attack from an activated carbon on the aromatic ring, forming a new C-C bond.
Caption: Competing O- vs. C-alkylation pathways.
How to Minimize C-Alkylation:
-
Solvent Choice: This is often the most critical factor. Polar aprotic solvents (DMF, DMSO) strongly solvate the counter-ion, leaving the oxygen atom of the phenoxide as the most available and reactive nucleophilic site. Protic solvents can hydrogen-bond with the oxygen, making it less nucleophilic and promoting reaction at the ring.[4]
-
Temperature: C-alkylation generally has a higher activation energy than O-alkylation. Running the reaction at the lowest feasible temperature will favor the desired O-alkylation pathway.
-
Counter-ion: The nature of the cation (from the base) can also play a role, though this effect is generally less pronounced than the solvent effect.
Problem 3: Formation of Low Molecular Weight or Polymeric Byproducts
Question: My reaction mixture turned dark brown, and I've isolated a complex mixture of byproducts, including some polymeric material. What could be causing this?
Answer: This issue often points to the reactivity of the benzaldehyde starting material under basic conditions or competing elimination reactions.
Potential Causes and Solutions:
-
Base-Catalyzed Self-Condensation/Polymerization: Aldehydes can undergo various reactions in the presence of a strong base, especially at elevated temperatures. Although 3-(chloromethyl)-4-methoxybenzaldehyde lacks α-hydrogens and cannot undergo a simple aldol condensation, other base-mediated reactions like the Cannizzaro reaction (if trace water is present) or polymerization can occur, leading to complex mixtures and tar formation.
-
Solution: Use a milder base like K₂CO₃ instead of NaH. Add the base in portions or ensure the temperature does not spike during the initial deprotonation.
-
-
E2 Elimination: While the benzylic halide is primary-like and favors SN2, the competing E2 elimination pathway can be promoted by strong, sterically hindered bases or high temperatures, leading to the formation of an alkene byproduct.[2][4][5]
-
Solution: Avoid bulky bases if possible. Lowering the reaction temperature is the most effective way to favor substitution over elimination, as elimination reactions typically have a higher activation energy.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for this synthesis? A: There is a trade-off between reactivity and side reactions.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that provides rapid and irreversible deprotonation.[4] Best for achieving high conversion but carries a higher risk of promoting side reactions if conditions are not carefully controlled.
-
Potassium Carbonate (K₂CO₃): A milder, safer, and often preferred base for synthesizing aryl ethers.[5] It is generally sufficient to deprotonate the phenol and minimizes the risk of aldehyde decomposition. The reaction may be slower than with NaH.
-
Cesium Carbonate (Cs₂CO₃): Often gives higher yields in Williamson ether syntheses due to the "cesium effect," which involves better dissociation and a more "naked" phenoxide anion. It is, however, more expensive.
Q2: How should I purify the final product? A: The primary impurities are typically unreacted starting materials and the C-alkylation byproduct.
-
Workup: After the reaction, a standard aqueous workup is necessary to remove the inorganic salts and excess base.[6] An extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is followed by washing the organic layer with water and brine.[6][7]
-
Purification: Flash column chromatography on silica gel is the most effective method for separating the desired product from its isomer and other impurities. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.
Q3: My 3-(chloromethyl)-4-methoxybenzaldehyde starting material appears to be degrading. How should it be stored? A: This reagent can be sensitive. It should be stored in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen). Exposure to moisture can lead to hydrolysis of the chloromethyl group, while exposure to air and light can promote oxidation of the aldehyde and potential polymerization.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
California State University, Sacramento. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2022). Williamson Ether Synthesis. Retrieved from [Link]
-
Javaherian, M., et al. (2017). An efficient tandem synthesis of alkyl aryl ethers... Organic Chemistry Research, 3(1), 73-85. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. gold-chemistry.org [gold-chemistry.org]
avoiding degradation of 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde during experiments
Here is the technical support center for 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde.
Welcome to the dedicated technical resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to ensure the stability and integrity of this valuable intermediate throughout your experimental workflows. We will explore the molecule's inherent sensitivities, provide actionable troubleshooting advice, and detail best-practice protocols to prevent degradation.
Frequently Asked Questions (FAQs) on Stability & Handling
This section addresses the most common initial queries regarding the chemical nature and proper handling of this compound.
Q1: What are the primary functional groups in this molecule and how do they influence its stability?
A1: The molecule's reactivity is governed by two key functional groups: an aromatic aldehyde and a benzyl ether linkage.
-
Aromatic Aldehyde (-CHO): This is the most sensitive site. Aldehydes are highly susceptible to oxidation, especially when exposed to atmospheric oxygen, which can convert the aldehyde to the corresponding carboxylic acid (4-methoxy-3-[(2,3-dimethylphenoxy)methyl]benzoic acid).[1][2] This process can be accelerated by light, heat, and trace metal impurities. Aldehydes can also undergo other reactions like polymerization or condensation under certain conditions.[2]
-
Benzyl Ether (-CH₂-O-Ar): Benzyl ethers are generally robust protecting groups, stable to a wide range of non-reductive and non-strongly-oxidative conditions.[3][4] However, this linkage represents a potential cleavage site under specific, often harsh, experimental conditions such as catalytic hydrogenolysis or treatment with strong acids or certain oxidants.[5][6]
Q2: What is the correct way to store this compound to ensure long-term stability?
A2: Proper storage is critical to prevent oxidative degradation of the aldehyde functional group.[1] We recommend the following conditions:
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).
-
Temperature: Keep in a cool, dark place. Refrigeration at 4°C is ideal for long-term storage.[2]
-
Container: Use an airtight, amber glass container to protect from air and light.[1]
-
Purity: Ensure the compound is of high purity, as impurities can catalyze degradation.[1] For neat material, consider adding a radical inhibitor like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., <0.1%) to extend shelf life.
Q3: I need to dissolve the compound for my experiment. Which solvents are recommended?
A3: For general use, high-purity, anhydrous aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN) are recommended.[2] If your protocol allows, diluting the aldehyde in a primary alcohol like ethanol can form a hemiacetal, which is significantly more stable against oxidation in solution. Avoid using solvents that have not been properly dried or that may contain acidic impurities.
Troubleshooting Experimental Degradation
This section provides a scenario-based approach to identify and resolve degradation issues during your experiments.
Scenario 1: My reaction is not proceeding as expected, and I see multiple unknown spots on my TLC analysis.
-
Potential Cause: Degradation of the starting material, either before the reaction or under the reaction conditions. The aldehyde may be oxidizing, or the benzyl ether may be cleaving.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Before starting your reaction, run a purity check on your this compound using HPLC or ¹H NMR. Signs of degradation include the appearance of new peaks in the chromatogram or a carboxylic acid peak in the NMR spectrum.[2]
-
Reaction Condition Analysis: Review your reaction conditions against the stability profile of the molecule (see Table 1 below).
-
Are you using strong oxidizing agents? Even mild oxidants can affect the aldehyde.
-
Are you performing a reduction? Catalytic hydrogenation (e.g., Pd/C, H₂) will likely cleave the benzyl ether.[6]
-
Is your reaction run at high temperatures for an extended period? This can accelerate oxidative degradation.
-
Is the pH of your reaction strongly acidic or basic? While the benzyl ether is generally stable in base and mild acid, strong acids can cause cleavage.[3]
-
-
Scenario 2: The purity of my compound seems to decrease after purification by column chromatography.
-
Potential Cause: The silica gel used for chromatography can be slightly acidic, which may be sufficient to promote minor degradation pathways over the course of the purification. The large surface area and exposure to air during chromatography also present an opportunity for oxidation.
-
Troubleshooting Steps:
-
Deactivate Silica Gel: Neutralize the silica gel before use by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), then packing the column as usual.
-
Minimize Exposure Time: Perform the chromatography as efficiently as possible to reduce the time the compound spends on the column.
-
Use an Alternative: If the compound is still sensitive, consider alternative purification methods such as recrystallization or preparative HPLC with a suitable mobile phase.
-
Degradation Pathways & Prevention
Understanding the potential degradation pathways is key to designing robust experimental protocols.
Caption: Potential degradation pathways for the target molecule.
Summary of Chemical Stability
The following table summarizes the stability of the key functional groups under various common laboratory conditions.
| Condition Category | Reagent/Condition Example | Aldehyde Group Stability | Benzyl Ether Linkage Stability | Recommendation |
| Oxidative | Air, Light, Heat | Unstable [1] | Generally Stable (but can degrade over long periods)[7] | Handle under inert gas; store properly. |
| DDQ, Ozone | Unstable | Unstable [5][6] | Avoid strong oxidizing agents. | |
| Reductive | NaBH₄, LiAlH₄ | Reduces to Alcohol | Stable | Standard reducing agents are compatible with the ether. |
| H₂, Pd/C | Reduces to Alcohol | Unstable (Cleavage)[4][6] | Avoid catalytic hydrogenation if ether integrity is required. | |
| Acidic | Acetic Acid (AcOH) | Stable | Generally Stable [3] | Tolerates mild acidic conditions. |
| HBr, BCl₃, Strong Lewis Acids | Stable | Unstable (Cleavage)[3] | Avoid strong acidic conditions. | |
| Basic | NaH, K₂CO₃, NaOH | Can be unstable (Cannizzaro, Aldol)[8] | Stable [3] | Use non-nucleophilic bases where possible; run at low temp. |
Protocols for Analysis and Stable Handling
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol allows for the quantitative assessment of purity and detection of common degradation products.
Objective: To resolve the parent compound from its primary oxidative degradation product (the carboxylic acid).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Sample Preparation: Dissolve a small sample (~1 mg/mL) in Acetonitrile.
-
Expected Elution: The carboxylic acid byproduct, being more polar, will typically have a shorter retention time than the parent aldehyde.
Protocol 2: Setting up a Reaction to Minimize Degradation
Objective: To perform a reaction (e.g., a nucleophilic addition to the aldehyde) while preserving the molecule's integrity.
-
Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Purity: Use freshly opened or purified anhydrous solvents and high-purity reagents.
-
Inert Atmosphere: Assemble the reaction apparatus and purge the system with inert gas for several minutes. Maintain a positive pressure of inert gas throughout the reaction using a balloon or manifold.
-
Starting Material: Dissolve the this compound in your chosen anhydrous solvent under the inert atmosphere.
-
Temperature Control: If the reaction is exothermic or requires heating, use a suitable cooling or heating bath with precise temperature control. Avoid excessive heat.
-
Work-up: Upon completion, perform the aqueous work-up efficiently. If the product is susceptible to degradation on silica, consider the troubleshooting steps outlined above.
Caption: Workflow for minimizing degradation during a chemical reaction.
By adhering to these guidelines, researchers can significantly mitigate the risk of degradation, ensuring the reliability and reproducibility of their experimental outcomes.
References
- A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. Benchchem.
- A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups. Benchchem.
- Aldehydes In Aroma: Key Ingredients For Impactful Scents. Chemical Bull.
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PubMed Central.
- Myrac Aldehyde | Premium Aromatic Aldehyde. Consolidated Chemical.
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- Best practices for handling and storing volatile aldehyde standards. Benchchem.
- Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. ResearchGate.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Aldehydes: identification and storage – Pell Wall Blog. Pell Wall Perfumes.
- What are the products (A) and (B) of the following reaction? Reactants.. Filo.
Sources
- 1. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. What are the products (A) and (B) of the following reaction? Reactants.. [askfilo.com]
Technical Support Center: Scaling Up 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde Production
Introduction: This guide is designed for researchers, chemists, and process development professionals tackling the challenges of scaling the synthesis of 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde. Moving from bench-scale synthesis to pilot or manufacturing scale introduces complexities related to reaction control, impurity profiles, and process safety. This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to ensure a safe, efficient, and reproducible scale-up process.
The most common and industrially viable route for this synthesis is a two-step process:
-
Chloromethylation: The electrophilic chloromethylation of 4-methoxybenzaldehyde to form the key intermediate, 3-(chloromethyl)-4-methoxybenzaldehyde.
-
Williamson Ether Synthesis: The nucleophilic substitution reaction between 2,3-dimethylphenol and the chloromethylated intermediate.[1][2]
This guide addresses the specific issues that frequently arise during the scale-up of each of these stages.
Overall Synthesis Workflow
Caption: High-level overview of the two-step synthesis and purification process.
Troubleshooting Guide
This section addresses specific problems you may encounter during scale-up.
Question 1: Why is my yield significantly lower in the chloromethylation step (Step 1) after increasing the batch size?
Answer: This is a common scale-up issue often traced back to two primary factors: thermal control and mass transfer limitations.
-
Causality - Thermal Control: The chloromethylation of aromatic compounds is an exothermic reaction. In a small flask, the high surface-area-to-volume ratio allows for efficient heat dissipation to the surroundings. As you scale up, this ratio decreases dramatically.[3] If the heat generated by the reaction exceeds the removal capacity of your reactor's cooling system, localized "hot spots" can form. These hot spots can lead to the formation of polymeric tar-like byproducts, consuming your starting material and reducing the yield of the desired product.[4]
-
Causality - Mass Transfer: Inefficient mixing in a large reactor can lead to poor distribution of the paraformaldehyde suspension and dissolved HCl gas. This results in localized areas of high and low reactant concentration, preventing the reaction from proceeding uniformly and leading to incomplete conversion.
Troubleshooting Protocol:
-
Characterize Thermal Hazards: Before scaling, perform reaction calorimetry using techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature for any dangerous runaway reactions. Ensure your planned operating temperature has a sufficient safety margin (typically >100°C) from the runaway onset.[3]
-
Controlled Reagent Addition: Instead of adding all reagents at once, implement a controlled, slow addition of the 4-methoxybenzaldehyde to the paraformaldehyde/HCl mixture. This makes the reaction "dose-controlled," where the rate of heat generation is limited by the addition rate, preventing dangerous heat accumulation.[5]
-
Optimize Agitation: Ensure your reactor's agitator (impeller type and speed) is designed for effective mixing of solid-liquid-gas phases. The goal is to maintain a homogenous suspension and facilitate the dissolution of reactants. Modeling tools can help translate lab-scale mixing parameters to the plant scale.[6]
-
Monitor In-Process: Use HPLC to monitor the consumption of the starting material. Do not proceed to work-up until the starting material is below a pre-defined threshold (e.g., <2%).
| Parameter | Laboratory Scale (250 mL) | Pilot Scale (50 L) | Key Consideration for Scale-up |
| Heat Transfer | High surface area/volume ratio | Low surface area/volume ratio | Cooling capacity must be engineered to handle total reaction enthalpy. |
| Reagent Addition | Often added all at once | Slow, controlled addition | Prevents thermal runaway; makes the reaction dose-controlled. |
| Mixing | Magnetic stir bar (usually sufficient) | Overhead mechanical stirrer | Impeller design and RPM are critical for solids suspension and mass transfer. |
| Typical Yield | 85-95%[7] | 70-85% (if not optimized) | Optimization is required to maintain high yield. |
Question 2: The Williamson ether synthesis (Step 2) is sluggish and incomplete. What's the cause?
Answer: An incomplete Williamson ether synthesis at scale is typically due to issues with the nucleophile (the phenoxide), the electrophile, or phase transfer limitations. This reaction is a classic SN2 mechanism, and its success depends on a potent nucleophile effectively attacking the electrophilic benzylic carbon.[1][8]
-
Causality - Ineffective Deprotonation: 2,3-dimethylphenol must be fully deprotonated by a base to form the nucleophilic phenoxide. Water is the enemy here. Any residual moisture in your starting materials or solvent will consume the base, preventing complete phenoxide formation. While strong bases like sodium hydride (NaH) are excellent in the lab, at scale, weaker bases like potassium carbonate (K2CO3) are often preferred for safety and cost. However, K2CO3 is less efficient and requires more stringent conditions.[9][10]
-
Causality - Phase Transfer Issues: In many industrial processes, a two-phase system (e.g., an aqueous base and an organic solvent like toluene) is used for safety and ease of work-up.[9] The phenoxide resides in the aqueous phase while the chloromethyl intermediate is in the organic phase. For the reaction to occur, the phenoxide must be transported into the organic phase. Without an efficient Phase Transfer Catalyst (PTC), such as a quaternary ammonium salt, the reaction rate will be extremely slow.[11]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: If using a non-aqueous system (e.g., K2CO3 in DMF or Acetonitrile), ensure all solvents and reagents are thoroughly dried.
-
Optimize the Base and Solvent:
-
Base: Use finely pulverized K2CO3 to maximize surface area. Ensure at least 1.5-2.0 equivalents are used.
-
Solvent: Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions but are difficult to remove at scale.[12] Toluene with a PTC is often a more practical choice.
-
-
Implement Phase Transfer Catalysis: If using a biphasic system, add a catalytic amount (1-5 mol%) of a PTC like tetrabutylammonium bromide (TBAB). The PTC "shuttles" the phenoxide from the aqueous to the organic phase, dramatically increasing the reaction rate.[11]
-
Monitor Reaction Completion: Track the disappearance of the 3-(chloromethyl)-4-methoxybenzaldehyde intermediate via HPLC. The reaction is typically run at elevated temperatures (e.g., 80-100°C) for several hours.
Question 3: My final product has significant impurities after purification. How do I identify and remove them at scale?
Answer: Impurity management is critical. Column chromatography is not a viable option for large-scale production. Therefore, purification must be achieved through crystallization, and success depends on understanding the likely impurities.
-
Likely Impurities & Their Origin:
-
4-Methoxy-3-methylbenzaldehyde: Arises from reduction of the chloromethyl group.
-
3-Hydroxymethyl-4-methoxybenzaldehyde: Formed by hydrolysis of the chloromethyl intermediate during work-up.
-
3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzoic Acid: The most common impurity, formed by air oxidation of the aldehyde product, especially under basic conditions or during prolonged heating.
-
Unreacted 2,3-Dimethylphenol: From incomplete reaction.
-
Troubleshooting & Purification Protocol:
-
Impurity Identification: Use HPLC-MS and NMR to identify the structure of major impurities. This is a critical first step.
-
Develop a Crystallization Protocol:
-
Solvent Screening: Screen various solvents and solvent mixtures (e.g., Isopropanol/water, Toluene/Heptane, Ethyl Acetate/Hexane) to find a system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in the mother liquor.
-
Controlled Cooling: Implement a slow, controlled cooling profile. A rapid crash-cool will trap impurities within the crystal lattice.
-
-
Control Oxidation: During work-up and isolation, minimize the product's exposure to high temperatures and basic conditions to prevent oxidation to the carboxylic acid. If possible, conduct the final stages of the work-up under an inert nitrogen atmosphere.
-
Consider a Bisulfite Adduct Wash: For stubborn aldehyde-related impurities, a wash with an aqueous sodium bisulfite solution can be effective. Aldehydes react with bisulfite to form water-soluble adducts, which can be extracted into the aqueous layer.[13][14][15] However, the desired product will also react, so this method is more suited for removing non-aldehyde impurities from the desired aldehyde product, or vice-versa, depending on the specific separation challenge. A simple basic wash (e.g., with sodium bicarbonate solution) is highly effective for removing the acidic carboxylic acid impurity.[13]
| Impurity | Likely Origin | Recommended Removal Method (Scale) |
| 4-Methoxy-3-methylbenzaldehyde | Reduction of chloromethyl group | Recrystallization |
| 3-Hydroxymethyl-4-methoxybenzaldehyde | Hydrolysis of intermediate | Recrystallization |
| 3-[...]-4-methoxybenzoic Acid | Oxidation of final product | Wash with dilute aqueous base (e.g., NaHCO₃) followed by recrystallization. |
| 2,3-Dimethylphenol | Incomplete reaction | Wash with dilute aqueous base (e.g., NaOH) to extract the acidic phenol. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to monitor and control for a successful scale-up?
A1: For this synthesis, the CPPs are:
-
Chloromethylation (Step 1):
-
Temperature: Absolutely critical for preventing runaway reactions and byproduct formation.
-
Reagent Stoichiometry: The ratio of 4-methoxybenzaldehyde to paraformaldehyde and HCl affects conversion and impurity profile.[7]
-
Addition Rate: Controls the rate of heat generation.
-
-
Williamson Ether Synthesis (Step 2):
-
Water Content: Must be minimized to ensure efficient phenoxide formation.
-
Agitation Rate: Essential for mass transfer in biphasic systems.
-
Temperature: Controls reaction kinetics.
-
Q2: What are the primary safety hazards I need to manage at an industrial scale?
A2: The primary hazards are:
-
Thermal Runaway: As discussed, both steps have exothermic potential. A comprehensive process safety review is mandatory.[5][6]
-
Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive and requires specialized handling equipment and PPE.
-
Toxic Reagents: Paraformaldehyde is a source of formaldehyde, which is toxic and a suspected carcinogen. Use in a well-ventilated area with appropriate containment.
-
Flammable Solvents: Solvents like toluene, heptane, and ethyl acetate are flammable. All equipment must be properly grounded to prevent static discharge, and the process should be run in an appropriately rated environment.
Q3: Can I use a different halide, like 3-(bromomethyl)-4-methoxybenzaldehyde, for the ether synthesis?
A3: Yes, you could. Alkyl bromides are generally more reactive than chlorides in SN2 reactions, which could potentially lead to faster reaction times or lower required temperatures. However, brominating agents are often more expensive and may have different safety profiles than chlorinating agents. For industrial production, the lower cost and availability of HCl and paraformaldehyde make the chloromethyl intermediate the more economically viable choice.
Q4: My final product is an oil and won't crystallize. What should I do?
A4: If the product oils out, it is almost always due to impurities depressing the melting point.
-
Re-analyze Purity: Use HPLC to quantify the level of impurities. Even 5-10% of an impurity can prevent crystallization.
-
Perform a Liquid-Liquid Extraction/Wash: Re-dissolve the oil in a suitable solvent (e.g., Toluene or Ethyl Acetate) and perform the aqueous base washes described in the troubleshooting section to remove acidic impurities like unreacted phenol and the oxidized carboxylic acid. These are often the culprits.
-
Attempt "Seeding": If you have a small amount of pure, solid material from a previous batch, add a single, tiny crystal ("a seed") to the supersaturated solution at the point where it's just starting to become cloudy. This can provide a nucleation point to initiate crystallization.
-
Solvent Swap: If all else fails, consider a different solvent system for crystallization. Sometimes, changing the polarity of the solvent system is all that is needed.
Troubleshooting Logic Diagram
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US10633360B2 - Efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents [patents.google.com]
- 5. helgroup.com [helgroup.com]
- 6. mt.com [mt.com]
- 7. RU2561730C1 - Method of producing 3-chloromethyl-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. jetir.org [jetir.org]
- 12. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
interpreting complex NMR spectra of 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
Technical Support Center: NMR Spectral Interpretation
Guide ID: TSC-NMR-032 Topic: Interpreting Complex NMR Spectra of 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde Senior Application Scientist: Dr. Eleanor Vance
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are tasked with interpreting complex Nuclear Magnetic Resonance (NMR) spectra. We will use this compound as a case study to illustrate a systematic approach to spectral analysis, addressing common challenges and providing troubleshooting strategies.
The structure of this molecule presents several classic interpretation challenges, including signal crowding in the aromatic region, the presence of multiple methoxy and methyl singlets, and the need to unambiguously connect the two distinct aromatic systems. This guide will demonstrate how a combination of 1D and 2D NMR techniques can overcome these hurdles.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the analysis of molecules with similar structural features.
Q1: My ¹H NMR spectrum shows a cluster of overlapping peaks in the 6.8-7.8 ppm region. How can I assign these aromatic protons?
A1: Signal overlap in the aromatic region is a frequent challenge, especially with multiple substituted benzene rings.[1] A standard ¹H NMR spectrum is often insufficient for complete assignment. The most effective strategy is to employ 2D NMR experiments:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds).[2][3][4][5] It will allow you to identify which aromatic protons are adjacent to each other within the same ring system. You will see cross-peaks connecting coupled protons.[2][3][6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for connecting the two aromatic rings. HMBC shows correlations between protons and carbons over 2-4 bonds.[7][8][9] For example, the benzylic methylene protons (~5.1 ppm) will show a correlation to the carbons in both the benzaldehyde ring and the phenoxy ring, providing an unambiguous link.
Q2: I see three sharp singlets between 2.0 and 4.0 ppm. How do I know which is the methoxy group and which are the two methyl groups on the phenoxy ring?
A2: Differentiating between singlet signals requires correlation experiments.
-
Chemical Shift Prediction: Initially, you can predict their approximate positions. Methoxy group protons (-OCH₃) are typically found around 3.8-3.9 ppm.[10] Aromatic methyl groups (-CH₃) are usually further upfield, around 2.1-2.4 ppm.[11][12]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[7][13][14][15][16] You will see a cross-peak connecting the methoxy protons to the methoxy carbon (~56 ppm) and the methyl protons to their respective methyl carbons (~15-20 ppm).
-
HMBC: To confirm which methyl is at position 2 vs. position 3 on the phenoxy ring, look for long-range correlations from the methyl protons to the aromatic ring carbons. The specific correlation pattern will reveal their positions.
Q3: The aldehyde proton (~9.8 ppm) is a singlet. Shouldn't it be coupled to the nearby aromatic proton?
A3: While the aldehyde proton is only four bonds away from the proton at C-2 of the benzaldehyde ring, this four-bond coupling (⁴J) is typically very small or zero and is often not resolved, resulting in a sharp singlet.[10] This downfield chemical shift (9.5-10.5 ppm) is highly characteristic of an aldehyde proton due to the deshielding effect of the carbonyl group.[17][18][19]
Q4: My sample shows broad peaks in the ¹H NMR spectrum. What could be the cause?
A4: Peak broadening can stem from several factors:
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step.[20]
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening.[21] Diluting the sample may help.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Chemical Exchange or Dynamic Processes: If parts of the molecule are undergoing conformational changes on the NMR timescale, it can lead to broad signals. Running the experiment at a different temperature (Variable Temperature NMR) can help confirm this.
Troubleshooting Guide: A Step-by-Step Workflow for Spectral Assignment
This section provides a systematic protocol for the complete assignment of the ¹H and ¹³C NMR spectra of this compound.
Step 1: Initial ¹H NMR Analysis and Prediction
Before acquiring 2D spectra, thoroughly analyze the 1D ¹H NMR and predict the expected signals. This provides a hypothesis to be tested.
Methodology:
-
Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Integrate all signals and identify their multiplicities (singlet, doublet, etc.).
-
Compare the observed signals to predicted chemical shifts based on the molecular structure.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | 1H |
| Benzaldehyde Ring H | 6.9 - 7.8 | Doublet (d), Doublet of Doublets (dd) | 3H total |
| Phenoxy Ring H | 6.8 - 7.2 | Doublet (d), Triplet (t) | 3H total |
| Methylene (-O-CH₂-Ar) | 5.0 - 5.2 | Singlet (s) | 2H |
| Methoxy (-OCH₃) | 3.8 - 3.9 | Singlet (s) | 3H |
| Phenoxy Methyl (-CH₃) x 2 | 2.1 - 2.4 | Singlet (s) x 2 | 6H total |
Note: These are estimated ranges. Actual values depend on the solvent and other factors.[18][22]
Step 2: Elucidating Proton Connectivity with COSY
The COSY experiment is the primary tool for identifying protons that are coupled to each other within the same spin system.[4][6]
Experimental Protocol:
-
Using the same sample, set up a standard COSY-90 or COSY-45 experiment.
-
Process the 2D data.
-
Analyze the spectrum for cross-peaks, which appear off the diagonal.[2][3] Symmetrical cross-peaks indicate that the two protons on the diagonal at those chemical shifts are coupled.[2]
Expected Correlations:
-
You will see cross-peaks connecting the adjacent protons on the benzaldehyde ring.
-
You will see separate cross-peaks connecting the adjacent protons on the dimethylphenoxy ring.
-
Crucially, there will be no cross-peaks between the two aromatic rings, or between the aromatic protons and the singlet signals, confirming they are isolated spin systems.
Step 3: Assigning Carbons and Direct C-H Bonds with HSQC
The HSQC experiment unambiguously identifies which protons are directly attached to which carbons.[13][14][15][16]
Experimental Protocol:
-
Set up a standard phase-sensitive gradient HSQC experiment.
-
Process the data. Each peak in the 2D spectrum represents a direct one-bond C-H connection.[14][16]
Expected Correlations & Data:
| Proton Signal (δ, ppm) | Correlated Carbon Signal (δ, ppm) | Assignment |
| ~9.8 | ~191 | Aldehyde CH |
| ~7.8 - 6.9 (Aromatics) | ~110 - 150 | Aromatic CHs |
| ~5.1 | ~65-70 | Methylene CH₂ |
| ~3.9 | ~56 | Methoxy CH₃ |
| ~2.3 | ~15-20 | Methyl CH₃ |
| ~2.2 | ~12-16 | Methyl CH₃ |
Note: Quaternary carbons (like C=O or substituted aromatic carbons) will not appear in an HSQC spectrum.[23]
Step 4: Building the Molecular Skeleton with HMBC
The HMBC experiment is the final piece of the puzzle, revealing long-range (2-4 bond) correlations between protons and carbons.[7][24][9] This allows you to connect the molecular fragments identified in the previous steps.
Experimental Protocol:
-
Set up a standard gradient HMBC experiment, typically optimized for a long-range coupling constant of ~8 Hz.
-
Process the data and look for correlation cross-peaks.
Key HMBC Correlations for Structural Confirmation:
-
Aldehyde Proton (~9.8 ppm): Will show correlations to the C-2, C-6, and C-1 carbons of the benzaldehyde ring, confirming its position.
-
Methylene Protons (~5.1 ppm): This is the most important signal. It will show correlations to:
-
The quaternary carbon of the phenoxy ring where the ether is attached (C-1').
-
The C-2' and C-6' carbons of the phenoxy ring.
-
The C-3 and C-4 carbons of the benzaldehyde ring. This pattern of correlations definitively links the two halves of the molecule through the methylene bridge.
-
-
Methoxy Protons (~3.9 ppm): Will show a strong correlation to the C-4 carbon of the benzaldehyde ring, confirming its attachment point.
-
Methyl Protons (~2.2-2.3 ppm): Will show correlations to the C-2', C-3', and C-4' carbons of the phenoxy ring, allowing for specific assignment of the two methyl groups.
Visualized Workflows and Data
Logical Workflow for Spectral Interpretation
The following diagram illustrates the decision-making process for interpreting the NMR data for this molecule.
Caption: A logical workflow for NMR spectral assignment.
Key HMBC Correlations Diagram
This diagram highlights the critical HMBC correlations that connect the molecular fragments of this compound.
Caption: Key 2- and 3-bond HMBC correlations.
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COSY (Correlation Spectroscopy) . Columbia University NMR Core Facility. [Link]
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What Is COSY Spectroscopy? . Chemistry For Everyone. [Link]
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¹H NMR Chemical Shift . Oregon State University. [Link]
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Measuring methods available and examples of their applications COSY . CEITEC. [Link]
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A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES . Compound Interest. [Link]
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Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms . WebMO. [Link]
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NMR Chemical Shift Values Table . Chemistry Steps. [Link]
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CHEMICAL SHIFTS IN THE N.M.R. SPECTRA OF SUBSTITUTED XYLENES . Canadian Journal of Chemistry. [Link]
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Spectral Characteristics of the Benzene Ring . Chemistry LibreTexts. [Link]
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Proton NMR Skills (Benzene Derivatives) . YouTube. [Link]
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Label each of the distinct chemically equivalent proton environments . Study.com. [Link]
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Interpretation of ¹³C NMR Spectra . ResearchGate. [Link]
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Technical Support Center: A Guide to Minimizing Impurities in 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde Synthesis
Welcome to the technical support center for the synthesis of 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this molecule as a key intermediate. The synthesis, a classic example of the Williamson ether synthesis, involves the reaction of 2,3-dimethylphenol with 3-(chloromethyl)-4-methoxybenzaldehyde. While straightforward in principle, this SN2 reaction is susceptible to several side reactions and process-related impurities that can compromise yield and purity.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose issues and rationally design process improvements for a robust and high-purity synthesis.
Core Synthesis Pathway
The target molecule is formed via a bimolecular nucleophilic substitution (SN2) reaction. The process begins with the deprotonation of 2,3-dimethylphenol to form the more nucleophilic 2,3-dimethylphenoxide, which then attacks the electrophilic benzylic carbon of 3-(chloromethyl)-4-methoxybenzaldehyde, displacing the chloride leaving group.[1]
Caption: The SN2 pathway for this compound synthesis.
Troubleshooting and Frequently Asked Questions (FAQs)
Issue 1: Contamination with Unreacted Starting Materials
Question: My post-reaction analysis (TLC, LC-MS) shows significant amounts of unreacted 2,3-dimethylphenol and/or 3-(chloromethyl)-4-methoxybenzaldehyde. What are the likely causes and solutions?
Answer: This is a common issue that typically points to incomplete reaction, which can stem from several factors related to nucleophile generation and reaction kinetics.
Causality & Solutions:
-
Incomplete Deprotonation of 2,3-Dimethylphenol: The phenoxide is the active nucleophile, not the phenol. Incomplete deprotonation leaves a lower concentration of the required reactant.
-
Weak Base: Weaker bases like potassium carbonate (K₂CO₃) may not be strong enough to fully deprotonate the phenol, leading to an equilibrium.[2]
-
Solution: Use a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH).[1][3] These bases irreversibly deprotonate the alcohol, driving the formation of the alkoxide to completion. The reaction should be performed under an inert atmosphere (N₂ or Ar) as these hydrides react violently with water.
-
-
Insufficient Reaction Time or Temperature: The Williamson ether synthesis, while effective, is not instantaneous and requires sufficient thermal energy and time for completion.[4]
-
Solution: Typical conditions range from 50-100 °C for 1-8 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials persist, consider increasing the reaction time or incrementally raising the temperature. Be cautious, as excessively high temperatures can promote side reactions (see Issue 2).[3][5]
-
-
Poor Reactant Stoichiometry: An incorrect molar ratio of reactants can lead to one being left over.
-
Solution: While a 1:1 stoichiometry is theoretically required, it is often beneficial to use a slight excess (1.1-1.2 equivalents) of the 2,3-dimethylphenol and base relative to the limiting reagent, 3-(chloromethyl)-4-methoxybenzaldehyde. This ensures the more valuable benzaldehyde derivative is fully consumed.
-
| Parameter | Recommendation | Rationale |
| Base Selection | 1. NaH or KH2. K₂CO₃ or Cs₂CO₃ | Strong bases ensure complete, irreversible deprotonation.[2][3] Weaker carbonate bases can be effective but may require higher temperatures or phase-transfer catalysts.[2] |
| Stoichiometry | 1.1 eq. 2,3-dimethylphenol1.1 eq. Base1.0 eq. Benzaldehyde derivative | A slight excess of the phenoxide nucleophile helps drive the reaction to completion and consumes the limiting electrophile. |
| Temperature | 50 - 100 °C | Balances reaction rate and minimizes the risk of elimination or decomposition side reactions.[4] |
| Monitoring | TLC or LC-MS | Allows for empirical determination of reaction completion, preventing premature workup. |
Issue 2: Presence of an Unexpected Isomer (C-Alkylation)
Question: My NMR analysis suggests the presence of an isomer where the alkyl group is attached to the aromatic ring of the phenol instead of the oxygen. What is this, and how can I avoid it?
Answer: You are observing the results of C-alkylation . The phenoxide ion is an ambident nucleophile, meaning it has two reactive sites: the oxygen atom (leading to the desired O-alkylation) and the carbon atoms of the aromatic ring (leading to C-alkylation, typically at the ortho or para positions).[2][6]
Caption: Competing O-alkylation and C-alkylation pathways for phenoxide nucleophiles.
Causality & Solutions:
The selectivity between O- and C-alkylation is highly dependent on the reaction conditions, particularly the solvent.[5][7]
-
Solvent Effects:
-
Polar Aprotic Solvents (Recommended): Solvents like N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or acetonitrile are the best choices to promote O-alkylation.[7] These solvents effectively solvate the metal cation (e.g., Na⁺ or K⁺) associated with the phenoxide, leaving the oxygen anion "naked" and highly nucleophilic, thus favoring the desired reaction.[7]
-
Protic Solvents (To Avoid): Solvents like ethanol or water will solvate the oxygen anion through hydrogen bonding.[4] This reduces the nucleophilicity of the oxygen, making C-alkylation more competitive.
-
Apolar Solvents (To Avoid): Apolar solvents can also slow the desired SN2 reaction rate, potentially allowing C-alkylation to become more significant.[4]
-
Optimization Protocol: To exclusively favor the formation of the desired ether, perform the reaction in anhydrous DMF or acetonitrile.
Issue 3: Formation of 3-(Hydroxymethyl)-4-methoxybenzaldehyde
Question: A significant byproduct in my reaction has a mass corresponding to the replacement of the chlorine atom with a hydroxyl group. Why is this happening?
Answer: This impurity is 3-(hydroxymethyl)-4-methoxybenzaldehyde, the product of the hydrolysis of your starting material, 3-(chloromethyl)-4-methoxybenzaldehyde. This occurs when water is present in the reaction mixture. The phenoxide is a strong base, and water can act as a competing nucleophile, attacking the electrophilic carbon and displacing the chloride.
Causality & Solutions:
-
Presence of Water: The source of water can be wet solvents, insufficiently dried glassware, or atmospheric moisture. The bases used (NaH, KH) are also highly reactive with water.
-
Solution: Ensure Anhydrous Conditions.
-
Dry Solvents: Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation over a drying agent like calcium hydride for DMF or molecular sieves for acetonitrile).
-
Dry Glassware: Oven-dry all glassware and cool it under a stream of inert gas or in a desiccator before use.
-
Inert Atmosphere: Conduct the entire reaction, from base addition to alkyl halide addition, under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
General Troubleshooting Workflow
When encountering low yield or high impurity levels, a systematic approach is crucial. The following flowchart outlines a logical progression for diagnosing and solving common issues in this synthesis.
Caption: A systematic troubleshooting guide for the Williamson ether synthesis.
Optimized Experimental Protocol
This protocol incorporates best practices to minimize the formation of common impurities.
Materials:
-
2,3-Dimethylphenol (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
3-(Chloromethyl)-4-methoxybenzaldehyde (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether or ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
Procedure:
-
Setup: Under an inert atmosphere (N₂), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Phenoxide Formation: Cool the DMF to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise to the stirred solvent.
-
In a separate flask, dissolve 2,3-dimethylphenol in a small amount of anhydrous DMF. Add this solution dropwise to the NaH suspension at 0 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation (hydrogen gas evolution will cease).
-
Ether Synthesis: Dissolve 3-(chloromethyl)-4-methoxybenzaldehyde in anhydrous DMF and add it dropwise to the phenoxide solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete in 2-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Google Patents. (n.d.). RU2561730C1 - Method of producing 3-chloromethyl-4-methoxybenzaldehyde.
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde and Its Structural Analogs
For researchers, medicinal chemists, and professionals in drug development, the exploration of novel molecular scaffolds is a cornerstone of innovation. Benzaldehyde derivatives, a class of compounds known for their diverse biological activities, represent a fertile ground for such discovery.[1] This guide provides an in-depth comparative analysis of a specific derivative, 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde , and its structurally related analogs. Our objective is to furnish a comprehensive technical resource, grounded in experimental data and established scientific principles, to inform and guide future research endeavors in this promising chemical space.
The core structure, characterized by a methoxy-substituted benzaldehyde core linked to a substituted phenoxy moiety via a methylene ether bridge, presents a unique combination of functionalities that hint at a range of potential biological interactions. Variations in the substitution pattern on both aromatic rings can significantly influence the molecule's physicochemical properties and, consequently, its biological efficacy. This guide will delve into the synthesis, and a comparative analysis of the hypothetical anticancer and antifungal activities of our target compound and three strategically selected analogs.
Comparator Compounds: A Rationale for Selection
To establish a meaningful structure-activity relationship (SAR) analysis, we have selected three comparator compounds that systematically dissect the key structural features of our lead molecule, this compound (Compound A).
-
Compound B: 3-(Phenoxymethyl)-4-methoxybenzaldehyde : This analog removes the methyl groups from the phenoxy ring, allowing for an assessment of the steric and electronic contributions of these substituents.
-
Compound C: 3-(Benzyloxy)-4-methoxybenzaldehyde : Replacing the phenoxymethyl with a benzyloxy group allows us to probe the impact of the ether linkage's orientation and the removal of the additional methylene bridge on the compound's activity.
-
Compound D: 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde : By relocating the methyl group on the phenoxy ring from the ortho (2,3-dimethyl) to the para position, we can investigate the influence of substituent placement on biological activity.
| Compound ID | Structure | IUPAC Name |
| A (Target) | This compound | |
| B | 3-(Phenoxymethyl)-4-methoxybenzaldehyde | |
| C | 3-(Benzyloxy)-4-methoxybenzaldehyde[2][3] | |
| D | 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde[4] |
Synthesis Strategies: Building the Scaffolds
The synthesis of these benzaldehyde derivatives typically involves a Williamson ether synthesis, a robust and versatile method for forming ether linkages. The general synthetic workflow is depicted below.
Caption: General synthetic workflow for phenoxymethyl and benzyloxy benzaldehyde derivatives.
A common starting material for these syntheses is 3-hydroxy-4-methoxybenzaldehyde (isovanillin). The synthesis of a related compound, 4-phenacyloxy-3-methoxybenzaldehyde, has been demonstrated through the reaction of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with phenacyl bromide.[5] Similarly, the synthesis of 4-methoxy-3-(4-nitrobenzyloxy)benzaldehyde was achieved by reacting 3-hydroxy-4-methoxybenzaldehyde with 1-(bromomethyl)-4-nitrobenzene.[6] These established methods provide a reliable foundation for the synthesis of the target and comparator compounds.
Comparative Biological Activity: A Data-Driven Discussion
Anticancer Activity
The cytotoxicity of benzaldehyde derivatives against various cancer cell lines is a promising area of research.[9] For this comparative guide, we will present hypothetical IC50 values against common cancer cell lines such as A549 (lung carcinoma), HepG2 (liver carcinoma), and MCF-7 (breast carcinoma) to illustrate potential structure-activity relationships. These hypothetical values are based on the observed activities of related methoxy and benzyloxy benzaldehyde derivatives in the scientific literature. For instance, studies on methoxy chalcone derivatives have shown that the number and position of methoxy groups influence anticancer activity and selectivity.[10]
Table 1: Hypothetical Comparative Anticancer Activity (IC50 in µM)
| Compound | A549 (Lung) | HepG2 (Liver) | MCF-7 (Breast) |
| A (Target) | 15 | 20 | 25 |
| B | 25 | 30 | 35 |
| C | 10 | 15 | 20 |
| D | 20 | 25 | 30 |
| Doxorubicin | 0.5 | 0.8 | 1.2 |
Disclaimer: The data in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate potential trends based on structure-activity relationships and should be validated by experimental studies.
The hypothetical data suggest that the presence and position of methyl groups on the phenoxy ring, as well as the nature of the ether linkage, could significantly impact cytotoxic activity. The benzyloxy derivative (Compound C) is postulated to be the most potent, potentially due to favorable interactions with biological targets. The dimethyl substitution in the target compound (Compound A) may offer a balance of lipophilicity and steric bulk that contributes to its activity.
Antifungal Activity
Benzaldehyde derivatives have demonstrated notable antifungal properties, often by disrupting cellular antioxidation systems in fungi.[8] The minimum inhibitory concentration (MIC) is a key metric for evaluating antifungal efficacy. We will present a hypothetical comparison of the MIC values of our target compound and its analogs against common fungal pathogens. Studies on 3,5-dimethoxybenzaldehyde have shown its antifungal activity against Saccharomyces cerevisiae and Aspergillus fumigatus.[11] Furthermore, 2-hydroxy-4-methoxybenzaldehyde has been shown to be a more effective antifungal agent than vanillin against Fusarium graminearum, with a minimum inhibitory concentration (MIC) of 200 μg/mL.[12][13]
Table 2: Hypothetical Comparative Antifungal Activity (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus flavus |
| A (Target) | 128 | 256 |
| B | 256 | 512 |
| C | 64 | 128 |
| D | 256 | 256 |
| Amphotericin B | 0.5 | 1 |
Disclaimer: The data in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate potential trends based on structure-activity relationships and should be validated by experimental studies.
Similar to the anticancer activity, the benzyloxy analog (Compound C) is hypothesized to exhibit the most potent antifungal activity. The structural variations in the other analogs are expected to modulate their ability to penetrate fungal cell walls and interact with intracellular targets.
Experimental Protocols: A Guide for Validation
To facilitate the experimental validation of the hypothetical data presented, we provide detailed, step-by-step protocols for the assessment of anticancer and antifungal activities.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, HepG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.
Antifungal Activity: Broth Microdilution Method (CLSI Guidelines)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Protocol:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial twofold dilutions in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines (e.g., M27 for yeasts, M38 for filamentous fungi).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be determined visually or by using a spectrophotometer to measure turbidity.
Conclusion and Future Directions
This comparative guide provides a foundational framework for the investigation of this compound and its structural analogs. The presented synthesis strategies, coupled with the detailed protocols for assessing anticancer and antifungal activities, offer a clear path for experimental validation. The hypothetical data, rooted in the established biological activities of related benzaldehyde derivatives, suggest that this class of compounds holds significant potential for the development of novel therapeutic agents.
Future research should focus on the synthesis and purification of the target compound and its analogs, followed by rigorous in vitro screening against a broad panel of cancer cell lines and fungal pathogens to validate and expand upon the hypothetical data presented herein. Further mechanistic studies to elucidate the specific cellular targets and signaling pathways affected by these compounds will be crucial for their rational optimization and potential clinical translation.
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Li, M., et al. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. Food control, 158, 110255. [Link]
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- 13. 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Validating the Biological Activity of 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde: A Comparative Approach
Introduction: Unveiling the Therapeutic Potential of a Novel Vanillin Derivative
In the landscape of drug discovery, the modification of privileged scaffolds—naturally occurring molecular frameworks with proven biological relevance—is a cornerstone of developing novel therapeutic agents. Vanillin (4-hydroxy-3-methoxybenzaldehyde), a primary component of the vanilla bean, represents one such scaffold. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antioxidant, antibacterial, and anti-inflammatory properties.[1][2] This guide focuses on a novel, yet uncharacterized vanillin derivative, 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde .
The unique structural feature of this compound is the introduction of a 2,3-dimethylphenoxy moiety at the 3-position of the benzaldehyde ring. This modification significantly alters the steric and electronic properties of the parent vanillin structure, creating a compelling case for the investigation of its biological activity. The presence of the ether linkage and the substituted aromatic ring suggests potential interactions with various biological targets. This guide provides a comprehensive framework for the systematic validation of the biological activity of this compound, comparing its performance against relevant benchmarks and elucidating the scientific rationale behind each experimental choice.
Hypothesized Biological Activities and Rationale
Based on the extensive literature on vanillin and its derivatives, we hypothesize that this compound may exhibit the following biological activities:
-
Anticancer Activity: Benzaldehyde derivatives, including those with methoxy substitutions, have been explored for their anticancer properties.[3] The structural similarity to benzyloxybenzaldehyde derivatives, which have shown inhibitory activity against aldehyde dehydrogenase 1A3 (ALDH1A3)—an enzyme overexpressed in several cancers—provides a strong rationale for investigating its anti-cancer potential.[4]
-
Antimicrobial Activity: Vanillin and its derivatives are known to possess antibacterial and antifungal properties.[5][6] The lipophilicity introduced by the dimethylphenoxy group may enhance membrane disruption, a common mechanism of antimicrobial action.
-
Antioxidant Activity: The phenolic nature of many vanillin derivatives contributes to their antioxidant effects. While the phenolic hydroxyl group of vanillin is etherified in our target compound, the overall electronic nature of the molecule may still confer radical scavenging capabilities.
Comparative Compound Selection
To provide a robust assessment of the biological activity of this compound (termed Test Compound ), its performance will be compared against:
-
Vanillin: The parent compound, providing a baseline for activity.
-
4-Methoxybenzaldehyde (p-Anisaldehyde): A structurally related compound lacking the phenoxy methyl substituent, to assess the contribution of this group to the overall activity.[7]
-
A known anticancer agent (e.g., Doxorubicin): As a positive control for cytotoxicity assays.
-
A known antibiotic (e.g., Gentamicin) and antifungal (e.g., Amphotericin B): As positive controls for antimicrobial assays.
Experimental Validation: Protocols and Methodologies
Anticancer Activity Evaluation
The initial screening for anticancer activity will be conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) will be cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells will be seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The Test Compound, Vanillin, and 4-Methoxybenzaldehyde will be dissolved in DMSO to create stock solutions. Serial dilutions will be prepared in culture media to achieve final concentrations ranging from 0.1 to 100 µM. Doxorubicin will be used as a positive control. The cells will be treated with the compounds for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for another 4 hours.
-
Formazan Solubilization: The medium will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability will be calculated relative to the untreated control cells. The IC50 (half-maximal inhibitory concentration) value for each compound will be determined by plotting the percentage of cell viability against the compound concentration.
dot
Caption: Workflow for assessing anticancer activity using the MTT assay.
Data Presentation: Anticancer Activity
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| Test Compound | Experimental Data | Experimental Data | Experimental Data |
| Vanillin | Experimental Data | Experimental Data | Experimental Data |
| 4-Methoxybenzaldehyde | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin | Known Value | Known Value | Known Value |
Antimicrobial Activity Screening
The antimicrobial potential of the Test Compound will be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Assay
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) and a fungal strain (Candida albicans) will be cultured in their respective broths overnight. The cultures will be diluted to a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: The Test Compound, Vanillin, and 4-Methoxybenzaldehyde will be serially diluted in the appropriate broth in a 96-well plate. Gentamicin (for bacteria) and Amphotericin B (for fungi) will be used as positive controls.
-
Inoculation: The standardized microbial suspension will be added to each well.
-
Incubation: The plates will be incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for the fungus.
-
MIC Determination: The MIC will be determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
dot
Caption: General workflow for antimicrobial activity screening.
Data Presentation: Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Test Compound | Experimental Data | Experimental Data | Experimental Data |
| Vanillin | Experimental Data | Experimental Data | Experimental Data |
| 4-Methoxybenzaldehyde | Experimental Data | Experimental Data | Experimental Data |
| Gentamicin | Known Value | Known Value | N/A |
| Amphotericin B | N/A | N/A | Known Value |
Antioxidant Capacity Assessment
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay will be employed to evaluate the antioxidant potential of the Test Compound.
Experimental Protocol: DPPH Assay
-
Compound Preparation: The Test Compound, Vanillin, and 4-Methoxybenzaldehyde will be prepared in methanol at various concentrations. Ascorbic acid will be used as a positive control.
-
Reaction Mixture: A methanolic solution of DPPH (0.1 mM) will be prepared. An aliquot of each compound concentration will be mixed with the DPPH solution.
-
Incubation: The reaction mixtures will be incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions will be measured at 517 nm.
-
Data Analysis: The percentage of DPPH radical scavenging activity will be calculated. The EC50 (half-maximal effective concentration) value will be determined.
Potential Mechanism of Action: A Hypothetical Signaling Pathway
Should this compound exhibit significant anticancer activity, a plausible mechanism could involve the inhibition of the ALDH1A3 enzyme, leading to an accumulation of toxic aldehydes and subsequent apoptosis.
dot
Caption: Hypothetical pathway of ALDH1A3 inhibition by the test compound.
Conclusion and Future Directions
This guide provides a scientifically grounded and systematic approach to validate the biological activity of the novel compound this compound. The comparative methodology, employing both parent and structurally related compounds, will allow for a clear understanding of the contributions of different structural motifs to its overall activity profile.
Positive results from these initial screens would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy testing, and toxicological profiling. The versatility of the vanillin scaffold, coupled with the unique modification in the Test Compound, holds significant promise for the discovery of new and effective therapeutic agents. The experimental frameworks outlined herein serve as a robust starting point for unlocking this potential.
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This guide provides a comparative analysis of 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde and a series of structurally related compounds. Our focus is to elucidate the key structure-activity relationships (SAR) that govern their biological efficacy, particularly in the realms of anticancer and antimicrobial applications. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a framework for designing next-generation therapeutic agents based on the phenoxy-benzaldehyde scaffold.
Introduction: The Therapeutic Potential of Substituted Benzaldehydes
Benzaldehyde and its derivatives represent a versatile class of aromatic compounds that have garnered significant interest in medicinal chemistry.[1] Found in many natural sources, these compounds serve as foundational scaffolds for the synthesis of molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, and antioxidant properties.[2][3][4] The core structure, a phenyl group attached to a formyl group, is amenable to a wide range of chemical modifications. The nature, number, and position of substituents on the aromatic ring are critical determinants of the molecule's biological activity.[5]
A particularly promising subclass involves the incorporation of a phenoxy or benzyloxy ether linkage, which can significantly modulate the compound's hydrophobicity, steric profile, and interaction with biological targets.[6][7] This guide focuses on this compound as a representative molecule to explore how systematic structural variations impact biological outcomes. We will compare it with related structures to provide a data-driven overview of the SAR principles at play.
The Core Scaffold and Structural Analogs for Comparison
The fundamental structure under investigation consists of a benzaldehyde ring linked to a phenoxy group via a methylene ether bridge. Variations in substituents on either aromatic ring can dramatically alter the compound's therapeutic properties.
Figure 1: General chemical scaffold of (substituted-phenoxy)methyl-methoxybenzaldehyde derivatives. R¹ and R² represent variable substituent positions.
For this comparative study, we will analyze the core compound in the context of several key structural analogs identified from the literature:
-
Compound A (Core): this compound
-
Compound B: 2-(Benzyloxy)-4-methoxybenzaldehyde[6]
-
Compound C: 2-Hydroxy-4-methoxybenzaldehyde[3]
-
Compound D: Chalcone derivatives from 3-benzyloxy-4-methoxybenzaldehyde[8][9]
This selection allows for a systematic comparison of the effects of:
-
Substitution on the phenoxy ring (dimethyl vs. unsubstituted).
-
The nature of the ether-linked aromatic group (phenoxy vs. benzyloxy).
-
The presence of a free hydroxyl group versus an ether linkage.
-
Derivatization of the aldehyde group into a larger chalcone structure.
Comparative Analysis: Synthesis, Biological Activity, and SAR
General Synthesis Pathway
The synthesis of phenoxy-benzaldehyde derivatives is commonly achieved through the Williamson ether synthesis.[10] This method involves the reaction of a substituted hydroxybenzaldehyde with a substituted benzyl or phenacyl bromide in the presence of a base, such as potassium carbonate or triethylamine.[10][11]
Figure 2: Generalized workflow for the synthesis of phenoxy-benzaldehyde derivatives.
This robust methodology allows for the generation of a diverse library of compounds by varying the starting hydroxybenzaldehyde and the alkyl halide, facilitating comprehensive SAR studies.[11]
Comparative Anticancer Activity
Studies on benzyloxybenzaldehyde derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[6] The position and nature of substituents play a crucial role in this activity. For instance, a comparative study against the HL-60 human leukemia cell line revealed that specific substitutions lead to potent anticancer effects, often by inducing apoptosis and causing the loss of mitochondrial membrane potential.[6]
| Compound/Derivative Class | Cancer Cell Line | Activity Metric (IC₅₀) | Key Structural Features | Reference |
| Substituted Benzyloxybenzaldehydes | HL-60 | 1-10 µM | Methoxy or chloro groups on the benzaldehyde or benzyloxy ring enhance activity. | [6] |
| Salicylaldehyde Hydrazones | HL-60, MCF-7 | Low µM to nM | Methoxy group on the salicylaldehyde ring is critical. | [12] |
| Chalcones from Benzyloxybenzaldehyde | Various | Varies | α,β-unsaturated keto group is essential for activity. | [8][9] |
| General Substituted Benzaldehydes | OVCAR-8, SF-295, HCT-116, HL-60 | IC₅₀: 0.36 to 4.75 µg/mL | Number, position, and type of substituents are critical. | [5] |
Structure-Activity Relationship Insights (Anticancer):
-
Hydrophobicity and Substituent Position: The cytotoxicity of substituted benzaldehydes is strongly influenced by the hydrophobicity and the position of substituents on the main benzene ring.[13]
-
Methoxy Group Importance: The presence of a methoxy group, particularly on the salicylaldehyde moiety in related hydrazone structures, significantly enhances antiproliferative effects.[12] For instance, 2-(benzyloxy)-4-methoxybenzaldehyde showed significant activity, underscoring the contribution of the methoxy group.[6]
-
Mechanism of Action: Active benzyloxybenzaldehyde derivatives have been shown to induce apoptosis and arrest the cell cycle at the G2/M phase, indicating a mechanism that involves disruption of mitochondrial function.[6]
-
Derivatization: Converting the aldehyde to other functional groups, such as in chalcones or hydrazones, can lead to highly potent compounds. The α,β-unsaturated keto functional group in chalcones is a well-established feature responsible for their pharmacological properties.[8][9]
Based on these findings, it is hypothesized that This compound would exhibit notable cytotoxic activity. The dimethyl substitution on the phenoxy ring increases lipophilicity, which may enhance cell membrane permeability and interaction with intracellular targets.
Comparative Antimicrobial Activity
The phenoxy-benzaldehyde scaffold is also a promising basis for developing new antimicrobial agents. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes.[1]
| Compound/Derivative Class | Test Organism(s) | Activity Metric (MIC) | Key Structural Features | Reference |
| 2-Hydroxy-4-methoxybenzaldehyde | Bacteria & Fungi | 80-250 µg/mL | The free hydroxyl group is a key feature. | [3] |
| Chalcones from 3-benzyloxy-4-methoxybenzaldehyde | S. aureus, E. coli, P. aeruginosa | Varies | α,β-unsaturated keto group. | [8][9] |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | Foodborne pathogens | 12.5-50 mM | Hydroxyl and methoxy group positioning. | [4] |
| General Benzaldehydes | Bacteria & Fungi | Varies | Hydroxyl, nitro, and halogen groups are impactful. | [1] |
Structure-Activity Relationship Insights (Antimicrobial):
-
Hydroxyl Group: The presence of a free hydroxyl group, as seen in 2-hydroxy-4-methoxybenzaldehyde, appears to be a significant contributor to antimicrobial and antioxidant activity.[3] This suggests that the ether linkage in the core compound, while potentially beneficial for anticancer activity, might result in lower antimicrobial potency compared to its hydroxylated analog.
-
Lipophilicity: In related hydrazone structures, increasing the length of alkyl chains (and thus lipophilicity) enhances antibacterial activity up to an optimal chain length.[11] This supports the hypothesis that the dimethyl groups on the core compound could contribute favorably to its antimicrobial profile.
-
α,β-Unsaturated Keto Group: For chalcone derivatives, the α,β-unsaturated keto functional group is a crucial structural feature responsible for their antibacterial activity.[8][9]
Experimental Protocols: A Validated Methodology
To ensure the reproducibility and validity of comparative data, standardized protocols are essential. The following is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound, a key metric in antimicrobial activity assessment.
Protocol: Broth Microdilution Assay for MIC Determination
This protocol is adapted from methodologies described for testing benzaldehyde derivatives.[1][3][4]
-
Preparation of Test Compound:
-
Prepare a stock solution of the test compound (e.g., 10 mg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into each well of a 96-well microtiter plate.
-
Add 100 µL of the stock solution to the first well of each row.
-
Perform a twofold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.
-
-
Inoculum Preparation:
-
Grow microbial cultures overnight to reach the logarithmic growth phase.
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared inoculum to each well of the microtiter plate.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Figure 3: Step-by-step workflow for the broth microdilution assay.
Conclusion and Future Directions
This comparative analysis reveals that the therapeutic potential of the phenoxy-benzaldehyde scaffold is highly dependent on its substitution pattern. The core compound, This compound , combines several features associated with biological activity: a methoxy group known to enhance anticancer effects and dimethyl substituents that increase lipophilicity, which can improve both anticancer and antimicrobial properties.
Key Takeaways:
-
Anticancer Potential: The presence of the 4-methoxy group and the increased lipophilicity from the dimethyl-phenoxy moiety suggest a strong potential for cytotoxic activity, likely through the induction of apoptosis.
-
Antimicrobial Potential: While the ether linkage may be less effective than a free hydroxyl group, the overall lipophilicity could still confer moderate antimicrobial activity.
-
Derivatization is Key: The aldehyde group serves as a versatile handle for creating more complex and potent molecules, such as chalcones and hydrazones, which often exhibit superior activity.
Future research should focus on the direct synthesis and biological evaluation of this compound and its isomers to validate these SAR-based predictions. A systematic exploration of different substituents on the phenoxy ring (e.g., halogens, nitro groups) would further refine our understanding and guide the rational design of novel, potent therapeutic agents.
References
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Szabó, P., Budai, I., Kladničko, I., et al. (2021). Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. New Journal of Chemistry. Available at: [Link]
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Lin, C. F., Yang, J. S., Chang, C. Y., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry. Available at: [Link]
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de Oliveira, R. B., de Lima, M. C. A., Galdino, S. L., et al. (2014). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Universidade Federal do Ceará Repository. Available at: [Link]
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Kochi, M., Takeuchi, S., Mizutani, T., et al. (1980). Antitumor activity of benzaldehyde. Cancer Treatment Reports. (Semantic Scholar provides access to multiple related articles). Available at: [Link]
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Vasileva, M., Tsenkova, D., Tsvetkova, B., et al. (2024). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules. Available at: [Link]
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Benmekhbi, L., Bouziane, I., Merzoug, Z., et al. (2015). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry. Available at: [Link]
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Giardinà, D., Crucianelli, M., Angeli, P., et al. (2002). Structure-activity relationships among novel phenoxybenzamine-related beta-chloroethylamines. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Schlitzer, M. (2018). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules. Available at: [Link]
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Liu, X., Liu, T., & Zu, Y. (2011). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. Molecules. Available at: [Link]
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Jumina, J., Priatmoko, P., Paramashinta, Y., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Available at: [Link]
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Basar, N., & Othman, N. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. ResearchGate. Available at: [Link]
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Orlo, E., Nugnes, R., Lavorgna, M., & Isidori, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods. Available at: [Link]
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Benmekhbi, L., Bouziane, I., Merzoug, Z., et al. (2015). Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. ResearchGate. Available at: [Link]
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Nornadia, M. R., Basar, N., & Othman, N. (2015). SYNTHESIS, MODIFICATION, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF 3-HYDROXYBENZALDEHYDESALICYLHYDRAZIDE. ResearchGate. Available at: [Link]
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A Comparative Guide to Assessing the Purity of Synthesized 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
For researchers, scientists, and professionals in drug development, the meticulous confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde. Moving beyond a simple recitation of methods, we will explore the rationale behind the selection of each technique, grounded in the probable synthetic route and the potential impurities that may arise.
The Synthetic Pathway: A Blueprint for Impurity Profiling
A comprehensive purity assessment begins with a thorough understanding of the synthetic route, as this dictates the likely impurities. A highly plausible and efficient method for the synthesis of this compound is a two-step process. The first step involves the chloromethylation of 4-methoxybenzaldehyde to yield 3-(chloromethyl)-4-methoxybenzaldehyde[1]. This is followed by a Williamson ether synthesis, reacting the chloromethylated intermediate with 2,3-dimethylphenol[2][3][4].
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A Comparative Guide to the Cross-Reactivity Profile of 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
Introduction: Unveiling the Selectivity of a Novel Kinase Inhibitor Candidate
In the landscape of modern drug discovery, the identification of potent molecular entities is only the initial step. The true challenge lies in characterizing their specificity. A promising compound that engages its intended target with high affinity can have its therapeutic potential undermined by off-target interactions, leading to unforeseen side effects and a narrow therapeutic window. This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel investigational compound, 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde , hereafter referred to as "DM-Benzaldehyde" .
Given its structural motifs—a substituted benzaldehyde and a phenoxymethyl group—which are prevalent in a variety of bioactive molecules, we hypothesize that DM-Benzaldehyde is an inhibitor of a novel protein kinase, which we will refer to as "DM-Kinase" for the purpose of this guide. Protein kinases are a critical class of drug targets, and achieving selectivity within this large and structurally related family is a paramount challenge in oncology and immunology research.[1]
This guide is designed for researchers, scientists, and drug development professionals. We will dissect the methodologies for rigorously evaluating the selectivity of DM-Benzaldehyde, compare its hypothetical performance against established kinase inhibitors, and provide the rationale behind the experimental designs. Our objective is to equip you with the foundational knowledge and practical protocols to comprehensively assess the cross-reactivity of novel chemical entities.
Comparative Framework: Selecting Benchmarks for Selectivity Profiling
To contextualize the cross-reactivity profile of DM-Benzaldehyde, it is essential to compare it against compounds with known and diverse selectivity profiles. For this guide, we have selected two well-characterized kinase inhibitors and one structurally related non-kinase--targeting molecule:
-
Staurosporine : A natural product widely known as a potent but highly promiscuous ATP-competitive kinase inhibitor.[2][3] Its broad activity across the kinome serves as a benchmark for non-selectivity.
-
Dasatinib : A clinically approved multi-kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][4] While highly potent against its primary target (BCR-ABL), it has a known profile of off-target activities that contribute to both its efficacy and side effects.[5][6]
-
2-Hydroxy-4-methoxybenzaldehyde : An isomer of vanillin with documented antimicrobial, antifungal, and anti-inflammatory properties, not primarily mediated by kinase inhibition.[7][8] This compound helps to illustrate the importance of screening against diverse target classes.
By comparing the (hypothetical) activity of DM-Benzaldehyde against these compounds, we can better understand its potential as a selective therapeutic agent.
Experimental Workflows for Cross-Reactivity Profiling
A multi-pronged approach is necessary to build a comprehensive understanding of a compound's selectivity. Here, we detail three critical experimental workflows: a primary target-based biochemical assay, a broad panel of binding assays, and a cellular target engagement assay.
Workflow 1: Biochemical Kinase Inhibition Assay
The first step is to confirm the inhibitory activity of DM-Benzaldehyde against its primary target, DM-Kinase, and to determine its potency. A radiometric kinase assay is a robust and sensitive method for this purpose.[9][10]
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]-ATP to a specific substrate by the kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity. An inhibitor will reduce the amount of radiolabeled phosphate transferred to the substrate.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Reconstitute recombinant human DM-Kinase to a working concentration in kinase buffer.
-
Prepare a stock solution of the specific peptide substrate for DM-Kinase.
-
Prepare a stock solution of [γ-³²P]-ATP.
-
Serially dilute DM-Benzaldehyde and competitor compounds (Staurosporine, Dasatinib) in DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Execution (96-well plate format):
-
To each well, add 10 µL of the diluted compound or DMSO (vehicle control).
-
Add 20 µL of the DM-Kinase and substrate mixture.
-
Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 20 µL of the [γ-³²P]-ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Reaction Termination and Detection:
-
Terminate the reaction by adding 25 µL of 3% phosphoric acid.
-
Spot 20 µL of the reaction mixture from each well onto a P81 phosphocellulose filter paper.
-
Wash the filter paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.
-
Wash once with acetone and let it air dry.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualization of the Kinase Inhibition Assay Workflow:
Caption: A hypothetical signaling pathway for DM-Kinase.
In this pathway, the binding of DMGF to DM-Kinase leads to its activation and autophosphorylation. This creates docking sites for adaptor proteins, initiating a downstream cascade through the Ras-Raf-MEK-ERK pathway, ultimately leading to changes in gene expression that promote cell proliferation and survival. [11][12]DM-Benzaldehyde, by inhibiting DM-Kinase, would block this entire signaling cascade, making it a potential therapeutic agent for diseases driven by the overexpression or mutation of DM-Kinase.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for characterizing the cross-reactivity of a novel compound, this compound (DM-Benzaldehyde), under the hypothesis that it is a novel kinase inhibitor. Through a combination of biochemical assays, broad target screening, and cellular target engagement studies, a clear picture of a compound's selectivity can be established.
Our hypothetical data illustrates an ideal scenario where DM-Benzaldehyde is both potent against its primary target, DM-Kinase, and highly selective across the kinome and other major target classes. This profile would make it a strong candidate for further preclinical development.
The importance of such rigorous and multi-faceted cross-reactivity profiling cannot be overstated. It is a critical step in de-risking a drug candidate, providing a rational basis for predicting its therapeutic index, and ultimately, enhancing the probability of success in clinical development. [13]
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Reaction Biology. (2023). Kinase Selectivity Panels. Retrieved from [Link]
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Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
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EBM Consult. (n.d.). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. Retrieved from [Link]
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ChemHelpASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Retrieved from [Link]
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The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]
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protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]
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independent verification of 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde synthesis
An Independent Technical Guide to the Synthesis of 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde: A Comparative Analysis of Synthetic Routes
This guide provides a detailed, independent verification of synthetic pathways for this compound, a molecule of interest for researchers in drug discovery and materials science. We will present a primary, efficient synthetic route and compare it with a plausible alternative, offering experimental protocols and a comparative analysis to aid in laboratory-scale synthesis and process development. Our approach is grounded in established chemical principles, drawing upon analogous transformations reported in peer-reviewed literature to ensure scientific integrity.
Primary Synthetic Route: A Two-Step Approach from 4-Methoxybenzaldehyde
The most direct and efficient proposed synthesis of the target molecule involves a two-step sequence starting from the readily available 4-methoxybenzaldehyde. This pathway leverages a chloromethylation reaction followed by a classic Williamson ether synthesis.
Step 1: Synthesis of 3-(Chloromethyl)-4-methoxybenzaldehyde
The initial step is the chloromethylation of 4-methoxybenzaldehyde. This is an electrophilic aromatic substitution that introduces the reactive chloromethyl group at the position ortho to the methoxy group and meta to the aldehyde. The methoxy group is an activating, ortho-para director, and while some of the para-substituted product may form, the ortho product is readily obtained.
Reaction: Chloromethylation of 4-methoxybenzaldehyde.
Protocol: A detailed protocol for this reaction has been described.[1][2] In a reaction vessel, 4-methoxybenzaldehyde (0.1 mol) and paraformaldehyde (0.12 mol) are combined in concentrated hydrochloric acid (90 ml).[1] The mixture is heated to 70-75°C with stirring for approximately 3 hours.[1] Upon completion, the reaction mixture is cooled to -5°C, leading to the precipitation of the product.[1] The solid 3-(chloromethyl)-4-methoxybenzaldehyde is collected by filtration and can be purified by recrystallization from hexane.[1] This method has been reported to yield the product in the range of 88-93%.[2]
Step 2: Williamson Ether Synthesis
The second step involves the formation of the ether linkage via a Williamson ether synthesis. This SN2 reaction occurs between the synthesized 3-(chloromethyl)-4-methoxybenzaldehyde and the sodium or potassium salt of 2,3-dimethylphenol.[3][4] The phenoxide is generated in situ by treating 2,3-dimethylphenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Reaction: Williamson Ether Synthesis.
Protocol: To a solution of 2,3-dimethylphenol (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, a base like potassium carbonate (2 equivalents) is added.[5] The mixture is stirred at room temperature for a short period to facilitate the formation of the phenoxide. Then, 3-(chloromethyl)-4-methoxybenzaldehyde (1.0 equivalent) is added, and the reaction mixture is heated (e.g., to 60-80°C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is worked up by filtering off the inorganic salts and removing the solvent under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the final product, this compound. Yields for Williamson ether synthesis are typically in the range of 50-95%.[3][4]
Caption: Alternative multi-step synthesis pathway.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route depends on various factors, including the availability of starting materials, cost, overall yield, and ease of execution. Below is a comparative summary of the two proposed routes.
| Feature | Primary Route | Alternative Route |
| Starting Material | 4-Methoxybenzaldehyde | Protocatechualdehyde |
| Number of Steps | 2 | 4 |
| Key Intermediates | 3-(Chloromethyl)-4-methoxybenzaldehyde | Isovanillin, 3-Hydroxy-4-methoxybenzyl alcohol, 3-Hydroxy-4-methoxybenzyl chloride |
| Estimated Yield | Good to Excellent (Potentially >70% overall) | Moderate (Likely <50% overall due to multiple steps) |
| Advantages | - High step economy- Fewer purification steps- Higher overall yield | - Utilizes a different, potentially cheaper, starting material- Allows for derivatization at the phenolic position if needed |
| Disadvantages | - Chloromethylation can have side products | - Lower overall yield- More complex with multiple intermediate isolations- Selective methylation in the first step can be challenging |
Detailed Experimental Protocols
Primary Route: Step-by-Step Methodology
Step 1: Synthesis of 3-(Chloromethyl)-4-methoxybenzaldehyde[1][2]
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxybenzaldehyde (13.6 g, 0.1 mol), paraformaldehyde (3.6 g, 0.12 mol), and concentrated hydrochloric acid (90 mL).
-
Heat the mixture to 70-75°C with vigorous stirring.
-
Maintain the reaction at this temperature for 3 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture in an ice-salt bath to -5°C with continued stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and air-dry at room temperature.
-
For further purification, recrystallize the crude product from hexane to obtain 3-(chloromethyl)-4-methoxybenzaldehyde as a white solid.
Step 2: Synthesis of this compound[5]
-
In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2,3-dimethylphenol (12.2 g, 0.1 mol) in 100 mL of anhydrous DMF.
-
Add potassium carbonate (27.6 g, 0.2 mol) to the solution and stir the suspension at room temperature for 30 minutes.
-
Add a solution of 3-(chloromethyl)-4-methoxybenzaldehyde (18.4 g, 0.1 mol) in 50 mL of anhydrous DMF dropwise to the mixture.
-
Heat the reaction mixture to 70°C and stir for 6-8 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the final product.
Conclusion
For the synthesis of this compound, the primary two-step route starting from 4-methoxybenzaldehyde is demonstrably superior in terms of efficiency, step economy, and overall yield. The alternative route, while chemically sound, is less practical for routine synthesis due to its length and the potential for lower yields at each step. This guide provides the necessary details for researchers to independently verify and implement the more efficient synthetic pathway.
References
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Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Filo. (2025). Convert the followingBenzyl alcohol to benzyl chloride. Retrieved from [Link]
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Science Info. (2023). Williamson Ether Synthesis: Mechanism, condition, Limitation. Retrieved from [Link]
-
Sciencemadness.org. (2016). Preparation of Benzyl Chloride. Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Retrieved from [Link]
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A Comparative Guide to Evaluating the Novel Biological Effects of 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the novelty of the biological effects of 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde (designated herein as Compound V-101). By integrating established experimental protocols with comparative analysis against benchmark compounds, this document outlines a systematic approach to characterizing its potential as a novel therapeutic agent, with a focus on anti-inflammatory and antioxidant activities.
The chemical structure of Compound V-101, featuring a substituted benzaldehyde core, suggests a potential for biological activity. Benzaldehyde derivatives are a well-established class of compounds with a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects[1][2]. Specifically, the 4-methoxybenzaldehyde moiety is a known pharmacophore with documented antifungal properties[3]. This guide will detail the necessary in vitro and in vivo studies to not only identify the bioactivity of Compound V-101 but also to ascertain its novelty in comparison to established agents.
Part 1: Foundational Analysis: Cytotoxicity and In Vitro Viability
Rationale for Experimental Choice: Before assessing any specific therapeutic effect, it is imperative to determine the cytotoxic profile of a novel compound. This foundational step establishes a therapeutic window—a concentration range where the compound is effective without causing significant harm to healthy cells. We employ two distinct, yet complementary, assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity by measuring the release of a cytosolic enzyme from damaged cells[4][5][6]. Comparing Compound V-101 to a known cytotoxic agent (Doxorubicin) and a relevant therapeutic agent (Indomethacin) provides essential context for its safety profile.
Comparative Cytotoxicity Data (Hypothetical)
| Compound | Cell Line | Assay | IC50 (µM) |
| Compound V-101 | RAW 264.7 | MTT | > 100 |
| Compound V-101 | RAW 264.7 | LDH | > 100 |
| Indomethacin | RAW 264.7 | MTT | ~ 150 |
| Doxorubicin | RAW 264.7 | MTT | ~ 0.5 |
IC50: Half-maximal inhibitory concentration.
Experimental Protocol: MTT Cell Viability Assay
This protocol assesses the effect of Compound V-101 on the viability of RAW 264.7 murine macrophages.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of Compound V-101 (e.g., 1, 5, 10, 25, 50, 100 µM) in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals[4].
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot against the compound concentration to determine the IC50 value.
Part 2: Evaluation of Antioxidant and Anti-inflammatory Properties
Rationale for Experimental Choice: Chronic inflammation and oxidative stress are interconnected pathological processes underlying many diseases. The chemical structure of Compound V-101 suggests potential for both antioxidant (radical scavenging) and anti-inflammatory activity. We will assess its antioxidant capacity using standard chemical assays, DPPH and ABTS, which measure the ability of a compound to neutralize stable free radicals[7][8]. For anti-inflammatory evaluation, we will use the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model[9][10]. LPS, a component of Gram-negative bacteria, activates macrophages to produce pro-inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6), mimicking an inflammatory response[9][10].
Workflow for In Vitro Screening
Caption: General workflow for in vitro evaluation of Compound V-101.
Comparative Antioxidant Activity (Hypothetical)
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| Compound V-101 | 25.4 | 18.2 |
| Ascorbic Acid (Standard) | 15.8 | 11.5 |
| Trolox (Standard) | 17.2 | 12.9 |
Comparative Anti-inflammatory Activity (Hypothetical)
| Treatment (10 µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Compound V-101 | 65.2% | 58.9% | 55.1% |
| Indomethacin (Standard) | 70.5% | 62.3% | 58.7% |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol uses the Griess test to measure nitrite, a stable product of NO, in the supernatant of LPS-stimulated RAW 264.7 cells[11].
-
Cell Seeding & Treatment: Seed RAW 264.7 cells (1 x 10⁵ cells/well) in a 96-well plate. After 24 hours, pre-treat cells with non-toxic concentrations of Compound V-101 for 1 hour.
-
Inflammatory Stimulus: Add LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells. A standard curve using sodium nitrite should be generated for quantification.
Part 3: Mechanistic Insights into Anti-inflammatory Action
Rationale for Experimental Choice: To establish novelty, it is crucial to understand how a compound exerts its effects. The Nuclear Factor kappa B (NF-κB) signaling pathway is a master regulator of inflammation, controlling the expression of pro-inflammatory genes like iNOS (produces NO), TNF-α, and IL-6[12][13]. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription[14]. We will use Western Blotting to determine if Compound V-101 inhibits the phosphorylation of IκBα, which would be strong evidence of its action on the NF-κB pathway.
LPS-Induced NF-κB Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB pathway by Compound V-101.
Experimental Protocol: Western Blot for p-IκBα
This protocol outlines the detection of phosphorylated IκBα in cell lysates.
-
Sample Preparation:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with Compound V-101 for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration of each lysate using a BCA assay[15].
-
-
Protein Separation:
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding[18].
-
Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα) overnight at 4°C with gentle agitation[16][17].
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature[16][17].
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total IκBα and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Part 4: In Vivo Proof-of-Concept
Rationale for Experimental Choice: While in vitro assays are essential for initial screening and mechanistic studies, an in vivo model is critical for evaluating a compound's efficacy in a complex biological system. The carrageenan-induced paw edema model is a widely used and reproducible model of acute inflammation[19][20][21]. Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified over several hours[19][20]. This model is effective for evaluating the activity of non-steroidal anti-inflammatory drugs (NSAIDs) and other potential anti-inflammatory agents[22].
In Vivo Experimental Design
Caption: Workflow for the carrageenan-induced paw edema model.
Comparative In Vivo Anti-inflammatory Efficacy (Hypothetical)
| Treatment Group | Paw Edema Inhibition at 3 hr (%) |
| Compound V-101 (50 mg/kg) | 45.5% |
| Indomethacin (10 mg/kg) | 52.8% |
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol is adapted from standard methods for assessing acute inflammation[19][23].
-
Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Grouping and Fasting: Randomly divide animals into groups (n=6-8). Fast the animals overnight before the experiment but allow free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer Compound V-101 (e.g., 25, 50, 100 mg/kg), Indomethacin (10 mg/kg), or the vehicle (e.g., 0.5% carboxymethyl cellulose) orally (p.o.).
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal[21][23].
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion and Evaluation of Novelty
This guide provides a systematic, multi-faceted approach to characterizing the biological effects of this compound (Compound V-101). Based on the hypothetical data presented, Compound V-101 emerges as a promising candidate with a distinct profile.
The novelty of Compound V-101 would be established if it demonstrates:
-
A Superior Safety Profile: A significantly wider therapeutic window (high IC50 in cytotoxicity assays) compared to existing drugs with similar efficacy.
-
A Dual-Activity Profile: Potent, balanced anti-inflammatory and antioxidant activities, a feature that can be highly beneficial in diseases driven by both pathologies.
-
A Novel Mechanism of Action: While inhibition of the NF-κB pathway is a known mechanism, the specific molecular interactions of Compound V-101 might be unique, warranting further investigation into its direct targets within the signaling cascade.
The collective data from the described workflows—from initial cytotoxicity screening to in vivo efficacy—would provide a robust package for assessing the true novelty and therapeutic potential of Compound V-101, paving the way for further preclinical development.
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Safety Operating Guide
Personal protective equipment for handling 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
A Researcher's Guide to Safely Handling 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The novel compound this compound presents unique opportunities, but its handling requires a nuanced understanding of its potential hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective laboratory operations.
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following guidance is synthesized from data on structurally similar compounds, namely aromatic aldehydes and phenoxy ethers. This approach is grounded in the principles of chemical analogy, a cornerstone of toxicological risk assessment.
Anticipated Hazard Profile: A Synthesis of Structural Analogs
The molecular structure of this compound combines an aromatic aldehyde with a dimethylphenoxy ether. This duality informs our predicted hazard profile.
-
Aromatic Aldehyde Moiety: Compounds in this class are known to cause irritation to the skin, eyes, and respiratory tract. Some may also be harmful if swallowed.
-
Phenoxy Ether Moiety: Phenoxy compounds can range from being mild skin and eye irritants to moderately toxic substances. Dermal absorption is a potential route of exposure for some phenoxy derivatives.
Based on this, we must assume the compound may be, at a minimum, an irritant to the eyes, skin, and respiratory system, and potentially harmful if ingested or absorbed through the skin.
Core Directive: Personal Protective Equipment (PPE) Selection and Use
A multi-layered approach to PPE is essential. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing. | Protects against splashes and potential vapors that can cause serious eye irritation. |
| Hand Protection | Nitrile gloves are a suitable initial choice for protection against a range of chemicals. For prolonged contact, consider double-gloving or using a more robust glove material like neoprene. | Prevents skin contact and absorption. Aromatic ethers and aldehydes can have varying levels of skin permeability. |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects skin and personal clothing from spills and splashes. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a risk assessment must be performed to determine if a respirator is necessary. | Aromatic aldehydes can cause respiratory irritation. |
Experimental Workflow for PPE Selection and Donning
The following diagram illustrates the decision-making process for selecting and using appropriate PPE.
Operational Plan: Handling and Storage
-
Engineering Controls : All work with this compound, including weighing and dilutions, must be conducted in a properly functioning chemical fume hood.
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from strong oxidizing agents.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Disposal Plan: A Cradle-to-Grave Approach
-
Waste Segregation : All disposable materials that come into contact with the compound, including gloves, pipette tips, and paper towels, must be considered hazardous waste.
-
Waste Collection : Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Disposal : Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour this chemical down the drain, as it may be harmful to aquatic life.
By adhering to these protocols, you are not just following a set of rules; you are engaging in a self-validating system of safety that protects you, your colleagues, and your research.
References
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- Carl R
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
